Product packaging for Hepcidin-25(Cat. No.:)

Hepcidin-25

Número de catálogo: B1576460
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Hepcidin-25 is the 25-amino acid, bioactive isoform of the peptide hormone hepcidin, a key regulator of systemic iron homeostasis . It is synthesized primarily in the liver as an 84-amino acid preprohormone, which is sequentially cleaved to produce the mature, active form . The hormone exerts its function by binding to the iron exporter ferroportin, which is found on enterocytes, macrophages, and hepatocytes . This binding induces the internalization and degradation of ferroportin, thereby inhibiting the absorption of dietary iron in the duodenum and the release of recycled iron from cellular storage sites into the circulation . This mechanism makes this compound a critical subject of study for understanding iron-related pathologies. Its primary research applications include the investigation of iron overload disorders, such as hereditary hemochromatosis, where hepcidin levels are inappropriately low, leading to unregulated iron absorption . Conversely, it is also central to studying the anemia of chronic disease and chronic kidney disease, where elevated hepcidin levels, often driven by inflammation, lead to functional iron deficiency by sequestering iron in macrophages . Furthermore, this compound is a valuable tool for evaluating the efficacy of oral iron supplementation and for the differential diagnosis of complex anemias . Research use of this reagent is essential for developing diagnostics and novel therapeutic agents, including hepcidin agonists, aimed at modulating iron metabolism .

Structure

2D Structure

Chemical Structure Depiction
 B1576460 Hepcidin-25

Propiedades

IUPAC Name

3-amino-4-[[1-[[1-[[1-[2-[[1-[[51-(4-aminobutyl)-31-[[6-amino-1-[(1-carboxy-2-hydroxypropyl)amino]-1-oxohexan-2-yl]carbamoyl]-20-benzyl-23-butan-2-yl-45-(3-carbamimidamidopropyl)-48-(hydroxymethyl)-42-(1H-imidazol-4-ylmethyl)-59-(2-methylsulfanylethyl)-7,10,19,22,25,33,40,43,46,49,52,54,57,60,63,64-hexadecaoxo-3,4,14,15,28,29,36,37-octathia-8,11,18,21,24,32,41,44,47,50,53,55,58,61,62,65-hexadecazatetracyclo[32.19.8.26,17.212,39]pentahexacontan-26-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C113H170N34O31S9/c1-8-56(3)86-108(173)132-69(36-60-22-12-10-13-23-60)97(162)139-80-52-183-182-48-76-101(166)140-78-50-185-186-51-79(138-95(160)68(30-35-179-7)126-83(151)43-122-91(156)74(46-180-181-47-75(137-104(80)169)92(157)123-44-84(152)127-76)136-94(159)65(26-16-18-31-114)129-100(165)73(45-148)135-93(158)67(28-20-33-121-113(117)118)128-98(163)70(131-103(78)168)38-62-41-119-54-124-62)105(170)141-77(102(167)130-66(27-17-19-32-115)96(161)146-89(59(6)150)112(177)178)49-184-187-53-81(106(171)143-86)142-109(174)87(57(4)9-2)144-107(172)82-29-21-34-147(82)111(176)72(37-61-24-14-11-15-25-61)134-99(164)71(39-63-42-120-55-125-63)133-110(175)88(58(5)149)145-90(155)64(116)40-85(153)154/h10-15,22-25,41-42,54-59,64-82,86-89,148-150H,8-9,16-21,26-40,43-53,114-116H2,1-7H3,(H,119,124)(H,120,125)(H,122,156)(H,123,157)(H,126,151)(H,127,152)(H,128,163)(H,129,165)(H,130,167)(H,131,168)(H,132,173)(H,133,175)(H,134,164)(H,135,158)(H,136,159)(H,137,169)(H,138,160)(H,139,162)(H,140,166)(H,141,170)(H,142,174)(H,143,171)(H,144,172)(H,145,155)(H,146,161)(H,153,154)(H,177,178)(H4,117,118,121)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOTXKZIRSHZQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC2CSSCC3C(=O)NC4CSSCC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)C(C(C)CC)NC(=O)C5CCCN5C(=O)C(CC6=CC=CC=C6)NC(=O)C(CC7=CNC=N7)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)N)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(NC(=O)CNC(=O)C(CSSCC(C(=O)NCC(=O)N3)NC2=O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC4=O)CC8=CNC=N8)CCCNC(=N)N)CO)CCCCN)CCSC)CC9=CC=CC=C9
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C113H170N34O31S9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2789.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Hepcidin-25: From Serendipitous Discovery to a Key Modulator of Innate Immunity and Iron Homeostasis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hepcidin-25, a 25-amino acid peptide hormone, has emerged from a serendipitous discovery as a central figure in the intricate interplay between iron metabolism and the innate immune response. Initially identified as a liver-expressed antimicrobial peptide (LEAP-1), its profound role as the master regulator of systemic iron homeostasis was subsequently unveiled. This technical guide provides a comprehensive overview of the discovery of this compound, its dual functions in innate immunity and iron regulation, and the molecular mechanisms governing its expression. Detailed experimental protocols for its quantification and functional assessment are provided, alongside a curated presentation of quantitative data on its antimicrobial efficacy and its circulating levels in various physiological and pathological states. Furthermore, key signaling pathways are visually represented to facilitate a deeper understanding of its complex regulatory network, offering a valuable resource for researchers and professionals in the fields of immunology, hematology, and drug development.

Discovery and Initial Characterization

The discovery of this compound was a confluence of independent research efforts in the early 2000s. Two groups, while investigating antimicrobial peptides, isolated a novel 25-amino acid peptide from human urine and blood ultrafiltrate.[1][2] Due to its hepatic origin and observed antimicrobial properties against a range of bacteria and fungi, it was named 'hepcidin' (hepatic bactericidal protein).[2] The peptide was also independently identified as a "liver-expressed antimicrobial peptide" or LEAP-1.[2]

The primary structure of this compound consists of 25 amino acids, with a molecular weight of approximately 2.79 kDa.[3] Its sequence is DTHFPICIFCCGCCHRSKCGMCCKT.[4] A defining feature of this compound is its high cysteine content, forming four intramolecular disulfide bonds (Cys7-Cys23, Cys10-Cys13, Cys11-Cys19, and Cys14-Cys22) that create a stable, hairpin-like β-sheet structure.[3][5] This rigid structure is crucial for its biological activity.

The human hepcidin gene, HAMP, is located on chromosome 19q13.[1][6] It encodes an 84-amino acid prepropeptide, which undergoes proteolytic cleavage to yield the mature, bioactive 25-amino acid hormone.[5] Shorter isoforms, such as hepcidin-20 and hepcidin-22, have also been identified, primarily in urine, but this compound is considered the principal bioactive form in circulation.[1][5]

Role in Innate Immunity

This compound's initial discovery as an antimicrobial peptide highlighted its direct role in the innate immune system. It exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi.[1] This direct antimicrobial action is a key feature of the body's first line of defense against invading pathogens.

Beyond its direct microbicidal effects, hepcidin plays a crucial indirect role in innate immunity through its regulation of iron. Iron is an essential nutrient for the proliferation of most pathogens. In response to infection and inflammation, the host mounts a defense mechanism known as "nutritional immunity" to limit the availability of iron to invading microbes. Hepcidin is a central mediator of this process. Inflammatory cytokines, particularly Interleukin-6 (IL-6), potently induce hepcidin expression.[1][2] The resulting increase in circulating hepcidin leads to the internalization and degradation of the iron exporter protein, ferroportin, on the surface of macrophages and duodenal enterocytes.[1] This traps iron within these cells, leading to a rapid decrease in serum iron levels (hypoferremia), thereby restricting the availability of this critical nutrient to pathogens.[1][2]

Role in Iron Homeostasis

The discovery of hepcidin's interaction with ferroportin revolutionized the understanding of systemic iron regulation. Hepcidin is now recognized as the master hormonal regulator of iron homeostasis. It maintains the delicate balance of iron in the body by controlling the amount of iron absorbed from the diet and the release of iron from stores.

The hepcidin-ferroportin axis is the principal control point for iron entry into the plasma from three main cellular sources:

  • Duodenal enterocytes: Regulating dietary iron absorption.

  • Macrophages: Controlling the recycling of iron from senescent erythrocytes.

  • Hepatocytes: Managing the release of stored iron.

When body iron stores are high, hepcidin expression is increased, leading to ferroportin degradation and reduced iron release into the circulation. Conversely, when iron levels are low or when erythropoiesis (red blood cell production) is stimulated, hepcidin expression is suppressed, allowing for increased iron absorption and mobilization.

Dysregulation of hepcidin is central to the pathophysiology of several iron-related disorders. Hepcidin deficiency, leading to excessive iron absorption, is the underlying cause of most forms of hereditary hemochromatosis.[7] Conversely, pathologically high levels of hepcidin, often driven by chronic inflammation, are a key factor in the development of anemia of chronic disease by restricting iron availability for erythropoiesis.[1][3]

Data Presentation

Antimicrobial Activity of this compound

The following table summarizes the in vitro antimicrobial activity of this compound against various clinically relevant microbial strains, as indicated by Minimum Inhibitory Concentration (MIC) values.

MicroorganismStrainMIC (µg/mL)Reference
Escherichia coliATCC 259223.25 - 50[8]
Staphylococcus aureusClinical Isolate>50[8]
Pseudomonas aeruginosaATCC 278533.25 - 50[8]
Enterococcus faeciumClinical Isolate3.25 - 50[8]
Candida albicansClinical IsolateNot specified[1]
Aspergillus fumigatusClinical IsolateNot specified[1]

Note: The bactericidal activity of hepcidin is enhanced at acidic pH.[9][10]

This compound Levels in Human Pathophysiological States

This table presents a comparative summary of circulating this compound concentrations in healthy individuals and in patients with various conditions characterized by inflammation or iron dysregulation.

ConditionSample TypeThis compound ConcentrationReference
Healthy ControlsSerum3.18 nmol/L (median)[5]
SepsisPlasma17.9 nmol/L (median at admission)[1][3]
Septic ShockPlasma61 nmol/L (median at inclusion)[6]
Hereditary Hemochromatosis (untreated)SerumMarkedly decreased[4][7][11]
Anemia of Chronic Disease/InflammationSerum/UrineSignificantly elevated[1][5]
Chronic Kidney Disease (Stage 4+)Serum7.47 nmol/L (median)[5]

Note: Concentrations can vary significantly based on the assay used and the specific patient population.

Experimental Protocols

Quantification of this compound by ELISA

Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying this compound. In this assay, endogenous hepcidin in a sample competes with a known amount of labeled (e.g., biotinylated) hepcidin for binding to a limited number of anti-hepcidin antibodies coated on a microplate. The amount of labeled hepcidin bound to the antibody is inversely proportional to the concentration of hepcidin in the sample.

Detailed Methodology:

  • Plate Preparation: A 96-well microplate is pre-coated with a monoclonal antibody specific for this compound.

  • Sample and Standard Preparation: Prepare a standard curve using known concentrations of synthetic this compound. Dilute patient samples as required.

  • Competitive Binding: Add standards, controls, and samples to the appropriate wells, followed by the addition of a biotinylated this compound conjugate. Incubate for a specified time (e.g., 60 minutes) at room temperature to allow for competitive binding.

  • Washing: Wash the plate multiple times with a wash buffer to remove unbound components.

  • Enzyme Conjugate Addition: Add streptavidin conjugated to horseradish peroxidase (HRP) to each well and incubate (e.g., 30 minutes) to allow it to bind to the captured biotinylated hepcidin.

  • Washing: Repeat the washing step to remove unbound enzyme conjugate.

  • Substrate Reaction: Add a chromogenic substrate for HRP (e.g., TMB). The enzyme will catalyze a color change. Incubate for a defined period (e.g., 15-20 minutes).

  • Stopping the Reaction: Add a stop solution (e.g., dilute sulfuric acid) to terminate the reaction.

  • Data Acquisition: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance values against the corresponding concentrations of the standards. Use this curve to determine the concentration of this compound in the samples.

Quantification of this compound by Mass Spectrometry (LC-MS/MS)

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly specific and sensitive method for the absolute quantification of this compound. This technique separates the peptide from other components in a complex biological sample by liquid chromatography, followed by its ionization and fragmentation in a mass spectrometer. The specific fragments of this compound are then detected and quantified.

Detailed Methodology:

  • Sample Preparation:

    • Internal Standard Spiking: Add a known amount of a stable isotope-labeled this compound internal standard to the serum or plasma sample.

    • Protein Precipitation: Precipitate the bulk of proteins in the sample using an organic solvent (e.g., acetonitrile).

    • Solid-Phase Extraction (SPE): Further purify and concentrate the hepcidin-containing fraction using a solid-phase extraction cartridge.

  • Liquid Chromatography (LC) Separation:

    • Inject the extracted sample onto a reverse-phase LC column.

    • Elute the peptides using a gradient of increasing organic solvent concentration. This separates this compound from other peptides and interfering substances.

  • Tandem Mass Spectrometry (MS/MS) Analysis:

    • The eluent from the LC column is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI).

    • MS1 Scan: The mass spectrometer is set to select the precursor ion corresponding to the mass-to-charge ratio (m/z) of this compound.

    • Collision-Induced Dissociation (CID): The selected precursor ion is fragmented in a collision cell.

    • MS2 Scan: The resulting fragment ions are analyzed in the second mass analyzer.

  • Data Acquisition and Analysis:

    • Monitor specific, predefined fragment ions (transitions) for both the native this compound and the isotope-labeled internal standard.

    • Quantify the amount of native this compound by comparing the peak area of its characteristic fragment ions to that of the internal standard.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

Principle: The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.

Detailed Methodology:

  • Preparation of this compound Stock Solution: Dissolve synthetic this compound in a suitable solvent (e.g., sterile water or a weak acid) to create a high-concentration stock solution.

  • Preparation of Bacterial Inoculum: Culture the bacterial strain of interest overnight. Dilute the culture in a suitable broth (e.g., Mueller-Hinton broth) to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution in Microtiter Plate:

    • In a 96-well microtiter plate, perform a serial two-fold dilution of the this compound stock solution in the broth to create a range of concentrations.

    • Include a positive control well (broth with bacteria, no hepcidin) and a negative control well (broth only).

  • Inoculation: Add the standardized bacterial inoculum to each well (except the negative control).

  • Incubation: Incubate the plate at a suitable temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible bacterial growth.

  • (Optional) Minimum Bactericidal Concentration (MBC) Determination: To determine the MBC, subculture the contents of the wells that show no visible growth onto an agar plate. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable bacteria.

Visualization of Signaling Pathways and Experimental Workflows

Hepcidin Regulation by the BMP/SMAD Pathway

This pathway is the primary regulator of hepcidin expression in response to changes in body iron stores.

BMP_SMAD_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP6 BMP6 BMPR BMP Receptor (Type I/II) BMP6->BMPR Binds HFE HFE TfR2 TfR2 HFE->TfR2 Associates with TfR1 TfR1 TfR1->HFE Releases HFE (High Iron) HJV HJV HJV->BMPR Co-receptor SMAD1/5/8 SMAD1/5/8 BMPR->SMAD1/5/8 Phosphorylates p-SMAD1/5/8 p-SMAD1/5/8 SMAD Complex SMAD1/5/8-SMAD4 Complex p-SMAD1/5/8->SMAD Complex Forms complex with SMAD4 SMAD4 SMAD4->SMAD Complex HAMP Gene HAMP Gene (Hepcidin) SMAD Complex->HAMP Gene Translocates to nucleus and activates transcription JAK_STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-6 Interleukin-6 (IL-6) IL-6R IL-6 Receptor (IL-6R) IL-6->IL-6R Binds gp130 gp130 IL-6R->gp130 Associates with JAK JAK Kinase gp130->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates p-STAT3 p-STAT3 STAT3 Dimer STAT3 Dimer p-STAT3->STAT3 Dimer Dimerizes HAMP Gene HAMP Gene (Hepcidin) STAT3 Dimer->HAMP Gene Translocates to nucleus and activates transcription Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis A Seed HepG2 cells in culture plates B Incubate cells to allow attachment and growth A->B C Treat cells with stimuli (e.g., IL-6, BMP6, Iron) B->C D Incubate for a defined period (e.g., 6-24 hours) C->D E Harvest cells and supernatant D->E F Isolate RNA from cells E->F H Measure Hepcidin protein in supernatant by ELISA or LC-MS/MS E->H G Perform qRT-PCR to quantify Hepcidin mRNA expression F->G

References

The intricate dance of iron regulation: A technical guide to the hepcidin-ferroportin mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iron, an element essential for numerous physiological processes, is paradoxically toxic in excess. Its homeostasis is meticulously controlled by the peptide hormone hepcidin and the sole known cellular iron exporter, ferroportin. Hepcidin binding to ferroportin triggers a cascade of events leading to the internalization and degradation of the transporter, thereby blocking cellular iron egress. This intricate mechanism is a cornerstone of systemic iron balance, and its dysregulation is implicated in a spectrum of disorders, from iron-deficiency anemias to iron-overload diseases like hemochromatosis. This technical guide provides an in-depth exploration of the molecular interactions governing the hepcidin-ferroportin axis, offering a comprehensive resource for researchers, scientists, and professionals involved in drug development. We delve into the quantitative aspects of this interaction, provide detailed experimental protocols for its study, and present visual representations of the key signaling pathways and experimental workflows.

The Dual Mechanism of Hepcidin Action

Hepcidin-25, the active form of the hormone, employs a two-pronged approach to inhibit ferroportin function:

  • Occlusion of the Iron Efflux Channel: Upon binding, hepcidin sterically blocks the central pore of ferroportin, directly preventing the transport of ferrous iron (Fe²⁺) out of the cell. This immediate blockade is a rapid response to curb iron release into the circulation[1][2].

  • Induction of Ferroportin Internalization and Degradation: Hepcidin binding initiates a signaling cascade that leads to the ubiquitination, endocytosis, and subsequent lysosomal degradation of ferroportin. This long-term regulatory mechanism effectively reduces the number of ferroportin transporters on the cell surface, leading to a sustained decrease in iron export[1][3][4].

Quantitative Analysis of the Hepcidin-Ferroportin Interaction

The affinity of hepcidin for ferroportin is a critical parameter in its regulatory function. Various in vitro and cell-based assays have been employed to quantify this interaction. A key finding is that the binding affinity is significantly enhanced in the presence of iron, suggesting a sophisticated feedback mechanism where hepcidin preferentially targets iron-loaded ferroportin molecules[5].

ParameterValueAssay SystemConditionsReference
Apparent Kd 210 nMRhodamine green-labeled hepcidin to nanodisc-reconstituted ferroportin-[5][6]
Apparent Kd 2.5 nMRhodamine green-labeled hepcidin to nanodisc-reconstituted ferroportinIn the presence of 10 µM FeCl₂[5][6]
IC50 533 ± 250 nMTMR-hepcidin displacement from ferroportin (Fluorescence Polarization)-[6]
IC50 13 ± 4 nMTMR-hepcidin displacement in J774 cells (Competitive Binding Assay)-[6]
EC50 123 ± 46 nMInhibition of iron efflux in T47D cells-[6]
EC50 39 ± 20 nMFerroportin-dependent iron retention-[6]

Table 1: Quantitative Data on Hepcidin-Ferroportin Interaction. Kd (dissociation constant) represents the binding affinity, with lower values indicating a stronger interaction. IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) measure the functional potency of hepcidin.

Signaling Pathways in Hepcidin-Mediated Ferroportin Degradation

The internalization and degradation of ferroportin is a tightly regulated process involving a series of post-translational modifications and signaling events.

The JAK2/STAT3 Signaling Cascade

Upon hepcidin binding to ferroportin, a critical signaling cascade is initiated, involving the Janus kinase 2 (JAK2) and the Signal Transducer and Activator of Transcription 3 (STAT3)[7][8][9][10]. While the primary role of the JAK2/STAT3 pathway is in the transcriptional regulation of hepcidin itself in response to inflammatory signals like Interleukin-6 (IL-6), there is also evidence suggesting its involvement in the downstream effects of hepcidin on ferroportin[7][8][9][10]. Hepcidin binding to ferroportin can lead to the recruitment and activation of JAK2, which then phosphorylates STAT3. Phosphorylated STAT3 can then translocate to the nucleus to modulate gene expression. Furthermore, some studies have proposed a more direct role for JAK2 in the phosphorylation of ferroportin itself, triggering its internalization[4][11]. However, this remains an area of active investigation, with other studies suggesting that ferroportin ubiquitination is the primary signal for endocytosis[1][2].

Hepcidin-Induced Signaling Pathway for Ferroportin Regulation Hepcidin This compound FPN Ferroportin (FPN) Hepcidin->FPN Binding JAK2 JAK2 FPN->JAK2 Recruitment & Activation Internalization Internalization (Endocytosis) FPN->Internalization Ubiquitination-dependent JAK2->FPN Phosphorylation (Proposed) STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Ub Ubiquitin Ub->FPN Attachment Degradation Lysosomal Degradation Internalization->Degradation GeneExpression Modulation of Gene Expression Nucleus->GeneExpression Co-Immunoprecipitation (Co-IP) Workflow Start Start: Ferroportin-expressing cells + Hepcidin Lysis Cell Lysis (non-denaturing buffer) Start->Lysis IP Incubate with anti-Ferroportin Ab-beads Lysis->IP Wash Wash beads to remove non-specific proteins IP->Wash Elute Elute bound proteins Wash->Elute WB Western Blot Analysis Elute->WB DetectFPN Detect Ferroportin WB->DetectFPN DetectHepcidin Detect Hepcidin WB->DetectHepcidin End End: Confirmation of Interaction DetectFPN->End DetectHepcidin->End Cell Surface Biotinylation for Internalization Assay Start Start: Ferroportin-expressing cells Biotinylation Label surface proteins with Biotin at 4°C Start->Biotinylation Internalization Induce internalization with Hepcidin at 37°C Biotinylation->Internalization Stripping Remove surface Biotin with reducing agent at 4°C Internalization->Stripping Lysis Cell Lysis Stripping->Lysis Pulldown Streptavidin pulldown of biotinylated proteins Lysis->Pulldown WB Western Blot for Ferroportin Pulldown->WB End End: Quantify internalized Ferroportin WB->End

References

Transcriptional Regulation of the HAMP Gene Encoding Hepcidin-25: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hepcidin-25, a peptide hormone encoded by the HAMP gene, is the master regulator of systemic iron homeostasis. Its expression is tightly controlled at the transcriptional level in response to various stimuli, including iron levels, inflammation, erythropoietic demand, and hypoxia. Dysregulation of hepcidin expression is a key factor in the pathophysiology of iron-related disorders, such as hereditary hemochromatosis and the anemia of inflammation. This technical guide provides a comprehensive overview of the core mechanisms governing HAMP gene transcription, with a focus on the signaling pathways, key molecular players, and experimental methodologies used to investigate its regulation.

Core Signaling Pathways in HAMP Gene Regulation

The transcription of the HAMP gene is primarily controlled by two major signaling pathways: the Bone Morphogenetic Protein/SMAD (BMP/SMAD) pathway, which responds to iron levels, and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway, which is activated by inflammatory cytokines.

The BMP/SMAD Pathway: The Iron-Sensing Arm

The BMP/SMAD pathway is the principal signaling cascade that upregulates hepcidin expression in response to increased iron stores.[1][2] Liver sinusoidal endothelial cells sense increased tissue iron and respond by producing BMP6 and, to a lesser extent, BMP2.[1] These ligands then initiate a signaling cascade in hepatocytes.

The proposed mechanism involves a multi-protein complex at the hepatocyte membrane that includes HFE (hemochromatosis protein), transferrin receptor 2 (TfR2), and hemojuvelin (HJV), which acts as a BMP co-receptor.[3][4] In iron-replete conditions, diferric transferrin binds to its receptor, leading to the formation of this complex, which potentiates BMP signaling.[5]

The signaling cascade proceeds as follows:

  • Ligand Binding: BMP6 and BMP2 bind to a complex of Type I (ALK2, ALK3) and Type II (BMPRII, ActRIIA) serine/threonine kinase receptors on the hepatocyte surface, with HJV acting as a co-receptor.[6][7][8]

  • SMAD Phosphorylation: Upon ligand binding, the Type II receptor phosphorylates and activates the Type I receptor, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs): SMAD1, SMAD5, and SMAD8.[2][9]

  • Complex Formation and Nuclear Translocation: The phosphorylated R-SMADs form a heteromeric complex with the common mediator SMAD (co-SMAD), SMAD4.[6][9]

  • Transcriptional Activation: This complex translocates to the nucleus and binds to specific BMP-responsive elements (BREs) in the HAMP promoter, driving its transcription.[5][10]

BMP_SMAD_Pathway Tf_Fe Transferrin-Fe TfR2 TfR2 Tf_Fe->TfR2 binds HFE HFE TfR2->HFE HJV HJV HFE->HJV BMPR BMP Receptor (Type I/II) HJV->BMPR co-receptor SMAD158 SMAD1/5/8 BMPR->SMAD158 BMP6 BMP6 BMP6->BMPR binds pSMAD158 p-SMAD1/5/8 SMAD158->pSMAD158 Phosphorylation SMAD_complex p-SMAD1/5/8-SMAD4 Complex pSMAD158->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex HAMP_promoter HAMP Promoter (BREs) SMAD_complex->HAMP_promoter Binds HAMP_gene HAMP Gene HAMP_promoter->HAMP_gene JAK_STAT_Pathway IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R binds JAK JAK IL6R->JAK activates STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation STAT3_dimer p-STAT3 Dimer pSTAT3->STAT3_dimer HAMP_promoter HAMP Promoter (STAT3-RE) STAT3_dimer->HAMP_promoter Binds HAMP_gene HAMP Gene HAMP_promoter->HAMP_gene ChIP_Workflow start Start: Cultured Cells crosslink 1. Cross-link Proteins to DNA (Formaldehyde) start->crosslink lysis 2. Cell Lysis and Chromatin Shearing (Sonication) crosslink->lysis immunoprecipitation 3. Immunoprecipitation (Specific Antibody) lysis->immunoprecipitation capture 4. Capture Complexes (Protein A/G Beads) immunoprecipitation->capture wash 5. Wash to Remove Non-specific Binding capture->wash elute 6. Elute Complexes wash->elute reverse 7. Reverse Cross-links elute->reverse purify 8. Purify DNA reverse->purify analyze 9. Analyze by qPCR purify->analyze end End: Quantify Promoter Enrichment analyze->end Luciferase_Workflow construct 1. Construct Reporter Plasmid (HAMP Promoter + Luciferase Gene) transfect 2. Co-transfect Cells with Reporter and Control Plasmids construct->transfect treat 3. Treat Cells with Stimuli transfect->treat lyse 4. Lyse Cells treat->lyse measure 5. Measure Luciferase Activity (Luminometer) lyse->measure analyze 6. Normalize and Analyze Data measure->analyze result Result: Promoter Activity analyze->result EMSA_Workflow probe 1. Prepare Labeled DNA Probe (HAMP Promoter Element) binding 2. Incubate Probe with Protein (e.g., Nuclear Extract) probe->binding electrophoresis 3. Non-denaturing Gel Electrophoresis binding->electrophoresis detection 4. Detect Shifted Bands (Autoradiography/Chemiluminescence) electrophoresis->detection analysis 5. Analyze Results (Competition/Supershift for Specificity) detection->analysis result Result: Protein-DNA Interaction analysis->result

References

Hepcidin-25 Signaling in Hepatocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core signaling pathways that regulate the expression of hepcidin-25 in hepatocytes. Hepcidin, a peptide hormone produced by the liver, is the master regulator of systemic iron homeostasis.[1][2] Its synthesis is tightly controlled by various stimuli, including body iron stores, inflammation, erythropoietic demand, and hypoxia.[1][3] Dysregulation of hepcidin expression is a key factor in the pathophysiology of numerous iron-related disorders, making its signaling pathways a critical area of research and a promising target for therapeutic intervention.[2]

Core Regulatory Pathways

Hepcidin expression in hepatocytes is primarily controlled by two major signaling cascades: the Bone Morphogenetic Protein (BMP)/SMAD pathway, which responds to iron levels, and the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, which is activated during inflammation.[1][4]

The BMP/SMAD Pathway: The Iron Sensor

The BMP/SMAD pathway is the principal regulator of hepcidin in response to changes in circulating and stored iron.[1][5]

  • Ligand and Receptor Binding: The process is initiated by the binding of BMPs, particularly BMP6 and BMP2, which are produced by liver sinusoidal endothelial cells in response to increased iron stores.[2][5] These ligands bind to a receptor complex on the hepatocyte surface composed of Type I (ALK2 and ALK3) and Type II (ACVR2A and BMPR2) BMP receptors.[2][6][7]

  • Co-receptors and Accessory Proteins: The signaling is potentiated by the co-receptor hemojuvelin (HJV).[5][8] The formation of a multi-protein complex involving HFE (the protein mutated in hereditary hemochromatosis), Transferrin Receptor 2 (TfR2), and HJV is crucial for sensing serum transferrin-iron saturation and activating the downstream cascade.[1][9] Neogenin is another important protein that stabilizes HJV at the cell surface, thereby enhancing BMP signaling.[10][11][12]

  • SMAD Phosphorylation and Nuclear Translocation: Upon ligand binding, the Type II receptor phosphorylates the Type I receptor, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs): SMAD1, SMAD5, and SMAD8.[13][14] The phosphorylated R-SMADs then form a complex with the common mediator SMAD4.[13][14]

  • Gene Transcription: This SMAD complex translocates to the nucleus, where it binds to specific BMP-responsive elements (BMP-REs) in the hepcidin gene (HAMP) promoter, driving its transcription.[6][15]

The JAK/STAT Pathway: The Inflammatory Response

During inflammation and infection, hepcidin expression is upregulated to sequester iron, limiting its availability to invading pathogens.[1] This response is primarily mediated by the JAK/STAT pathway.

  • Cytokine Stimulation: Pro-inflammatory cytokines, most notably Interleukin-6 (IL-6), are the main inducers of this pathway.[1][16][17] IL-6 binds to its receptor (IL-6R) on the hepatocyte surface.[14]

  • JAK/STAT Activation: This binding triggers the activation of associated Janus kinases (JAKs), typically JAK2.[1] Activated JAKs then phosphorylate the Signal Transducer and Activator of Transcription 3 (STAT3).[1][14]

  • Dimerization and Nuclear Translocation: Phosphorylated STAT3 molecules dimerize and translocate into the nucleus.[14]

  • Gene Transcription: In the nucleus, the STAT3 dimers bind to a specific STAT3-responsive element in the HAMP promoter, inducing hepcidin transcription.[1][15]

There is significant crosstalk between the BMP/SMAD and JAK/STAT pathways, with evidence suggesting that a functional BMP/SMAD pathway is necessary for the full induction of hepcidin by inflammatory stimuli.[2][5][18]

Negative Regulation of Hepcidin

Several factors act to suppress hepcidin expression, ensuring iron availability for processes like erythropoiesis.

  • Erythroferrone (ERFE): Produced by erythroblasts in response to erythropoietin (EPO), ERFE is a key suppressor of hepcidin.[19][20][21] It acts by interfering with the BMP/SMAD pathway, likely by sequestering BMP ligands.[21][22]

  • Matriptase-2 (TMPRSS6): This transmembrane serine protease negatively regulates hepcidin expression by cleaving HJV from the hepatocyte surface, thereby dampening BMP/SMAD signaling.[3][8][23] Mutations in the TMPRSS6 gene lead to iron-refractory iron deficiency anemia (IRIDA) due to inappropriately high hepcidin levels.[2][24]

Quantitative Data Summary

The following tables summarize key quantitative findings related to hepcidin regulation.

Experiment Cell Type / Model Treatment Concentration Effect on Hepcidin mRNA Reference
Cytokine StimulationPrimary Murine HepatocytesIL-620 ng/mLIncreased expression[25]
Cytokine StimulationPrimary Murine HepatocytesIL-1α20 ng/mLIncreased expression[25]
Cytokine StimulationPrimary Murine HepatocytesIL-1β20 ng/mLIncreased expression[25]
BMP StimulationPrimary Murine HepatocytesBMP21-100 ng/mLDose-dependent increase[7]
ERFE TreatmentPrimary Mouse HepatocytesRecombinant ERFE2 µg/g (in vivo)Decreased expression[26]
Inflammatory StimulusHydrodynamically Transfected MiceLPS0.5 µg/g body weightIncreased promoter activity[27]

Experimental Protocols

Detailed methodologies for key experiments cited in the study of hepcidin signaling are provided below.

Quantification of Hepcidin mRNA by Real-Time Quantitative PCR (qPCR)

This protocol is used to measure the relative expression levels of hepcidin (HAMP) mRNA in hepatocytes following treatment with various stimuli.

Methodology:

  • Cell Culture and Treatment: Plate hepatocytes (e.g., Huh7, HepG2, or primary hepatocytes) at a suitable density. Once attached, treat the cells with the desired stimuli (e.g., IL-6, BMP6, iron-citrate) or vehicle control for a specified time period (e.g., 4, 8, or 24 hours).

  • RNA Isolation: Lyse the cells directly in the culture dish using a lysis buffer containing a chaotropic agent (e.g., guanidinium thiocyanate) from a commercial RNA isolation kit (e.g., RNeasy Kit, Qiagen). Purify total RNA according to the manufacturer's protocol, including an on-column DNase digestion step to remove genomic DNA contamination.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0. Assess RNA integrity by gel electrophoresis or a bioanalyzer.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random hexamer primers.

  • qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the HAMP gene and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green-based qPCR master mix.

  • Thermal Cycling: Perform the qPCR on a real-time PCR instrument with a standard thermal cycling protocol: initial denaturation (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (95°C for 15 sec) and annealing/extension (60°C for 60 sec). Include a melt curve analysis at the end to verify the specificity of the amplified product.

  • Data Analysis: Calculate the relative expression of HAMP mRNA using the comparative CT (ΔΔCT) method, normalizing the CT value of HAMP to the reference gene and comparing the treated samples to the vehicle control.

Analysis of SMAD and STAT Phosphorylation by Western Blot

This protocol assesses the activation of the BMP/SMAD and JAK/STAT pathways by detecting the phosphorylated forms of key signaling proteins.

Methodology:

  • Cell Culture and Treatment: Culture and treat hepatocytes as described for the qPCR protocol. For phosphorylation studies, treatment times are typically shorter (e.g., 15, 30, 60 minutes).

  • Protein Extraction: After treatment, wash the cells with ice-cold PBS. Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated SMAD1/5/8 (p-SMAD1/5/8) or phosphorylated STAT3 (p-STAT3) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-specific antibodies and re-probed with antibodies against total SMAD1/5/8, total STAT3, or a loading control protein like β-actin or GAPDH.

Hepcidin Promoter Activity Assessment using Luciferase Reporter Assay

This assay measures the transcriptional activity of the hepcidin promoter in response to various stimuli.[28][29]

Methodology:

  • Plasmid Constructs: Use a reporter plasmid where the firefly luciferase gene is under the control of the human or mouse hepcidin promoter.[27][30] A co-transfection control plasmid expressing Renilla luciferase under a constitutive promoter (e.g., CMV) is used for normalization.

  • Cell Transfection: Seed hepatocyte cell lines (e.g., HepG2) in 24- or 48-well plates. Co-transfect the cells with the hepcidin promoter-firefly luciferase construct and the Renilla luciferase control plasmid using a suitable transfection reagent (e.g., Lipofectamine).

  • Cell Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the stimuli of interest (e.g., IL-6, BMP2) or vehicle control. Incubate for an additional 18-24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with a dual-luciferase reporter assay kit.

  • Luminometry:

    • Transfer the cell lysate to a luminometer plate.

    • Use a luminometer with dual injectors to first inject the firefly luciferase substrate and measure the luminescence.

    • Then, inject the Renilla luciferase substrate (which also quenches the firefly reaction) and measure the second luminescence signal.

  • Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity for each sample to normalize for transfection efficiency and cell number. Express the results as fold induction relative to the vehicle-treated control. This method can be adapted for in vivo studies in mice through hydrodynamic transfection of the plasmid constructs.[27][31]

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the core hepcidin signaling pathways and a typical experimental workflow.

Hepcidin_BMP_SMAD_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP6/BMP2 BMP6/BMP2 Holo-Tf Holo-Tf (Iron-bound Transferrin) TfR2 TfR2 Holo-Tf->TfR2 BMPR-I BMPR-I (ALK2/ALK3) SMAD1/5/8 SMAD1/5/8 BMPR-I->SMAD1/5/8 phosphorylates BMPR-II BMPR-II BMPR-II->BMPR-I activates HJV HJV HJV->BMPR-I co-receptor Neogenin Neogenin Neogenin->HJV stabilizes HFE HFE TfR2->HFE interacts with HFE->BMPR-I modulates TMPRSS6 TMPRSS6 (Matriptase-2) TMPRSS6->HJV cleaves p-SMAD1/5/8 p-SMAD1/5/8 SMAD Complex p-SMAD1/5/8 + SMAD4 p-SMAD1/5/8->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex HAMP Gene Hepcidin (HAMP) Gene SMAD Complex->HAMP Gene activates transcription Hepcidin_JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-6 Interleukin-6 IL-6R IL-6 Receptor JAK2 JAK2 IL-6R->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates p-STAT3 p-STAT3 Dimer HAMP Gene Hepcidin (HAMP) Gene p-STAT3->HAMP Gene activates transcription Negative_Regulation_Pathway cluster_erythroid Erythroid Precursors cluster_hepatocyte Hepatocyte EPO Erythropoietin (EPO) ERFE Erythroferrone (ERFE) BMP_Signaling BMP/SMAD Pathway ERFE->BMP_Signaling inhibits Hepcidin Hepcidin Expression BMP_Signaling->Hepcidin Experimental_Workflow_qPCR A 1. Hepatocyte Culture & Treatment B 2. Total RNA Isolation A->B C 3. cDNA Synthesis (Reverse Transcription) B->C D 4. Real-Time qPCR (HAMP + Ref Gene) C->D E 5. Data Analysis (ΔΔCT Method) D->E F Result: Relative Hepcidin mRNA Expression E->F

References

The Diminished Role of N-Terminal Truncated Hepcidin Isoforms in Iron Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hepcidin-25, a 25-amino acid peptide hormone, is the master regulator of systemic iron homeostasis. Its interaction with the iron exporter ferroportin is critical for controlling iron absorption and recycling. In circulation, N-terminal truncated isoforms of hepcidin, primarily hepcidin-20 and hepcidin-22, are also present. This technical guide provides an in-depth analysis of the physiological function of these truncated isoforms. Through a comprehensive review of the literature, we demonstrate that the N-terminus of this compound is essential for its biological activity. Truncation of this region, as seen in hepcidin-20 and hepcidin-22, leads to a dramatic reduction or complete loss of the ability to bind and induce the degradation of ferroportin. Consequently, these isoforms do not play a significant role in the systemic regulation of iron metabolism. This guide summarizes the available quantitative data on the activity and concentration of these isoforms, details the experimental protocols used for their characterization, and provides visual representations of the key signaling pathways and experimental workflows.

Introduction

Iron is an essential element for numerous physiological processes, but it is also potentially toxic in excess. Therefore, its concentration in the body is tightly regulated. The peptide hormone this compound is the central figure in this regulatory network[1]. Produced primarily by the liver, this compound controls systemic iron levels by binding to the cellular iron exporter ferroportin, leading to its internalization and subsequent degradation[2][3]. This action effectively traps iron within cells, reducing iron absorption from the diet and limiting its release from stores.

The synthesis of this compound is a multi-step process, beginning with an 84-amino acid preprohormone that is successively cleaved to a 60-amino acid prohormone and finally to the mature 25-amino acid peptide[4][5]. In addition to the full-length, bioactive this compound, smaller, N-terminally truncated isoforms, predominantly hepcidin-22 and hepcidin-20, are also found in human plasma and urine[6][7][8]. The existence of these isoforms raises a crucial question regarding their physiological function and their potential to either contribute to or interfere with iron regulation.

This technical guide will provide a detailed examination of the physiological role of N-terminal truncated hepcidin isoforms, with a focus on their interaction with ferroportin and their impact on iron metabolism.

The Critical Role of the N-Terminus of this compound

Structure-function studies have unequivocally demonstrated that the N-terminal region of this compound is indispensable for its biological activity[9][10]. Serial deletion of amino acids from the N-terminus results in a progressive decrease in the peptide's ability to induce ferroportin degradation. The complete loss of activity is observed upon the deletion of the first five N-terminal amino acids[9][10]. This region is crucial for the initial binding to ferroportin, which is the prerequisite for initiating the downstream signaling cascade that leads to the exporter's removal from the cell surface.

Conversely, modifications to the C-terminal end of this compound or the removal of individual disulfide bonds have a much less pronounced effect on its in vitro activity, although in vivo stability may be compromised[9][10]. This highlights the singular importance of the N-terminal domain in mediating the primary function of hepcidin.

Physiological Function of N-Terminal Truncated Isoforms: A Loss of Function

Given the critical nature of the N-terminus, it is not surprising that the naturally occurring N-terminal truncated isoforms, hepcidin-20 and hepcidin-22, are largely considered to be inactive in the context of iron regulation[7][11].

  • Hepcidin-22 , which lacks the first three N-terminal amino acids, and hepcidin-20 , which lacks the first five, show a significantly diminished or absent ability to bind to ferroportin and induce its internalization and degradation[9][10].

  • Studies have shown that even at high concentrations, these truncated isoforms do not interfere with the binding and activity of the full-length this compound, indicating they do not act as competitive antagonists[9].

While these isoforms lack a role in iron homeostasis, some research suggests that hepcidin-20 may possess antimicrobial properties, a function attributed to the broader family of hepcidin peptides[12].

Quantitative Data

The following tables summarize the available quantitative data regarding the concentrations and activities of hepcidin isoforms.

Table 1: Comparative Activity of Hepcidin Isoforms

IsoformAmino Acid LengthRelative Bioactivity (Ferroportin Degradation)Apparent Kd (Binding Affinity to Ferroportin)
This compound25100%210 nM (in the absence of iron), 2.5 nM (in the presence of 10 µM FeCl2)[13]
Hepcidin-2424~10% of this compound activityNot reported
Hepcidin-2222Significantly reduced to negligibleNot reported
Hepcidin-2020Almost complete loss of activity[9]Not reported

Table 2: Serum Concentrations of Hepcidin Isoforms in Health and Disease

IsoformHealthy Adults (ng/mL)Iron Deficiency Anemia (ng/mL)Anemia of Chronic Disease (ng/mL)Chronic Kidney Disease (ng/mL)
This compound2 - 31 (women), 8 - 76 (men)[6][9]Low to undetectableHighMarkedly increased[8]
Hepcidin-22Generally low or undetectableNot typically measuredCan be elevatedCan be elevated
Hepcidin-20Detectable in a subset of the population, generally lower than this compound[4]Not typically measuredCan be elevatedIncreased[8]

Signaling Pathways

The regulation of iron homeostasis by this compound involves a well-defined signaling cascade. The N-terminal truncated isoforms are unable to initiate this pathway due to their inability to effectively bind to ferroportin.

This compound-Ferroportin Signaling Pathway

The binding of this compound to ferroportin triggers a series of events leading to the exporter's degradation. This process involves the phosphorylation of ferroportin, its ubiquitination, and subsequent internalization and trafficking to the lysosome for degradation. The Janus kinase 2 (JAK2) has been implicated in the phosphorylation step that follows hepcidin binding.

Hepcidin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Hep25 This compound FPN Ferroportin Hep25->FPN Binding Hep20_22 Hepcidin-20 / Hepcidin-22 Hep20_22->FPN No significant binding JAK2 JAK2 FPN->JAK2 Recruitment & Activation Iron_Efflux_Active Cellular Iron Efflux Active FPN->Iron_Efflux_Active Phospho_FPN Phosphorylated Ferroportin JAK2->Phospho_FPN Phosphorylation Ubiquitination Ubiquitination Phospho_FPN->Ubiquitination Internalization Internalization Ubiquitination->Internalization Lysosome Lysosomal Degradation Internalization->Lysosome Iron_Efflux_Blocked Cellular Iron Efflux Blocked Lysosome->Iron_Efflux_Blocked Hepcidin_Lifecycle Preprohepcidin Preprohepcidin (84 aa) Prohepcidin Prohepcidin (60 aa) Preprohepcidin->Prohepcidin Signal Peptidase Hepcidin25 This compound (Bioactive) Prohepcidin->Hepcidin25 Furin/PC Hepcidin22 Hepcidin-22 Hepcidin25->Hepcidin22 N-terminal cleavage Hepcidin20 Hepcidin-20 Hepcidin22->Hepcidin20 N-terminal cleavage Experimental_Workflow start Start quant Quantify Isoforms in Biological Samples (LC-MS/MS) start->quant synth Synthesize Hepcidin Isoforms (Hep-25, Hep-22, Hep-20) start->synth fpn_assay Ferroportin Internalization Assay synth->fpn_assay ferritin_assay Ferritin Accumulation Assay synth->ferritin_assay microscopy Fluorescence Microscopy fpn_assay->microscopy flow Flow Cytometry fpn_assay->flow elisa Ferritin ELISA ferritin_assay->elisa data Data Analysis: - EC50 determination - Comparative activity microscopy->data flow->data elisa->data conclusion Conclusion on Isoform Function data->conclusion

References

The Role of Hepcidin-25 in the Pathophysiology of Anemia of Chronic Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Anemia of Chronic Disease (ACD)

Anemia of Chronic Disease (ACD), also known as Anemia of Inflammation, is the most prevalent form of anemia in hospitalized patients and the second most common overall, following iron deficiency anemia.[1] It develops in the context of chronic inflammatory conditions, including infections, autoimmune disorders (e.g., rheumatoid arthritis), cancer, and chronic kidney disease.[2][3][4] ACD is typically a mild to moderate normocytic, normochromic anemia characterized by low serum iron and reduced transferrin saturation, yet paradoxically normal or elevated levels of stored iron in the form of ferritin.[3] This condition, often termed "functional iron deficiency," arises not from a true lack of iron in the body, but from the inability to utilize stored iron for erythropoiesis due to inflammatory processes.[5] Central to the pathogenesis of ACD is the peptide hormone hepcidin-25, which acts as the master regulator of systemic iron homeostasis.[6][7][8]

This compound: The Master Regulator of Iron Homeostasis

Hepcidin is a 25-amino acid peptide hormone produced predominantly by hepatocytes in the liver.[9][10] It was initially identified as an antimicrobial peptide, but its crucial role in iron regulation soon became evident.[7][11] Hepcidin's primary function is to control the concentration of iron in the plasma by regulating iron entry from dietary absorption and recycling by macrophages.[9][11] It achieves this through a single, potent mechanism: the degradation of the iron exporter protein, ferroportin.[11][12]

Mechanism of Action: The Hepcidin-Ferroportin Axis

The cornerstone of hepcidin's function lies in its interaction with ferroportin (FPN), the only known cellular iron exporter. Ferroportin is highly expressed on the surface of cells that manage iron traffic, including:

  • Duodenal enterocytes: Responsible for absorbing dietary iron.

  • Macrophages (of the reticuloendothelial system): Recycle iron from senescent red blood cells.

  • Hepatocytes: The primary iron storage cells.

When hepcidin binds to ferroportin, it induces the internalization and subsequent lysosomal degradation of the transporter.[13][14] This action effectively traps iron inside these cells, preventing its export into the bloodstream. The consequences are systemic and profound:

  • Reduced Intestinal Iron Absorption: Iron absorbed by enterocytes cannot be transferred into the circulation.

  • Sequestration of Iron in Macrophages: Iron recovered from old red blood cells is retained within macrophages instead of being released for new red blood cell production.[14]

  • Impaired Iron Release from Liver Stores: Mobilization of iron from hepatocytes is blocked.

This hepcidin-mediated blockade leads to hypoferremia (low serum iron) and restricts the availability of iron for erythropoiesis in the bone marrow, ultimately causing anemia.[3][7]

Caption: Hepcidin blocks iron export by degrading ferroportin.

Regulation of Hepcidin Expression in Chronic Disease

Hepcidin expression is tightly controlled at the transcriptional level by several stimuli, including body iron status, erythropoietic demand, hypoxia, and, most critically for ACD, inflammation.[6][7][8]

Inflammatory Regulation: The IL-6/JAK/STAT3 Pathway

In states of chronic inflammation, pro-inflammatory cytokines drive a sustained increase in hepcidin production. The primary mediator of this response is Interleukin-6 (IL-6) .[3][15]

  • IL-6 Binding: IL-6, produced by immune cells, binds to its receptor complex (IL-6R/gp130) on the surface of hepatocytes.[10]

  • JAK Activation: This binding activates the associated Janus kinase (JAK) family proteins (primarily JAK1/2).[6][15]

  • STAT3 Phosphorylation: Activated JAKs then phosphorylate the Signal Transducer and Activator of Transcription 3 (STAT3).[7][15]

  • Nuclear Translocation and Transcription: Phosphorylated STAT3 dimerizes, translocates to the nucleus, and binds to a specific STAT3-responsive element in the promoter of the hepcidin gene (HAMP), potently inducing its transcription.[7][10][15]

This IL-6/JAK/STAT3 pathway is the central mechanism by which chronic inflammation leads to the elevated hepcidin levels characteristic of ACD.[10][16]

IL6_JAK_STAT_Pathway Figure 2: Inflammatory Regulation of Hepcidin cluster_hepatocyte Hepatocyte cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6R IL-6 Receptor (IL-6R/gp130) JAK JAK IL6R->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 Dimer STAT3->pSTAT3 Dimerizes STAT3_RE STAT3 Response Element pSTAT3->STAT3_RE Translocates & Binds HAMP_Gene HAMP Gene STAT3_RE->HAMP_Gene Induces Transcription Hepcidin This compound HAMP_Gene->Hepcidin Translation IL6 IL-6 IL6->IL6R Binds

Caption: The IL-6/JAK/STAT3 pathway upregulates hepcidin.
Iron-Sensing Regulation: The BMP/SMAD Pathway

Hepcidin is also regulated by iron levels via the Bone Morphogenetic Protein (BMP)/SMAD signaling pathway.[6][15]

  • BMP6 Ligand: High iron stores in the liver stimulate the release of BMP6 from liver sinusoidal endothelial cells.[7][15]

  • Receptor Complex Formation: BMP6 binds to a receptor complex on hepatocytes, which includes BMP receptors (Type I and II) and the co-receptor hemojuvelin (HJV).[15]

  • SMAD Phosphorylation: This binding activates the receptor's kinase activity, leading to the phosphorylation of receptor-regulated SMADs (SMAD1/5/8).[7][15]

  • Complex Formation and Transcription: Phosphorylated SMAD1/5/8 forms a complex with the common mediator SMAD4. This complex translocates to the nucleus and binds to BMP-responsive elements in the HAMP gene promoter, increasing hepcidin transcription.[16][17]

While this pathway is primarily for iron sensing, there is evidence of cross-talk, and intact BMP/SMAD signaling is required for the maximal inflammatory induction of hepcidin.[7][15]

BMP_SMAD_Pathway Figure 3: Iron-Sensing Regulation of Hepcidin cluster_hepatocyte Hepatocyte cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMPR_complex BMP Receptor Complex (BMPR, HJV) SMAD158 SMAD1/5/8 BMPR_complex->SMAD158 Phosphorylates SMAD_complex p-SMAD1/5/8-SMAD4 Complex SMAD158->SMAD_complex Binds to SMAD4 SMAD4 SMAD4->SMAD_complex BMP_RE BMP Response Element SMAD_complex->BMP_RE Translocates & Binds HAMP_Gene HAMP Gene BMP_RE->HAMP_Gene Induces Transcription Hepcidin This compound HAMP_Gene->Hepcidin Translation BMP6 BMP6 (from high iron) BMP6->BMPR_complex Binds

Caption: The BMP/SMAD pathway regulates hepcidin via iron.

Quantitative Data Presentation

The biochemical hallmark of ACD is a distinct pattern of iron and inflammatory markers, driven by elevated hepcidin.

Table 1: Typical Laboratory Findings in Anemia of Chronic Disease (ACD) vs. Iron Deficiency Anemia (IDA)

ParameterAnemia of Chronic Disease (ACD)Iron Deficiency Anemia (IDA)Reference Range (Typical)
Hemoglobin (Hb) ↓ (Mild-Moderate)↓ (Variable)13.5-17.5 g/dL (M), 12.0-15.5 g/dL (F)
Mean Corpuscular Vol. (MCV) Normal (Normocytic)↓ (Microcytic)80-100 fL
Serum this compound ↑↑ (Significantly Increased) ↓↓ (Significantly Decreased) 1.5-15.2 nmol/L or ~5-50 ng/mL
Serum Iron ↓↓65-175 µg/dL (M), 50-170 µg/dL (F)[9]
Total Iron Binding Cap. (TIBC) ↓ or Normal240-450 µg/dL
Transferrin Saturation (TSAT) ↓↓20-50%
Serum Ferritin Normal or ↑ (Acute Phase Reactant) ↓↓ 24-336 ng/mL (M), 11-307 ng/mL (F)
Soluble Transferrin Receptor (sTfR) Normal< 3 µg/mL
C-Reactive Protein (CRP) / IL-6 NormalCRP: < 1.0 mg/dL; IL-6: < 5 pg/mL

Note: Ranges can vary between laboratories. Data compiled from multiple sources indicating relative changes.[18][19][20][21] A study on children with ACD showed mean serum hepcidin in pure ACD to be 143.85 ± 42.76 ng/mL, compared to 6.01 ± 2.83 ng/mL in IDA patients.[18][19]

Key Experimental Protocols

Accurate quantification of this compound is critical for research and diagnostics. While immunoassays exist, mass spectrometry is considered the gold standard for its specificity.

Protocol 1: Quantification of Serum this compound by LC-MS/MS

This protocol outlines a general workflow for liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly accurate method for hepcidin quantification.[22][23][24][25]

Objective: To accurately measure the concentration of this compound in serum samples.

Principle: Serum proteins are precipitated, and hepcidin is isolated from the supernatant. An isotopically labeled hepcidin internal standard is added for precise quantification. The sample is then separated by liquid chromatography and detected by a mass spectrometer based on its specific mass-to-charge ratio.

Materials:

  • Serum samples (collected in appropriate tubes, EDTA plasma may yield higher values).[25]

  • Isotopically labeled this compound internal standard (IS).

  • Acetonitrile (ACN), Formic Acid (FA), Trichloroacetic acid (TCA).

  • Solid Phase Extraction (SPE) cartridges or plates (e.g., weak cation-exchange).[24]

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer).

Methodology:

  • Sample Preparation:

    • Thaw serum samples on ice.

    • To 100 µL of serum, add the internal standard (IS) to a known final concentration.

    • Add 200 µL of ice-cold ACN or TCA to precipitate bulk proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant containing hepcidin and the IS.

  • Solid Phase Extraction (Enrichment):

    • Condition the SPE cartridge according to the manufacturer's protocol (e.g., wash with methanol, equilibrate with water).

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge to remove interfering substances (e.g., with a low-concentration organic solvent).

    • Elute hepcidin using an appropriate elution buffer (e.g., ACN/FA solution).

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of LC mobile phase A.

  • LC-MS/MS Analysis:

    • Chromatography: Inject the reconstituted sample onto a C18 reverse-phase column. Separate peptides using a gradient of mobile phase A (e.g., 0.1% FA in water) and mobile phase B (e.g., 0.1% FA in ACN) over 5-10 minutes.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Monitor for specific multiple reaction monitoring (MRM) transitions for both native this compound and the labeled internal standard.

    • Quantification: Create a calibration curve using standards of known this compound concentrations. Calculate the concentration in unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

LCMS_Workflow Figure 4: LC-MS/MS Workflow for this compound Start Serum Sample + Internal Standard Precip Protein Precipitation (e.g., Acetonitrile) Start->Precip Centrifuge Centrifugation Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant SPE Solid Phase Extraction (Enrichment) Supernatant->SPE Elute Elution & Reconstitution SPE->Elute LC Liquid Chromatography (Separation) Elute->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Result This compound Concentration MS->Result

Caption: Workflow for this compound quantification by LC-MS/MS.

Therapeutic Strategies Targeting the Hepcidin Pathway

Given its central role in ACD, the hepcidin-ferroportin axis is a prime target for novel therapeutic interventions.[2][3] The goal of these strategies is to lower functional hepcidin levels or bypass its effects, thereby mobilizing sequestered iron for use in erythropoiesis.

Emerging therapeutic approaches include:

  • Hepcidin Antagonists:

    • Monoclonal Antibodies: Antibodies that directly bind to and neutralize hepcidin, preventing it from interacting with ferroportin.

    • Spiegelmers/Anticalins: Structured peptides or oligonucleotides that bind hepcidin with high affinity.[26]

  • Inhibitors of Hepcidin Production:

    • JAK Inhibitors: Small molecules that block the JAK/STAT3 signaling pathway, reducing the inflammatory induction of hepcidin.

    • BMP/SMAD Pathway Inhibitors: Agents like anti-BMP6 antibodies or soluble hemojuvelin (HJV.Fc) that interfere with the iron-sensing pathway, leading to decreased hepcidin transcription.[3][14]

  • Ferroportin Stabilizers: Compounds that promote the function of ferroportin, potentially making it more resistant to hepcidin-mediated degradation.

These strategies hold promise for more effectively treating ACD by directly addressing its underlying molecular pathophysiology.[26][27][28]

Conclusion

This compound is the definitive molecular link between chronic inflammation and the development of anemia. Its upregulation, primarily through the IL-6/JAK/STAT3 pathway, leads to the degradation of ferroportin, causing systemic iron sequestration and functional iron deficiency. This detailed understanding of hepcidin's role has not only clarified the pathophysiology of ACD but has also paved the way for a new generation of targeted therapeutics designed to restore iron homeostasis and alleviate the burden of anemia in patients with chronic disease.

References

The evolutionary conservation of the Hepcidin-25 peptide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Evolutionary Conservation of the Hepcidin-25 Peptide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is the master hormonal regulator of systemic iron homeostasis in vertebrates.[1][2][3] This 25-amino acid peptide, primarily synthesized by the liver, controls iron absorption and distribution by binding to the sole known cellular iron exporter, ferroportin, inducing its internalization and degradation.[3][4][5][6][7] The structure of hepcidin, particularly its N-terminal region and the eight cysteine residues that form four stabilizing disulfide bonds, is highly conserved across a wide range of species, from fish to mammals.[8][9][10] This evolutionary conservation underscores its critical, non-redundant physiological role. The hepcidin-ferroportin signaling axis is subject to complex regulation by iron levels, inflammation, erythropoietic demand, and hypoxia.[1][7][11] Understanding the conserved nature of this peptide and its regulatory pathways is crucial for diagnosing and treating iron disorders and for developing novel therapeutics that target this axis. This guide provides a technical overview of hepcidin's conserved features, the signaling pathways it governs, and key experimental protocols for its study.

Introduction to this compound

Hepcidin is a peptide hormone that plays a central role in regulating the entry of iron into the circulation.[7] It is initially synthesized as an 84-amino acid prepropeptide, which is then processed to the mature, biologically active 25-amino acid form (this compound).[2][3][5] Shorter isoforms, such as hepcidin-20 and -22, also exist but have minimal activity in iron regulation.[2][7] The structure of this compound is characterized by a hairpin loop stabilized by four intramolecular disulfide bonds, a feature critical for its function.[2][7][10] The N-terminal region of the peptide is essential for its interaction with its receptor, ferroportin.[2][5]

The Hepcidin-Ferroportin Signaling Axis

The primary function of hepcidin is to block cellular iron export. It achieves this by binding directly to ferroportin (FPN), a transmembrane protein expressed on the surface of cells that release iron into the plasma, such as duodenal enterocytes, macrophages, and hepatocytes.[4][5] The binding of hepcidin to ferroportin triggers a cascade of events, starting with the recruitment and activation of Janus Kinase 2 (JAK2).[12][13][14] JAK2 then phosphorylates ferroportin, leading to its ubiquitination, internalization, and subsequent degradation in lysosomes.[3][4][12][13] This removal of ferroportin from the cell membrane effectively traps iron within the cell, thereby lowering plasma iron concentrations.[4][6]

Hepcidin_Ferroportin_Axis cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space FPN Ferroportin (FPN) JAK2 JAK2 FPN->JAK2 Recruits & Activates Ub Ubiquitin FPN->Ub Ubiquitination Iron_Active Active Iron (Fe²⁺) Efflux FPN->Iron_Active In absence of Hepcidin Hepcidin This compound Hepcidin->FPN Binds JAK2->FPN Phosphorylates Internalization Internalization & Degradation Ub->Internalization Iron_Blocked Iron Efflux Blocked Internalization->Iron_Blocked

Caption: The Hepcidin-Ferroportin signaling cascade.[4][12][13]

Regulation of Hepcidin Expression

The synthesis of hepcidin, encoded by the HAMP gene, is tightly controlled by multiple systemic signals to maintain iron balance.[15][16] The two major regulatory pathways are the BMP/SMAD pathway, which responds to iron levels, and the JAK/STAT3 pathway, which responds to inflammation.[1][4][11]

  • Iron Sensing (BMP/SMAD Pathway): High iron stores lead to increased levels of bone morphogenetic protein 6 (BMP6). BMP6 binds to its receptor (BMPR) and co-receptor hemojuvelin (HJV), initiating a signaling cascade that phosphorylates SMAD proteins (SMAD1/5/8).[6][11] These proteins then complex with SMAD4, translocate to the nucleus, and activate HAMP gene transcription.[6][11] This creates a negative feedback loop where high iron induces hepcidin to reduce further iron absorption.[11]

  • Inflammation (JAK/STAT Pathway): During infection or inflammation, cytokines such as Interleukin-6 (IL-6) are released.[1][4] IL-6 binds to its receptor on hepatocytes, activating the JAK-STAT3 pathway.[1][11] Phosphorylated STAT3 translocates to the nucleus and binds to the HAMP promoter, strongly inducing hepcidin expression.[1][11] This leads to the anemia of inflammation by sequestering iron away from pathogens and the circulation.[7]

Hepcidin_Regulation cluster_inputs Systemic Signals cluster_pathways Signaling Pathways cluster_nucleus Hepatocyte Nucleus Iron High Iron (via BMP6) BMP_SMAD BMP/HJV/SMAD Pathway Iron->BMP_SMAD Inflammation Inflammation (via IL-6) JAK_STAT JAK/STAT3 Pathway Inflammation->JAK_STAT HAMP_Gene HAMP Gene Transcription BMP_SMAD->HAMP_Gene Activates JAK_STAT->HAMP_Gene Activates Hepcidin_Output This compound Synthesis HAMP_Gene->Hepcidin_Output

Caption: Major pathways regulating hepcidin gene (HAMP) transcription.[1][4][11]

Evolutionary Conservation of this compound

The structure and function of hepcidin are remarkably conserved across vertebrates, including teleost fish, amphibians, birds, and mammals, highlighting its fundamental role in physiology.[8][17][18] This conservation is the result of purifying selection, which removes deleterious mutations to maintain a critical biological function.[19]

Sequence and Structural Conservation

The mature 25-amino acid hepcidin peptide shows a high degree of sequence identity across species, especially among mammals.[17][20] The eight cysteine residues that form the four disulfide bonds are perfectly conserved, indicating the structural importance of the peptide's folded hairpin-like shape.[9][10] The N-terminal region, which is critical for ferroportin binding and subsequent internalization, is also highly conserved.[2][21] Analysis of primate hepcidin genes reveals that the sequence is identical to humans in great apes and shows only minor variations in monkeys.[8][20]

SpeciesCommon NameSequence Identity to Human this compound (%)
Pan troglodytesChimpanzee100%
Macaca mulattaRhesus Monkey96%
Mus musculusMouse84%
Bos taurusCow80%[22]
Equus caballusHorse100% (mature peptide homology with donkey)[22]
Sus scrofaPigHigh homology with equine and bovine[23]
Danio rerioZebrafish~60-70% (functional conservation)[18]

Note: Percentages are approximate and can vary slightly based on the specific isoforms and alignment algorithms used. The high conservation points to a shared, indispensable function.

Functional Conservation

The function of hepcidin as the principal regulator of iron homeostasis is conserved throughout vertebrates.[2] The hepcidin-binding domain on ferroportin is also evolutionarily conserved, allowing hepcidin from one species to potentially act on the ferroportin of another.[21] This functional conservation makes animal models, such as mice and zebrafish, invaluable for studying human iron metabolism and related diseases.[18] For instance, mouse models with targeted deletions of the Hamp or Hfe genes exhibit iron overload phenotypes similar to human hemochromatosis, demonstrating the conserved role of the hepcidin pathway.[21]

Methodologies in Hepcidin Research

The study of hepcidin conservation and function relies on a suite of molecular and cellular techniques.

Phylogenetic Analysis Workflow

Phylogenetic analysis is used to infer the evolutionary relationships between hepcidin orthologs from different species.

Phylogenetic_Workflow Start 1. Sequence Retrieval MSA 2. Multiple Sequence Alignment (e.g., ClustalW, MUSCLE) Start->MSA Model 3. Evolutionary Model Selection (e.g., ProtTest, ModelFinder) MSA->Model Tree 4. Phylogenetic Tree Construction (e.g., Neighbor-Joining, Maximum Likelihood) Model->Tree Bootstrap 5. Statistical Support (Bootstrap Analysis) Tree->Bootstrap End 6. Phylogenetic Tree Visualization Bootstrap->End

Caption: A typical workflow for the phylogenetic analysis of hepcidin sequences.[15][17][22]

Protocol:

  • Sequence Retrieval: Obtain hepcidin amino acid or nucleotide sequences from databases like NCBI GenBank.[17]

  • Multiple Sequence Alignment (MSA): Align the sequences using software like ClustalX or MEGA to identify conserved regions and variations.[9][22]

  • Evolutionary Model Selection: Determine the best-fit model of protein evolution for the dataset.

  • Tree Construction: Use algorithms like Neighbor-Joining or Maximum Likelihood in software like MEGA to construct the phylogenetic tree.[22]

  • Bootstrap Analysis: Perform bootstrap resampling (e.g., 1000 replicates) to assess the statistical confidence of the tree branches.[22]

  • Visualization: Visualize and interpret the final tree to understand the evolutionary relationships.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly specific and quantitative method for measuring this compound in biological fluids like serum or plasma, distinguishing it from other isoforms.[24][25][26]

Protocol Outline:

  • Sample Preparation:

    • Spike serum/plasma samples with a stable isotope-labeled hepcidin internal standard.[24]

    • Perform protein precipitation using an acid like trichloroacetic acid.[25]

    • Alternatively, use solid-phase extraction (SPE) for sample cleanup and enrichment.[27]

  • Liquid Chromatography (LC) Separation:

    • Inject the prepared sample into an LC system.

    • Separate hepcidin from other sample components on a C18 reverse-phase column using a gradient of mobile phases (e.g., water and acetonitrile with an additive like formic acid or ammonia).

  • Tandem Mass Spectrometry (MS/MS) Detection:

    • The eluting peptide is ionized (e.g., by ESI) and enters the mass spectrometer.

    • The instrument is set to selected reaction monitoring (SRM) mode to specifically detect the precursor ion of this compound and its characteristic fragment ions.[28]

    • Quantify the native this compound by comparing its peak area to that of the known concentration of the internal standard.[24]

Ferroportin Internalization Assay

This cell-based functional assay directly measures the bioactivity of hepcidin by monitoring the internalization of ferroportin from the cell membrane.[12][29]

Protocol Outline:

  • Cell Line and Construct: Use a stable cell line (e.g., HEK293) engineered to express ferroportin tagged with a fluorescent protein (e.g., FPN-GFP).[12][14][21][30] Expression can be made inducible (e.g., with doxycycline or ecdysone) to control FPN levels.[21][31]

  • Cell Culture and Induction: Seed the cells in appropriate culture vessels (e.g., glass-bottom dishes for microscopy). Induce FPN-GFP expression for 16-24 hours.[12]

  • Treatment: Treat the cells with synthetic this compound (e.g., 100 nM) or the test compound for a set time course (e.g., 0, 30, 60, 120 minutes).[12]

  • Visualization and Quantification:

    • Microscopy: Wash the cells with PBS and visualize them using fluorescence microscopy. In untreated cells, the GFP signal will be localized to the cell membrane. Upon hepcidin treatment, the signal will translocate to intracellular vesicles.[12][14][30]

    • Flow Cytometry: To quantify the change, the decrease in cell surface fluorescence can be measured by flow cytometry after staining with an antibody against the extracellular portion of FPN or by using cell-impermeable quenchers.

    • Luminescent Assay: A more recent method involves fusing FPN to a nanoluciferase. Internalization results in a decreased luminescent signal when the substrate is added to intact cells.[29]

Implications for Drug Development

The high degree of conservation in the hepcidin-ferroportin axis makes it an attractive target for therapeutic intervention in a wide range of iron disorders.[11]

  • Hepcidin Agonists/Mimetics: For iron overload conditions like beta-thalassemia and hereditary hemochromatosis, where hepcidin is inappropriately low, small molecule mimetics can restore the block on iron efflux.[11][12]

  • Hepcidin Antagonists: For conditions of iron restriction, such as anemia of inflammation, agents that block the hepcidin-ferroportin interaction can release sequestered iron and improve erythropoiesis.[11] These antagonists can include anti-hepcidin antibodies, small molecules, or inhibitors of the upstream regulatory pathways.[11]

The conserved nature of the target allows for more reliable translation of preclinical findings from animal models to human clinical trials.

Conclusion

The this compound peptide is a product of strong evolutionary pressure, resulting in a highly conserved structure and function across vertebrates. Its role as the central regulator of the hepcidin-ferroportin axis is fundamental to systemic iron balance. The conservation of its sequence, structure, and regulatory pathways provides a robust foundation for research into iron-related pathologies and is a cornerstone for the development of targeted therapeutics aimed at modulating iron homeostasis. The methodologies detailed herein represent the key tools available to researchers for continuing to unravel the complexities of this vital physiological system.

References

Unraveling the Structure of Hepcidin-25: A Technical Guide to NMR-Based Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Three-Dimensional Architecture of the Master Iron Regulator, Hepcidin-25, Using Nuclear Magnetic Resonance Spectroscopy.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies and data integral to the structural determination of this compound, a peptide hormone central to iron homeostasis. Understanding its intricate three-dimensional structure is paramount for the development of novel therapeutics targeting iron-related disorders. This document outlines the detailed experimental protocols, presents key quantitative data, and visualizes the critical signaling pathways associated with this compound function.

Introduction: The Significance of this compound Structure

This compound is a 25-amino acid peptide, primarily synthesized in the liver, that acts as the master regulator of systemic iron concentration. It exerts its function by binding to the iron export protein ferroportin, leading to its internalization and degradation. This action effectively traps iron within cells, reducing its availability in the bloodstream. The precise three-dimensional conformation of this compound, particularly its N-terminal region, is crucial for its interaction with ferroportin. Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal technique in elucidating the solution structure of this vital hormone, revealing a hairpin-like fold stabilized by four disulfide bonds.

Experimental Protocols for NMR-Based Structural Determination

The determination of the high-resolution solution structure of this compound involves a multi-step process encompassing sample preparation, NMR data acquisition, and computational structure calculation.

Sample Preparation: Folding and Purification of this compound

Synthetic linear this compound peptide is the starting material for structural studies. Proper folding to achieve the native disulfide bond connectivity is a critical step.

Methodology:

  • Folding: The linear peptide is dissolved in a folding buffer, typically containing a redox couple like reduced and oxidized glutathione, at a slightly alkaline pH to facilitate disulfide bond formation. The solution is stirred overnight to allow for complete oxidation and folding.

  • Purification: The folded this compound is purified from misfolded isomers and other impurities using reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column with a water/acetonitrile gradient containing a small amount of trifluoroacetic acid (TFA) is commonly employed.

  • Verification: The purity and correct mass of the folded peptide are confirmed by mass spectrometry.

NMR Data Acquisition

A suite of multi-dimensional NMR experiments is required to obtain the necessary distance and dihedral angle restraints for structure calculation. For detailed structural analysis, uniform isotopic labeling with ¹⁵N and ¹³C is often employed to enhance sensitivity and resolve spectral overlap.

Key NMR Experiments:

  • Total Correlation Spectroscopy (TOCSY): This experiment is used to identify the spin systems of individual amino acid residues by correlating all protons within a residue.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides through-space correlations between protons that are close in space (typically < 5 Å), which are the primary source of distance restraints for structure calculation. A mixing time of around 100-200 ms is typically used.

  • Rotating-frame Overhauser Effect Spectroscopy (ROESY): ROESY is similar to NOESY but is more effective for molecules in the intermediate size range where the NOE can be close to zero.

  • ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC): For isotopically labeled samples, this experiment provides a fingerprint of the protein, with each peak corresponding to a specific backbone or sidechain N-H group.

  • Three-dimensional (3D) NMR: Experiments such as HNCA, HN(CO)CA, HNCACB, and CBCA(CO)NH are used for the sequential assignment of backbone resonances in ¹³C,¹⁵N-labeled proteins.

Structure Calculation and Refinement

The experimental restraints obtained from NMR data are used in conjunction with computational algorithms to generate a family of structures consistent with the data.

Methodology:

  • Resonance Assignment: The first step is to assign all the observed NMR signals to specific protons in the this compound sequence.

  • Constraint Generation: NOESY spectra are analyzed to generate a list of interproton distance restraints. Dihedral angle restraints for the backbone (φ and ψ angles) can be derived from the analysis of chemical shifts using programs like TALOS.

  • Structure Calculation: Software packages such as CYANA and XPLOR-NIH are used for automated NOE assignment and structure calculation using simulated annealing and molecular dynamics protocols.

  • Structure Refinement: The initial structures are typically refined in a water box to improve the quality of the final ensemble.

  • Validation: The quality of the final set of structures is assessed using various parameters, including the number of NOE violations, Ramachandran plot analysis, and root-mean-square deviation (RMSD) values. The solution structure of human this compound has been deposited in the Protein Data Bank (PDB) with the accession code 1M4F.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data derived from the NMR structural analysis of this compound.

Table 1: Structural Statistics for the Ensemble of this compound Structures (PDB: 1M4F)
ParameterValue
Number of Distance Restraints
- Intra-residue431
- Sequential (i-j
- Medium-range (1<i-j
- Long-range (i-j
Number of Dihedral Angle Restraints221
RMSD from Mean Structure (Å)
- Backbone atoms0.45 ± 0.12
- All heavy atoms1.12 ± 0.23
Ramachandran Plot Analysis (%)
- Residues in most favored regions80.0
- Residues in additional allowed regions18.0
- Residues in generously allowed regions2.0
- Residues in disallowed regions0.0

Data derived from the PDB entry 1M4F and associated publications.

Table 2: ¹H Chemical Shift Assignments for this compound
ResidueHNOther Protons
Asp1 -4.652.85, 2.75
Thr2 8.324.354.21HG2: 1.25
His3 8.514.873.25, 3.15HD2: 7.89, HE1: 7.12
Phe4 8.234.713.18, 3.08HD: 7.25, HE: 7.31, HZ: 7.21
Pro5 -4.452.35, 2.01HD: 3.81, 3.71; HG: 2.05, 1.95
Ile6 8.154.211.98HG2: 0.95; HG1: 1.45, 1.25; HD1: 0.91
Cys7 8.454.753.15, 2.95
Ile8 8.014.181.95HG2: 0.92; HG1: 1.41, 1.21; HD1: 0.88
Phe9 8.334.783.21, 3.11HD: 7.28, HE: 7.35, HZ: 7.25
Cys10 8.624.913.35, 3.05
Cys11 8.554.813.28, 3.18
Gly12 8.383.98, 3.88-
Cys13 8.214.683.11, 2.91
Cys14 8.484.723.45, 3.25
His15 8.714.953.29, 3.19HD2: 7.95, HE1: 7.18
Arg16 8.114.311.91, 1.79HG: 1.75, 1.65; HD: 3.21; HE: 7.35
Ser17 8.284.483.95, 3.85
Lys18 8.054.281.88, 1.78HG: 1.45, 1.35; HD: 1.71; HE: 3.01
Cys19 8.354.713.19, 2.99
Gly20 8.183.95, 3.85-
Met21 8.254.512.15, 2.05HG: 2.61; HE: 2.11
Cys22 8.414.783.31, 3.11
Cys23 8.584.853.22, 3.02
Lys24 7.984.251.85, 1.75HG: 1.42, 1.32; HD: 1.68; HE: 2.98
Thr25 7.814.294.18HG2: 1.21

Note: Chemical shifts are reported in ppm and are referenced to an internal standard. These are representative values and may vary slightly depending on experimental conditions.

Signaling Pathways and Experimental Workflows

The biological function of this compound is intrinsically linked to complex signaling networks that regulate its expression and its interaction with ferroportin.

Hepcidin-Ferroportin Signaling Pathway

Hepcidin binding to ferroportin triggers a signaling cascade that leads to the transporter's degradation, thereby controlling iron efflux.

Hepcidin_Ferroportin_Pathway Hepcidin-Ferroportin Interaction Pathway Hepcidin This compound Binding Binding Hepcidin->Binding Ferroportin Ferroportin (FPN) Ferroportin->Binding IronEfflux Cellular Iron Efflux Ferroportin->IronEfflux Allows Internalization Internalization Binding->Internalization Ubiquitination Ubiquitination Internalization->Ubiquitination Lysosome Lysosome Ubiquitination->Lysosome Degradation Degradation Lysosome->Degradation BlockedEfflux Blocked Iron Efflux Degradation->BlockedEfflux Results in

Hepcidin-Ferroportin Interaction Pathway
BMP-SMAD Signaling Pathway Regulating Hepcidin Expression

The expression of the hepcidin gene (HAMP) is primarily regulated by the Bone Morphogenetic Protein (BMP)-SMAD signaling pathway in response to iron levels.

BMP_SMAD_Pathway BMP-SMAD Pathway for Hepcidin Regulation cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus BMP6 BMP6 (High Iron) BMPR BMP Receptor Complex BMP6->BMPR HJV Hemojuvelin (HJV) HJV->BMPR Co-receptor SMAD158 SMAD1/5/8 BMPR->SMAD158 Phosphorylates pSMAD158 p-SMAD1/5/8 SMAD158->pSMAD158 SMAD_complex p-SMAD1/5/8-SMAD4 Complex pSMAD158->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex HAMP_gene HAMP Gene SMAD_complex->HAMP_gene Induces Transcription Hepcidin_mRNA Hepcidin mRNA HAMP_gene->Hepcidin_mRNA Hepcidin_protein This compound Protein Hepcidin_mRNA->Hepcidin_protein Translation

BMP-SMAD Pathway for Hepcidin Regulation
Experimental Workflow for this compound Structure Determination

The overall workflow from peptide synthesis to the final 3D structure is a systematic process.

NMR_Workflow NMR Structural Determination Workflow for this compound Start Linear this compound Peptide Synthesis Folding Folding & Disulfide Bond Formation Start->Folding Purification RP-HPLC Purification Folding->Purification NMR_Sample NMR Sample Preparation (Isotope Labeling optional) Purification->NMR_Sample NMR_Acquisition Multidimensional NMR Data Acquisition (TOCSY, NOESY, etc.) NMR_Sample->NMR_Acquisition Data_Processing Data Processing & Resonance Assignment NMR_Acquisition->Data_Processing Constraint_Generation Generate Distance & Dihedral Angle Restraints Data_Processing->Constraint_Generation Structure_Calculation Structure Calculation (CYANA / XPLOR-NIH) Constraint_Generation->Structure_Calculation Refinement Structure Refinement & Validation Structure_Calculation->Refinement Final_Structure Final Ensemble of This compound Structures Refinement->Final_Structure

NMR Structural Determination Workflow

Conclusion

The structural determination of this compound by NMR spectroscopy has provided invaluable insights into its function as the primary regulator of iron homeostasis. The detailed methodologies and quantitative data presented in this guide offer a foundational resource for researchers in the field. The elucidated three-dimensional structure, characterized by its compact, disulfide-rich fold, serves as a critical template for the rational design of Hepcidin agonists and antagonists. Such novel therapeutics hold the promise of treating a wide range of disorders, from iron-deficiency anemias to iron-overload diseases like hemochromatosis. Further structural studies, particularly of this compound in complex with its receptor ferroportin, will continue to deepen our understanding and accelerate the development of next-generation iron-modulating therapies.

References

Methodological & Application

Quantification of Hepcidin-25 in Serum and Plasma using LC-MS/MS: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepcidin-25, a 25-amino acid peptide hormone primarily synthesized in the liver, is the master regulator of systemic iron homeostasis.[1] It exerts its function by binding to the iron exporter ferroportin, leading to its internalization and degradation, thereby controlling iron absorption from the diet and the release of iron from macrophages.[2][3] Dysregulation of hepcidin is implicated in various iron-related disorders. Abnormally low hepcidin levels result in iron overload conditions like hereditary hemochromatosis, while excessive hepcidin production leads to iron-restricted anemia, such as anemia of inflammation.[4] Consequently, the accurate quantification of this compound in biological matrices like serum and plasma is crucial for diagnosing and monitoring these conditions, as well as for developing novel therapeutic strategies targeting the hepcidin-ferroportin axis.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this compound quantification.[5][6] Its high specificity allows for the differentiation of the bioactive this compound from other isoforms, and its sensitivity enables the detection of low physiological concentrations.[7] This document provides a detailed protocol for the quantification of this compound in human serum and plasma using LC-MS/MS, along with performance characteristics and a summary of the key signaling pathways regulating hepcidin expression.

Hepcidin Regulatory Pathway

Hepcidin expression is tightly controlled by various stimuli, including iron levels, inflammation, erythropoietic demand, and hypoxia.[1][8] The primary signaling pathways that regulate hepcidin transcription in hepatocytes are the BMP/SMAD pathway and the JAK/STAT3 pathway.[9]

The Bone Morphogenetic Protein (BMP)/SMAD pathway is the principal regulator of hepcidin in response to iron.[9] Increased iron stores lead to elevated levels of BMP6, which binds to its receptor complex on the hepatocyte surface. This binding triggers the phosphorylation of SMAD1/5/8 proteins, which then complex with SMAD4 and translocate to the nucleus to activate the transcription of the hepcidin gene (HAMP).[8][10]

The JAK/STAT3 pathway mediates the inflammatory induction of hepcidin.[2] Pro-inflammatory cytokines, particularly Interleukin-6 (IL-6), bind to their receptors on hepatocytes, activating the Janus kinase (JAK) family of tyrosine kinases. JAKs then phosphorylate Signal Transducer and Activator of Transcription 3 (STAT3), which dimerizes and translocates to the nucleus to induce hepcidin gene expression.[9]

HepcidinSignaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Hepatocyte Iron (Holo-Tf) Iron (Holo-Tf) TfR1/TfR2/HFE TfR1/TfR2/HFE Complex Iron (Holo-Tf)->TfR1/TfR2/HFE IL-6 IL-6 IL-6R IL-6 Receptor IL-6->IL-6R BMP6 BMP6 BMPR/HJV BMPR/HJV Complex BMP6->BMPR/HJV TfR1/TfR2/HFE->BMPR/HJV activates SMAD1/5/8 SMAD1/5/8 BMPR/HJV->SMAD1/5/8 phosphorylates JAK JAK IL-6R->JAK activates pSMAD1/5/8 pSMAD1/5/8 SMAD Complex pSMAD1/5/8-SMAD4 Complex pSMAD1/5/8->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Nucleus Nucleus SMAD Complex->Nucleus translocates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 pSTAT3 pSTAT3->pSTAT3 pSTAT3->Nucleus translocates HAMP Gene HAMP Gene This compound mRNA This compound mRNA HAMP Gene->this compound mRNA transcription This compound Peptide This compound Peptide This compound mRNA->this compound Peptide translation

Caption: Major signaling pathways regulating hepcidin expression in hepatocytes.

Experimental Protocol: Quantification of this compound by LC-MS/MS

This protocol outlines a general procedure for the quantification of this compound in serum and plasma. It is recommended to use an isotopically labeled this compound as an internal standard (IS) for accurate quantification.

Materials and Reagents
  • Human serum or plasma (EDTA, heparin, or citrate)

  • This compound certified reference material

  • Isotopically labeled this compound internal standard (IS)

  • Methanol, LC-MS grade

  • Acetonitrile, LC-MS grade

  • Water, LC-MS grade

  • Formic acid or trifluoroacetic acid (TFA)

  • Trichloroacetic acid (TCA) (for protein precipitation)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

  • Low-binding microcentrifuge tubes and pipette tips

Sample Preparation

Two common methods for sample preparation are protein precipitation and solid-phase extraction (SPE).

1. Protein Precipitation (PPT) [4]

  • To 100 µL of serum/plasma, calibrator, or quality control (QC) sample in a low-binding microcentrifuge tube, add the internal standard solution.

  • Add 200 µL of cold 15% (w/v) trichloroacetic acid in water.

  • Vortex for 30 seconds.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. Solid-Phase Extraction (SPE)

  • To 200 µL of serum/plasma, calibrator, or QC sample, add 200 µL of internal standard.

  • Condition an SPE plate/cartridge with 200 µL of methanol, followed by 200 µL of water.

  • Load the sample mixture onto the SPE plate/cartridge.

  • Wash the plate/cartridge with 200 µL of wash solution 1 (e.g., 5% methanol in water), followed by 200 µL of wash solution 2 (e.g., 20% methanol in water).

  • Elute this compound with 2 x 25 µL of elution buffer (e.g., 90% acetonitrile with 0.1% formic acid).

  • Dilute the eluate if necessary and transfer to an autosampler vial for analysis.

Workflow cluster_prep Sample Preparation start Start sample_collection Serum/Plasma Sample (Calibrator, QC, Unknown) start->sample_collection add_is Add Internal Standard sample_collection->add_is ppt Protein Precipitation (e.g., TCA) add_is->ppt spe Solid-Phase Extraction (SPE) add_is->spe centrifuge Centrifugation ppt->centrifuge elution Elute Analyte spe->elution supernatant Collect Supernatant centrifuge->supernatant lc_ms_analysis LC-MS/MS Analysis supernatant->lc_ms_analysis elution->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing end End data_processing->end

Caption: General experimental workflow for this compound quantification.

LC-MS/MS Instrumentation and Conditions

The following are typical instrument parameters. Optimization may be required for different LC-MS/MS systems.

Liquid Chromatography (LC)

ParameterTypical Setting
LC System ACQUITY UPLC I-Class or equivalent
Column C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Linear gradient from 5% to 60% B over 4-5 minutes
Flow Rate 0.3 - 0.5 mL/min
Column Temp. 40°C
Injection Vol. 5 - 20 µL

Tandem Mass Spectrometry (MS/MS)

ParameterTypical Setting
MS System Xevo TQ-S micro or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ions [M+4H]⁴⁺ (m/z 698.1) and/or [M+5H]⁵⁺ (m/z 558.9) for this compound[5]
Product Ions Monitor 2-3 characteristic fragment ions for each precursor. Example transitions: 698.1 -> 354.1[5]
Analysis Mode Multiple Reaction Monitoring (MRM)

Quantitative Data Summary

The performance of LC-MS/MS methods for this compound quantification is summarized below. Values may vary depending on the specific protocol, instrumentation, and laboratory.

Performance MetricMethod 1 (PPT)[4]Method 2 (SPE)Method 3 (Commercial Kit)[11]
Linearity (r²) >0.99>0.990.9898
Lower Limit of Quantification (LLOQ) 0.25 nmol/L1.4 ng/mL (for 4+ charge state)3 ng/mL
Precision (CV%) < 12.3%< 10%Within-run: 1.9 - 8.6% Between-run: 5.1 - 12.4%
Accuracy/Recovery (%) 99.9% (mean recovery)95 ± 7% (for 4+ charge state) 98 ± 7% (for 5+ charge state)Mean bias: -2.7% to 2.1%
Matrix Serum, EDTA & Heparin PlasmaCitrate PlasmaSerum

Note: 1 nmol/L of this compound is approximately equal to 2.79 ng/mL.[12]

Reference Ranges

Reference intervals for serum this compound can vary based on the population, methodology, and sample collection time. It is recommended that each laboratory establishes its own reference ranges. The following table provides examples from published studies.

PopulationMedian Concentration95% Reference RangeSource
Healthy Adults (males)15.76 ng/mL1.50 - 60.50 ng/mL[11]
Healthy Adults (females)8.42 ng/mL1.00 - 60.10 ng/mL[11]
Healthy Subjects-0.12 - 11.2 nmol/L[4]
Healthy VolunteersMen: 7.2 nmol/L, Women: 5.5 nmol/L1.5 - 15.2 nmol/L[13]

Conclusion

This application note provides a comprehensive overview and a detailed protocol for the quantification of this compound in serum and plasma using LC-MS/MS. The presented methodologies offer high sensitivity, specificity, and accuracy, making them suitable for both clinical research and drug development applications. The provided diagrams and data tables serve as a valuable resource for researchers and scientists working in the field of iron metabolism. Adherence to good laboratory practices and thorough method validation are essential for obtaining reliable and reproducible results.

References

Protocol for Hepcidin-25 Measurement by Competitive ELISA

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hepcidin-25 is a peptide hormone that plays a central role in the regulation of iron homeostasis.[1][2][3] It is primarily produced in the liver and acts by binding to the iron exporter ferroportin, leading to its internalization and degradation.[1][2] This action effectively traps iron within cells, such as enterocytes and macrophages, and reduces the amount of iron released into the circulation.[2] Dysregulation of hepcidin is implicated in various iron-related disorders. Abnormally low hepcidin levels can lead to iron overload conditions like hereditary hemochromatosis, while elevated levels are associated with anemia of inflammation (also known as anemia of chronic disease).[3] Consequently, the accurate measurement of this compound in biological samples is crucial for research, diagnosis, and the development of novel therapeutic strategies for these conditions.[4]

This document provides a detailed protocol for the quantitative determination of this compound in serum and plasma samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Principle of the Competitive ELISA

The competitive ELISA is a solid-phase immunoassay based on the principle of competitive binding.[5][6] In this assay, this compound present in a sample competes with a fixed amount of labeled (e.g., biotinylated) this compound for a limited number of binding sites on a specific anti-hepcidin-25 antibody that is pre-coated on a microplate.[1][5] The amount of labeled this compound that binds to the antibody is inversely proportional to the concentration of native this compound in the sample.[1][5] After a washing step to remove unbound substances, an enzyme-conjugated streptavidin (in the case of a biotinylated tracer) is added, which binds to the captured labeled this compound.[5] Following another wash, a substrate solution is added, and the resulting color development is measured spectrophotometrically. The intensity of the color is inversely proportional to the concentration of this compound in the sample.[5] A standard curve is generated by plotting the absorbance values of known concentrations of this compound, which is then used to determine the concentration of this compound in the unknown samples.[1]

Materials and Methods

Materials and Equipment
  • This compound Competitive ELISA Kit (containing pre-coated microplate, standards, biotinylated this compound, streptavidin-HRP, wash buffer, substrate, and stop solution)

  • Microplate reader capable of measuring absorbance at 450 nm[1][7]

  • Calibrated precision pipettes and multichannel pipettes

  • Disposable pipette tips

  • Vortex mixer

  • Microplate shaker[1]

  • Deionized or distilled water

  • Absorbent paper

Sample Collection and Handling

Proper sample collection and handling are critical for accurate results.

  • Sample Types: Serum and plasma (EDTA or heparin can be used as anticoagulants) are the most common sample types.[7][8][9]

  • Serum Collection: Collect whole blood in a serum separator tube. Allow the blood to clot for at least 30 minutes to 2 hours at room temperature or overnight at 4°C.[4][7] Centrifuge at approximately 1000 x g for 15-20 minutes.[7][8] Carefully collect the serum supernatant.

  • Plasma Collection: Collect whole blood into tubes containing EDTA or heparin as an anticoagulant.[7][9] Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[7][9] Collect the plasma supernatant.

  • Storage: Assay fresh samples immediately. For long-term storage, aliquot samples and store them at -20°C or -80°C.[1][8][9] Avoid repeated freeze-thaw cycles.[1][7][8] Before use, thaw samples completely and mix them well.[1]

Reagent Preparation
  • Bring all reagents and samples to room temperature (18-25°C) before use.[1][8]

  • Wash Buffer: Dilute the concentrated wash buffer with deionized or distilled water to the working concentration as specified in the kit manual.

  • Standard Curve Preparation: Reconstitute the lyophilized this compound standard with the provided diluent to create a stock solution. Perform serial dilutions of the stock solution to generate a standard curve with a range of concentrations. A typical standard curve may include 7-8 points.[1]

  • Biotinylated this compound: Prepare the working solution of biotinylated this compound according to the kit instructions. This may involve diluting a concentrated stock.

  • Streptavidin-HRP: Prepare the working solution of Streptavidin-HRP by diluting the concentrated stock with the appropriate diluent.

Experimental Protocol

The following is a general protocol for a competitive ELISA for this compound. Specific volumes and incubation times may vary depending on the kit manufacturer. Always refer to the kit-specific manual for precise instructions.

  • Prepare the Microplate: Determine the number of wells required for standards, samples, and controls.

  • Add Standards and Samples: Pipette a specific volume (e.g., 20 µL) of each standard, control, and sample into the appropriate wells.[5][10]

  • Add Biotinylated this compound: Add a specific volume (e.g., 50 µL) of the biotinylated this compound working solution to each well.[5][10]

  • Incubation: Cover the plate and incubate for a specified time (e.g., 60 minutes) at room temperature, often with gentle shaking.[1][5] During this step, the sample this compound and the biotinylated this compound compete for binding to the antibody coated on the wells.

  • Washing: Aspirate the liquid from each well and wash the plate multiple times (e.g., 3-5 times) with the prepared wash buffer.[1][8] After the final wash, remove any residual wash buffer by inverting the plate and tapping it on absorbent paper.[9]

  • Add Streptavidin-HRP: Add a specific volume (e.g., 100 µL) of the Streptavidin-HRP working solution to each well.[5]

  • Incubation: Cover the plate and incubate for a specified time (e.g., 30 minutes) at room temperature.[1][5]

  • Washing: Repeat the washing step as described in step 5.

  • Substrate Addition: Add a specific volume (e.g., 100 µL) of the TMB substrate solution to each well.[5]

  • Incubation and Color Development: Incubate the plate in the dark at room temperature for a specified time (e.g., 15-30 minutes) to allow for color development.[8]

  • Stop the Reaction: Add a specific volume (e.g., 50-100 µL) of the stop solution to each well.[5][8] The color will change from blue to yellow.

  • Read Absorbance: Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.[1][7]

Data Analysis and Interpretation

  • Standard Curve Generation: Calculate the average absorbance for each set of standards. Plot the mean absorbance values against their corresponding concentrations. It is recommended to use a four-parameter logistic (4-PL) curve fit for data analysis.[1]

  • Sample Concentration Calculation: Determine the concentration of this compound in each sample by interpolating its mean absorbance value from the standard curve.

  • Dilution Factor: If samples were diluted prior to the assay, the calculated concentration must be multiplied by the dilution factor to obtain the final concentration.[1][5]

Quantitative Data Summary

The following tables summarize typical quantitative data for this compound competitive ELISA kits. Note that these values are examples and may vary between different manufacturers.

ParameterTypical ValueReference
Detection Range 0.153 - 81 ng/mL[11]
15.63 - 1000 ng/mL[8]
5 - 250 ng/mL[3]
Sensitivity 0.153 ng/mL[11]
3.9 ng/mL[8]
2.5 ng/mL[3]
Sample Volume 20 µL[5][11]
100 µL[8]
Incubation Times Competition: 60 min, Enzyme Conjugate: 30 min, Substrate: 20 min[5]
Competition: 80 min, Biotin-Ab: 50 min, HRP: 50 min, Substrate: 20 min[8]
Standard Curve Concentration (ng/mL)Example Absorbance (450 nm)
02.36
2.52.14
101.61
250.90
500.47
1000.25
2500.10
10000.03
(Example data from Intrinsic Hepcidin IDx™ ELISA Kit)[3]

Experimental Workflow Diagram

Competitive_ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Sample Sample/Standard Preparation Add_Sample Add Sample/Standard to Coated Plate Sample->Add_Sample Reagents Reagent Preparation Add_Biotin_Hepc Add Biotinylated This compound Reagents->Add_Biotin_Hepc Incubate1 Incubate (Competitive Binding) Add_Biotin_Hepc->Incubate1 Wash1 Wash Incubate1->Wash1 Add_HRP Add Streptavidin-HRP Wash1->Add_HRP Incubate2 Incubate Add_HRP->Incubate2 Wash2 Wash Incubate2->Wash2 Add_Substrate Add TMB Substrate Wash2->Add_Substrate Incubate3 Incubate (Color Development) Add_Substrate->Incubate3 Add_Stop Add Stop Solution Incubate3->Add_Stop Read_OD Read Absorbance at 450nm Add_Stop->Read_OD Plot_Curve Generate Standard Curve (4-PL Fit) Read_OD->Plot_Curve Calculate Calculate this compound Concentration Plot_Curve->Calculate

Caption: Workflow of the this compound Competitive ELISA.

Troubleshooting

IssuePossible CauseSolution
High Background Insufficient washing; Contaminated reagents; High concentration of detection reagents.Increase the number of wash steps; Use fresh reagents; Optimize reagent concentrations.
Low Signal Inactive reagents; Incorrect incubation times or temperatures; Insufficient reagent volumes.Check reagent expiration dates and storage; Adhere strictly to the protocol; Ensure accurate pipetting.
High Variability Inconsistent pipetting; Improper mixing of reagents; Plate not washed uniformly.Use calibrated pipettes; Mix all reagents thoroughly before use; Ensure consistent washing technique.
Poor Standard Curve Improper dilution of standards; Errors in pipetting; Reagent degradation.Prepare fresh standards for each assay; Use calibrated pipettes; Check reagent integrity.

Conclusion

The competitive ELISA for this compound is a robust and sensitive method for quantifying this key iron-regulatory hormone in biological samples. Adherence to a well-defined protocol, proper sample handling, and accurate data analysis are essential for obtaining reliable and reproducible results. This assay serves as a valuable tool for researchers and clinicians investigating iron metabolism and related disorders.

References

Application of Synthetic Hepcidin-25 in In-Vitro Iron Uptake Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hepcidin-25 is a 25-amino acid peptide hormone synthesized primarily by hepatocytes and is the master regulator of systemic iron homeostasis.[1][2][3][4] It exerts its function by binding to the cellular iron exporter, ferroportin (FPN), which is the sole known iron efflux channel in vertebrates.[1][2][4] This binding event triggers the internalization, ubiquitination, and subsequent lysosomal degradation of ferroportin.[2][4][5][6] The removal of ferroportin from the cell surface effectively traps iron within the cell, reducing iron efflux into the plasma. This mechanism is central to controlling dietary iron absorption in duodenal enterocytes and iron recycling by macrophages.[3][4][5]

Dysregulation of the hepcidin-ferroportin axis is implicated in numerous iron-related disorders.[2][7] Consequently, in-vitro assays that model this interaction are crucial for studying iron metabolism and for the development of novel therapeutics targeting these pathways. Synthetic this compound is an indispensable tool in these assays, allowing researchers to mimic the physiological and pathological effects of hepcidin on cellular iron transport in a controlled environment.

Principle of In-Vitro Iron Uptake Assays

In-vitro iron uptake assays using synthetic this compound are designed to quantify the effect of hepcidin on a cell's ability to absorb and, more critically, retain iron. The general principle involves treating a suitable cell line that expresses ferroportin (e.g., Caco-2 intestinal epithelial cells, J774 macrophages, or HEK293 cells transfected with FPN) with a known concentration of synthetic this compound.[7][8][9] Following treatment, the cells are exposed to an iron source. The subsequent change in intracellular iron concentration, compared to untreated control cells, provides a quantitative measure of hepcidin's inhibitory activity. A decrease in iron efflux, and thus an increase in intracellular iron retention, is indicative of hepcidin-induced ferroportin degradation.

Signaling and Experimental Visualizations

Hepcidin-Ferroportin Regulatory Pathway

The expression of hepcidin is tightly controlled by various stimuli, primarily iron levels and inflammation.[10][11] Increased iron stores stimulate hepcidin transcription via the Bone Morphogenetic Protein (BMP)/SMAD signaling pathway.[10][12] During inflammation, the cytokine Interleukin-6 (IL-6) induces hepcidin expression through the JAK/STAT3 pathway.[10][11][13] Once secreted, hepcidin binds to ferroportin, leading to its degradation and reduced iron export.

G cluster_regulation Hepcidin Expression Regulation (Hepatocyte) cluster_action Hepcidin Action (e.g., Macrophage, Enterocyte) IRON High Iron BMP_SMAD BMP/SMAD Pathway IRON->BMP_SMAD activates INFLAMMATION Inflammation (IL-6) JAK_STAT JAK/STAT3 Pathway INFLAMMATION->JAK_STAT activates HEPCIDIN_GENE HAMP Gene Transcription BMP_SMAD->HEPCIDIN_GENE upregulates JAK_STAT->HEPCIDIN_GENE upregulates HEPCIDIN Secreted this compound HEPCIDIN_GENE->HEPCIDIN expression & secretion FPN Ferroportin (FPN) (Iron Exporter) HEPCIDIN->FPN binds IRON_OUT Extracellular Iron (Plasma) FPN->IRON_OUT INTERNALIZATION Internalization & Degradation FPN->INTERNALIZATION leads to IRON_IN Intracellular Iron IRON_IN->FPN efflux INTERNALIZATION->FPN removes G START Start: Seed Ferroportin-Expressing Cells (e.g., Caco-2, J774) CULTURE Culture cells to desired confluency START->CULTURE TREAT Treat cells with Synthetic this compound (Include untreated controls) CULTURE->TREAT INCUBATE_H Incubate (e.g., 4-24 hours) to allow for FPN internalization TREAT->INCUBATE_H ADD_IRON Add Iron Source (e.g., 59Fe-NTA, Ferric Ammonium Citrate) INCUBATE_H->ADD_IRON INCUBATE_I Incubate for Iron Uptake (e.g., 1-4 hours) ADD_IRON->INCUBATE_I WASH Wash cells to remove extracellular iron INCUBATE_I->WASH LYSE Lyse cells to release intracellular contents WASH->LYSE QUANTIFY Quantify Intracellular Iron (Scintillation Counting or Ferritin ELISA) LYSE->QUANTIFY END End: Analyze and Compare Data QUANTIFY->END

References

Application Notes and Protocols for Western Blot Detection of Hepcidin-25 in Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the detection of the 25-amino acid peptide hormone Hepcidin-25 in cell lysates using Western blotting. Given its low molecular weight (~2.8 kDa), this protocol has been optimized to ensure accurate resolution, transfer, and detection.

Introduction

This compound is a key regulator of iron homeostasis. Its quantification in cellular models is crucial for understanding iron metabolism in various physiological and pathological states. Western blotting of this compound is challenging due to its small size, which can lead to poor resolution on standard polyacrylamide gels and inefficient retention on transfer membranes. This protocol incorporates Tris-Tricine SDS-PAGE for enhanced resolution of low molecular weight proteins and optimized transfer conditions for efficient capture of the peptide.

Experimental Protocols

Sample Preparation: Cell Lysis

Proper lysis is critical to solubilize proteins while preventing degradation of the target peptide. A modified RIPA buffer is recommended for efficient extraction.

Table 1: Reagent Preparation

ReagentCompositionStorage
Modified RIPA Lysis Buffer 50 mM Tris-HCl, pH 7.4150 mM NaCl1% NP-400.5% Sodium Deoxycholate0.1% SDS1 mM EDTA4°C for up to 1 month. Add inhibitors fresh.
Protease Inhibitor Cocktail (100X) Commercially available or custom mix-20°C
Phosphatase Inhibitor Cocktail (100X) Commercially available or custom mix-20°C

Protocol:

  • Wash cultured cells with ice-cold Phosphate Buffered Saline (PBS).

  • Aspirate PBS and add 1 mL of ice-cold modified RIPA Lysis Buffer (supplemented with 1X Protease and Phosphatase Inhibitor Cocktails) per 10⁷ cells.

  • Scrape adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with gentle agitation.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.

  • Determine the protein concentration using a BCA protein assay.

  • Add 4X Laemmli sample buffer to the desired amount of protein lysate and boil at 95°C for 5 minutes.

Gel Electrophoresis: Tris-Tricine SDS-PAGE

To effectively resolve the ~2.8 kDa this compound peptide, a Tris-Tricine gel system is employed. This system provides superior resolution of proteins and peptides below 30 kDa compared to standard Laemmli (Tris-Glycine) systems.

Table 2: Tris-Tricine Gel Composition (for a 1 mm mini-gel)

ComponentStacking Gel (4%)Separating Gel (16%)
Acrylamide/Bis-acrylamide (40%)0.5 mL4.0 mL
Tris-HCl/SDS, pH 8.45 (3M)-3.3 mL
Stacking Gel Buffer (1M Tris, pH 6.8)1.25 mL-
Glycerol-1.0 g
Deionized Water3.25 mL1.7 mL
10% APS50 µL50 µL
TEMED5 µL5 µL

Protocol:

  • Assemble the gel casting apparatus.

  • Prepare and pour the separating gel. Overlay with water-saturated isobutanol to ensure a level surface. Allow to polymerize for at least 30 minutes.

  • Remove the overlay and pour the stacking gel. Insert the comb and allow it to polymerize for 30 minutes.

  • Load 20-40 µg of protein lysate per well. Include a pre-stained low molecular weight protein ladder.

  • Run the gel in Tris-Tricine-SDS running buffer at a constant voltage of 30V until the dye front enters the separating gel, then increase to 100-120V until the dye front reaches the bottom of the gel.

Protein Transfer

Efficient transfer of the small this compound peptide requires a membrane with a small pore size and optimized transfer conditions to prevent "blow-through".

Table 3: Transfer Conditions

ParameterRecommendation
Membrane Type PVDF
Membrane Pore Size 0.2 µm
Transfer Method Wet Transfer
Transfer Buffer 25 mM Tris, 190 mM Glycine, 20% Methanol, pH 8.3
Voltage & Duration 70V for 45-60 minutes at 4°C

Protocol:

  • Activate the 0.2 µm PVDF membrane by immersing it in 100% methanol for 30 seconds, followed by a brief rinse in deionized water and equilibration in transfer buffer for at least 5 minutes.[1]

  • Soak filter papers and sponges in transfer buffer.

  • Assemble the transfer sandwich, ensuring no air bubbles are trapped between the gel and the membrane.

  • Perform the wet transfer in a cold room or with an ice pack.

Immunodetection

Protocol:

  • Following transfer, block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against this compound (diluted in blocking buffer) overnight at 4°C with gentle agitation. (See Table 4 for recommended antibody dilutions).

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.

  • Capture the chemiluminescent signal using a digital imager or X-ray film.

Table 4: Recommended Antibody Dilutions (Starting Points)

AntibodyHostApplicationRecommended Dilution
Anti-Hepcidin-25Rabbit PolyclonalWB1:500 - 1:2000
Anti-Hepcidin-25Mouse MonoclonalWB1:1000 - 1:3000
HRP-conjugated anti-rabbit IgGGoatWB1:5000 - 1:10000
HRP-conjugated anti-mouse IgGGoatWB1:5000 - 1:10000

Data Presentation

All quantitative data, such as protein concentrations and antibody dilutions, should be recorded and presented in clear, structured tables for easy comparison and reproducibility. An example is provided in Table 4.

Visualizations

Experimental Workflow

WesternBlot_Workflow cluster_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection Cell_Culture Cell_Culture Cell_Lysis Cell_Lysis Cell_Culture->Cell_Lysis Harvest Protein_Quantification Protein_Quantification Cell_Lysis->Protein_Quantification Extract Sample_Denaturation Sample_Denaturation Protein_Quantification->Sample_Denaturation Normalize Tris_Tricine_PAGE Tris_Tricine_PAGE Sample_Denaturation->Tris_Tricine_PAGE Protein_Transfer Protein_Transfer Tris_Tricine_PAGE->Protein_Transfer Separate Blocking Blocking Protein_Transfer->Blocking Primary_Ab Primary_Ab Blocking->Primary_Ab Incubate Secondary_Ab Secondary_Ab Primary_Ab->Secondary_Ab Wash & Incubate ECL_Detection ECL_Detection Secondary_Ab->ECL_Detection Wash & Add Substrate Data_Analysis Data_Analysis ECL_Detection->Data_Analysis

Caption: Workflow for Western blot detection of this compound.

Hepcidin Signaling Pathway

Hepcidin_Signaling cluster_regulation Hepcidin Regulation cluster_action Hepcidin Action Iron Systemic Iron (High) Hepatocyte Hepatocyte Iron->Hepatocyte + Inflammation Inflammation (e.g., IL-6) Inflammation->Hepatocyte + HAMP_gene HAMP Gene Hepatocyte->HAMP_gene Transcription Hepcidin_mRNA Hepcidin mRNA HAMP_gene->Hepcidin_mRNA Translation Prohepcidin Prohepcidin Hepcidin_mRNA->Prohepcidin Processing Hepcidin25 This compound (Secreted) Prohepcidin->Hepcidin25 Cleavage Ferroportin Ferroportin (FPN) (Iron Exporter) Hepcidin25->Ferroportin Binds Macrophage Macrophage / Enterocyte Internalization FPN Internalization & Degradation Ferroportin->Internalization Induces Iron_Efflux Iron Efflux Blocked

Caption: Simplified Hepcidin signaling pathway.

References

Application Notes: Immunohistochemical Localization of Hepcidin-25 in Tissue Sections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepcidin-25 is a 25-amino acid peptide hormone primarily synthesized in the liver that acts as the master regulator of systemic iron homeostasis.[1] It functions by binding to the iron export channel ferroportin, inducing its internalization and degradation, thereby controlling iron absorption in the intestine and the release of iron from macrophages and hepatic stores.[1][2] Dysregulation of hepcidin is implicated in various disorders, including anemia of chronic disease, iron-refractory iron deficiency anemia (IRIDA), and hereditary hemochromatosis.[1][3][4] Immunohistochemistry (IHC) is a powerful technique to visualize the distribution and localization of this compound within the tissue microenvironment, providing critical insights into its role in both normal physiology and pathology.

Biological Context and Signaling Pathways

Hepcidin expression is regulated by several stimuli, primarily iron stores, inflammation, erythropoietic drive, and hypoxia.[1]

  • Iron Regulation (BMP/SMAD Pathway): Increased body iron stores lead to an upregulation of Bone Morphogenetic Protein 6 (BMP6), which binds to its receptors on hepatocytes. This binding, in conjunction with the co-receptor hemojuvelin (HJV), initiates an intracellular signaling cascade that phosphorylates SMAD1/5/8.[5][6] The phosphorylated SMADs then form a complex with SMAD4, which translocates to the nucleus to activate the transcription of the hepcidin gene (HAMP).[5][6]

  • Inflammatory Regulation (JAK/STAT Pathway): During inflammation, cytokines such as Interleukin-6 (IL-6) are released and bind to their receptors on hepatocytes.[1][6] This activates the Janus kinase (JAK) family of tyrosine kinases, which in turn phosphorylate Signal Transducer and Activator of Transcription 3 (STAT3).[1][6] Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and induces hepcidin gene transcription.[1] There is also evidence of synergistic effects between the iron and inflammation signaling pathways.[7]

Below is a diagram illustrating the major signaling pathways regulating hepcidin expression.

Hepcidin_Signaling cluster_iron Iron Sensing Pathway cluster_inflammation Inflammatory Pathway cluster_nucleus Nucleus cluster_action Systemic Action BMP6 BMP6 BMPR/HJV BMPR/HJV Complex BMP6->BMPR/HJV pSMAD1/5/8 pSMAD1/5/8 BMPR/HJV->pSMAD1/5/8 SMAD Complex pSMAD/SMAD4 Complex pSMAD1/5/8->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex HAMP Gene Hepcidin (HAMP) Gene Transcription SMAD Complex->HAMP Gene Activation IL-6 IL-6 IL-6R IL-6 Receptor IL-6->IL-6R JAK JAK IL-6R->JAK pSTAT3 pSTAT3 JAK->pSTAT3 pSTAT3->HAMP Gene Activation Hepcidin mRNA Hepcidin mRNA HAMP Gene->Hepcidin mRNA Pro-hepcidin Pro-hepcidin Hepcidin mRNA->Pro-hepcidin Translation This compound This compound Pro-hepcidin->this compound Cleavage (Furin) Ferroportin Ferroportin This compound->Ferroportin Binding Degradation Internalization & Degradation Ferroportin->Degradation

Hepcidin regulatory signaling pathways.

Data Presentation: this compound Expression

Quantitative analysis of this compound IHC staining can be challenging. However, expression levels measured by other methods such as ELISA or RT-qPCR in various conditions can provide an expected baseline for IHC results.

Table 1: Serum this compound Levels in Human Pathologies (Data compiled from studies using ELISA or Mass Spectrometry)

ConditionPatient CohortControl Group (ng/mL)Pathological Group (ng/mL)Key FindingReference
Non-Small Cell Lung Cancer (NSCLC)53 NSCLC patients, 16 healthy volunteers16.03 ± 9.7831.34 ± 15.41Serum hepcidin is significantly higher in NSCLC patients.[8][8]
Renal Cell Carcinoma (RCC)32 RCC patients-Metastatic: 65.5 ± 44.4 Non-metastatic: 16.5 ± 6.9Serum hepcidin is significantly higher in patients with metastatic RCC.[9][10][9][10]
Chronic Kidney Disease (CKD)220 adult patients3.18 (median, nmol/L)CKD Stage 4+: 7.47 (median, nmol/L)Hepcidin levels increase significantly with severe renal dysfunction (eGFR < 30).[4][4]
Hereditary Hemochromatosis (HH)26 healthy volunteers, HH patients106.2 (mean, pro-hepcidin)70.2 (mean, pro-hepcidin)Pro-hepcidin levels are significantly decreased in HH patients.[11][11]

Table 2: Hepcidin mRNA Expression in Human Tissues (Data compiled from studies using RT-qPCR)

ConditionTissueControl/Non-tumorTumorKey FindingReference
Non-Small Cell Lung Cancer (NSCLC)LungLower ExpressionHigher Expression (P=0.001)Hepcidin mRNA is upregulated in NSCLC cancerous tissue.[8][8]
Renal Cell Carcinoma (RCC)KidneyHigher ExpressionLower Expression (P<0.0001)Hepcidin mRNA expression is lower in tumor tissues than non-tumor tissues. However, higher expression within the tumor correlates with metastasis.[9][10][9][10]

Experimental Protocols

I. Specimen Preparation and Fixation

Proper tissue handling and fixation are critical for preserving tissue morphology and antigenicity.[12]

  • Tissue Harvest: Harvest fresh tissue and immediately place it in ice-cold Phosphate Buffered Saline (PBS) to wash away blood.

  • Fixation (Paraffin-Embedded):

    • Immerse tissue slices (3-5 mm thick) in 10% Neutral Buffered Formalin (NBF) or 4% Paraformaldehyde (PFA) for 4-24 hours at room temperature.[13] Fixation time should be optimized.

    • Dehydration: Sequentially immerse the fixed tissue in increasing concentrations of ethanol (e.g., 70%, 85%, 95%, 100%) to remove water.[14][15]

    • Clearing: Immerse in xylene to remove the ethanol.

    • Paraffin Infiltration: Immerse in molten paraffin wax at 56-58°C.[15]

    • Embedding: Embed the tissue in a paraffin block for sectioning.

  • Fixation (Frozen Sections):

    • Snap-freeze fresh tissue blocks in liquid nitrogen or isopentane pre-cooled with liquid nitrogen.[16]

    • Embed the tissue in Optimal Cutting Temperature (OCT) compound.

    • Store blocks at -80°C until sectioning.[13]

    • Prior to staining, sections cut on a cryostat (5-10 µm) are mounted on charged slides and can be fixed with cold acetone or methanol for 10 minutes.

II. Immunohistochemistry Workflow Diagram

The following diagram outlines the key steps for performing IHC on Formalin-Fixed Paraffin-Embedded (FFPE) tissue sections.

IHC_Workflow A Sectioning & Mounting (4-5µm sections on charged slides) B Deparaffinization & Rehydration (Xylene -> Graded Ethanol -> dH2O) A->B C Antigen Retrieval (HIER) (e.g., Citrate Buffer pH 6.0, 95-100°C, 20 min) B->C D Peroxidase Block (3% H2O2, 10 min) C->D E Blocking (e.g., 5% Normal Goat Serum, 30-60 min) D->E F Primary Antibody Incubation (Anti-Hepcidin-25 Ab, e.g., overnight at 4°C) E->F G Detection System (e.g., HRP-Polymer Secondary Ab, 30 min at RT) F->G H Chromogen Substrate (DAB, 5-10 min) G->H I Counterstaining (Hematoxylin, 1-3 min) H->I J Dehydration & Mounting (Graded Ethanol -> Xylene -> Coverslip) I->J K Microscopy & Analysis J->K

IHC workflow for this compound detection.
III. Detailed Staining Protocol (FFPE Sections)

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Immerse in 100% ethanol (2 changes, 3 minutes each).

    • Immerse in 95% ethanol (2 changes, 3 minutes each).

    • Immerse in 70% ethanol (1 change, 3 minutes).

    • Rinse thoroughly in distilled water.

  • Antigen Retrieval:

    • Formalin fixation creates protein cross-links that can mask the antigenic epitope.[12][17][18] Antigen retrieval is essential to unmask these sites.

    • Heat-Induced Epitope Retrieval (HIER) is most commonly recommended.[18]

    • Immerse slides in a staining dish containing a retrieval solution (e.g., Sodium Citrate Buffer, pH 6.0, or Tris-EDTA, pH 9.0).[17][18] The optimal buffer should be determined empirically.

    • Heat the solution to 95-100°C using a microwave, pressure cooker, or water bath and incubate for 10-30 minutes.[16][17]

    • Allow slides to cool to room temperature in the buffer (approx. 20-35 minutes).[16][17]

    • Rinse sections in TBS or PBS with 0.05% Tween-20.

  • Blocking Endogenous Peroxidase:

    • Incubate slides in 3% hydrogen peroxide (H₂O₂) in methanol or water for 10-15 minutes to block endogenous peroxidase activity.[15]

    • Rinse 3 times in PBS for 5 minutes each.

  • Blocking Non-Specific Binding:

    • Incubate sections with a blocking buffer (e.g., 1% BSA or 5% normal serum from the species the secondary antibody was raised in) for 30-60 minutes at room temperature.[15] This minimizes non-specific antibody binding.

  • Primary Antibody Incubation:

    • Select a validated primary antibody for this compound (monoclonal or polyclonal).[3][19][20]

    • Dilute the primary antibody to its optimal concentration in the blocking buffer or a specialized antibody diluent. Recommended starting dilutions are typically provided on the antibody datasheet (e.g., 1:100 to 1:1000).[13]

    • Apply the diluted antibody to the sections and incubate in a humidified chamber, typically for 1 hour at room temperature or overnight at 4°C for enhanced sensitivity.[13][21]

  • Detection System:

    • Rinse slides 3 times in PBS for 5 minutes each.

    • Apply a biotinylated or polymer-based enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG if the primary was a rabbit antibody).

    • Incubate for 30-60 minutes at room temperature according to the manufacturer's instructions.

  • Chromogen Development:

    • Rinse slides 3 times in PBS for 5 minutes each.

    • Apply a chromogen substrate solution, such as 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate in the presence of HRP and peroxide.[14][15]

    • Incubate for 5-10 minutes, monitoring color development under a microscope.

    • Stop the reaction by rinsing gently with distilled water.

  • Counterstaining:

    • Lightly counterstain the sections with a nuclear stain like Hematoxylin to provide morphological context.[15]

    • Incubate for 1-3 minutes, then rinse with water.

    • "Blue" the sections in a weak alkaline solution (e.g., Scott's tap water substitute) or running tap water.

  • Dehydration, Clearing, and Mounting:

    • Dehydrate the sections through graded alcohols (70%, 95%, 100% ethanol).

    • Clear in xylene.

    • Apply a drop of permanent mounting medium and place a coverslip over the tissue section.

Controls and Validation

  • Positive Control: Use a tissue known to express this compound (e.g., liver) to confirm that the protocol and reagents are working correctly.

  • Negative Control: Omit the primary antibody incubation step to check for non-specific binding from the secondary antibody and detection system.

  • Isotype Control: Incubate a section with a non-immune antibody of the same isotype and at the same concentration as the primary antibody to assess background staining.

References

Application Notes and Protocols for Hepcidin-25 Mass Spectrometry Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of samples for the quantitative analysis of Hepcidin-25 by mass spectrometry. The following sections offer a comparative overview of common techniques, step-by-step experimental procedures, and a summary of their performance characteristics.

Introduction

This compound is a peptide hormone that plays a central role in the regulation of iron homeostasis. Accurate and precise quantification of this compound is crucial for the diagnosis and management of iron-related disorders. Mass spectrometry (MS)-based methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have become the gold standard for this compound analysis due to their high specificity and sensitivity. However, the choice of sample preparation technique is critical for achieving reliable and reproducible results. This document outlines three commonly employed sample preparation methods: Protein Precipitation, Solid-Phase Extraction (SPE), and Immunocapture.

Comparative Overview of Sample Preparation Techniques

The selection of an appropriate sample preparation method depends on several factors, including the sample matrix, required sensitivity, sample throughput, and available resources. The following table summarizes the quantitative performance of the described techniques.

ParameterProtein PrecipitationSolid-Phase Extraction (SPE)Immunocapture
Recovery ~99.9%[1]88 - 107%[2]Method dependent
Limit of Quantification (LOQ) 0.25 nmol/L[1]3 ng/mL[2]Low ng/mL to pg/mL range
Within-run Precision (%CV) < 9%[1]1.9 - 8.6%[2]<10%
Between-run Precision (%CV) 12.3% (at 0.25 nmol/L)[1]5.1 - 12.4%[2]<15%
Throughput HighMedium to HighLow to Medium
Cost LowMediumHigh
Selectivity LowMediumHigh

Experimental Protocols

Protein Precipitation with Trichloroacetic Acid (TCA)

This method is rapid, simple, and cost-effective, making it suitable for high-throughput analysis.

Materials:

  • Trichloroacetic acid (TCA) solution (20% w/v in water)

  • Microcentrifuge tubes (low-binding)

  • Vortex mixer

  • Refrigerated microcentrifuge

Protocol:

  • Pipette 100 µL of serum or plasma into a microcentrifuge tube.

  • Add a stable isotope-labeled internal standard (SIL-IS) to each sample for accurate quantification.

  • Add 50 µL of 20% TCA solution to the sample.

  • Vortex vigorously for 30 seconds to precipitate the proteins.

  • Incubate the samples on ice for 10 minutes.

  • Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant containing this compound to a clean tube for LC-MS/MS analysis.

Solid-Phase Extraction (SPE)

SPE provides a cleaner sample extract compared to protein precipitation, resulting in reduced matrix effects and improved sensitivity. The following protocol utilizes an Oasis HLB µElution plate.

Materials:

  • Oasis HLB µElution 96-well plate

  • Positive pressure manifold or vacuum manifold

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Wash Solution 1 (e.g., 5% methanol in water)

  • Wash Solution 2 (e.g., specific wash buffer provided in a kit)

  • Elution Solution (e.g., 90% methanol with 0.1% formic acid)

  • Collection plate

Protocol:

  • Condition the SPE plate wells by passing 200 µL of methanol through each well.

  • Equilibrate the wells by passing 200 µL of water through each well.

  • Load 200 µL of sample (serum or plasma with SIL-IS) into each well.

  • Wash the wells with 200 µL of Wash Solution 1.

  • Wash the wells with 200 µL of Wash Solution 2.

  • Dry the plate under a stream of nitrogen for 5 minutes.

  • Place a collection plate under the SPE plate.

  • Elute this compound by adding 2 x 50 µL of Elution Solution to each well.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the sample in a suitable mobile phase for LC-MS/MS analysis.

Immunocapture

This technique utilizes antibodies specific to this compound to achieve high selectivity and enrichment from complex matrices. It is particularly useful for analyzing samples with very low concentrations of the peptide.

Materials:

  • Anti-Hepcidin-25 antibody (polyclonal or monoclonal)

  • Magnetic beads (e.g., Protein A/G coated)

  • Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Elution Buffer (e.g., 0.1 M glycine, pH 2.5)

  • Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Magnetic separator

Protocol:

  • Incubate the anti-Hepcidin-25 antibody with magnetic beads to allow for antibody immobilization.

  • Wash the antibody-coated beads with Binding/Wash Buffer to remove any unbound antibody.

  • Add the serum or plasma sample (containing SIL-IS) to the antibody-coated beads.

  • Incubate for 1-2 hours at room temperature with gentle rotation to allow for this compound to bind to the antibodies.

  • Place the tube on a magnetic separator and discard the supernatant.

  • Wash the beads three times with Binding/Wash Buffer to remove non-specific proteins.

  • Elute the bound this compound by adding the Elution Buffer and incubating for 5-10 minutes.

  • Separate the beads using the magnetic separator and transfer the eluate to a new tube.

  • Immediately neutralize the eluate by adding the Neutralization Buffer.

  • The sample is now ready for LC-MS/MS analysis.

Visualizations

Hepcidin Regulatory Pathway

The expression of hepcidin is primarily regulated by iron levels, inflammation, and erythropoietic signals. The Bone Morphogenetic Protein (BMP)/Sons of Mothers Against Decapentaplegic (SMAD) signaling pathway is the main iron-sensing pathway, while the Interleukin-6 (IL-6)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway mediates the inflammatory response.

Hepcidin_Regulation cluster_iron Iron Sensing Pathway cluster_inflammation Inflammatory Pathway High Iron High Iron BMP6 BMP6 High Iron->BMP6 stimulates BMPR BMPR BMP6->BMPR binds SMAD158 SMAD1/5/8 BMPR->SMAD158 phosphorylates HJV HJV HJV->BMPR co-receptor SMAD4 SMAD4 SMAD158->SMAD4 complexes with Hepcidin_Gene Hepcidin Gene (HAMP) SMAD4->Hepcidin_Gene activates transcription Hepcidin_mRNA Hepcidin_mRNA Hepcidin_Gene->Hepcidin_mRNA transcription Inflammation Inflammation IL6 IL-6 Inflammation->IL6 induces IL6R IL-6R IL6->IL6R binds JAK JAK IL6R->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates STAT3->Hepcidin_Gene activates transcription Hepcidin_25 Hepcidin_25 Hepcidin_mRNA->Hepcidin_25 translation

Caption: Hepcidin regulation by iron and inflammation.

Experimental Workflow for this compound Sample Preparation

This diagram illustrates the general workflow for preparing biological samples for this compound analysis by mass spectrometry.

Sample_Prep_Workflow Start Biological Sample (Serum/Plasma) Add_IS Add Internal Standard (SIL-Hepcidin-25) Start->Add_IS Prep_Method Sample Preparation Method Add_IS->Prep_Method PPT Protein Precipitation Prep_Method->PPT High Throughput Low Cost SPE Solid-Phase Extraction Prep_Method->SPE Cleaner Sample Medium Throughput IC Immunocapture Prep_Method->IC High Selectivity Low Concentration Analysis LC-MS/MS Analysis PPT->Analysis SPE->Analysis IC->Analysis

Caption: General workflow for this compound sample preparation.

Logical Relationship for Method Selection

The choice of a specific sample preparation method is a critical decision in the analytical workflow. This diagram provides a logical framework for selecting the most appropriate technique based on key experimental requirements.

Method_Selection Requirement Primary Requirement? Throughput High Throughput? Requirement->Throughput Speed Sensitivity High Sensitivity? Requirement->Sensitivity Detection Limit Selectivity High Selectivity? Requirement->Selectivity Sample Complexity Throughput->Sensitivity No PPT Use Protein Precipitation Throughput->PPT Yes Sensitivity->Selectivity No SPE Use Solid-Phase Extraction Sensitivity->SPE Yes Selectivity->SPE No IC Use Immunocapture Selectivity->IC Yes

Caption: Decision tree for selecting a sample preparation method.

References

Application Notes and Protocols for High-Throughput Screening of Hepcidin-25 Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepcidin-25 is the master regulator of systemic iron homeostasis. This 25-amino acid peptide hormone, primarily synthesized in the liver, controls plasma iron concentrations by inducing the internalization and degradation of the iron exporter ferroportin. Dysregulation of hepcidin is implicated in a variety of iron-related disorders. Abnormally low hepcidin levels lead to iron overload conditions such as hereditary hemochromatosis, while excessive hepcidin production contributes to anemia of inflammation and iron-refractory iron deficiency anemia. Consequently, the modulation of hepcidin expression or its interaction with ferroportin presents a promising therapeutic strategy.

These application notes provide an overview and detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize small-molecule modulators of this compound. The described methodologies include cell-based reporter assays, enzyme-linked immunosorbent assays (ELISAs), and mass spectrometry-based quantification, offering a comprehensive toolkit for drug discovery efforts in this area.

Key Signaling Pathways in Hepcidin Regulation

The expression of the hepcidin-encoding gene, HAMP, is predominantly regulated by two key signaling pathways: the Bone Morphogenetic Protein/Son of mothers against decapentaplegic (BMP/SMAD) pathway and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.

BMP/SMAD Pathway

The BMP/SMAD pathway is the primary regulator of hepcidin in response to iron levels. Increased iron stores lead to elevated levels of BMP6, which binds to a receptor complex on hepatocytes, initiating a signaling cascade that results in the phosphorylation of SMAD1/5/8.[1][2] These phosphorylated SMADs then complex with SMAD4 and translocate to the nucleus to activate HAMP transcription.[1][2]

BMP_SMAD_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP6 BMP6 BMPR_Complex BMP Receptor (Type I/II) & HJV BMP6->BMPR_Complex Binds pSMAD1_5_8 p-SMAD1/5/8 BMPR_Complex->pSMAD1_5_8 Phosphorylates SMAD_Complex SMAD1/5/8-SMAD4 Complex pSMAD1_5_8->SMAD_Complex Binds SMAD4 SMAD4 SMAD4->SMAD_Complex HAMP_Gene HAMP Gene Transcription SMAD_Complex->HAMP_Gene Activates

BMP/SMAD Signaling Pathway for Hepcidin Regulation.
JAK/STAT Pathway

During inflammation, cytokines such as Interleukin-6 (IL-6) are released and bind to their receptors on hepatocytes. This binding activates the JAK/STAT signaling pathway, leading to the phosphorylation of STAT3.[3] Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and binds to the HAMP promoter to induce its transcription.[3]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R Binds JAK JAK IL6R->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 pSTAT3_Dimer p-STAT3 Dimer pSTAT3->pSTAT3_Dimer Dimerizes HAMP_Gene HAMP Gene Transcription pSTAT3_Dimer->HAMP_Gene Activates

JAK/STAT Signaling Pathway for Hepcidin Regulation.

High-Throughput Screening Assays

A variety of HTS assays can be employed to identify modulators of this compound. The choice of assay depends on the specific target (e.g., hepcidin expression, hepcidin-ferroportin interaction) and the available resources.

Cell-Based Reporter Gene Assay

This assay is designed to identify compounds that modulate the transcriptional regulation of the HAMP gene. A common approach involves using a human hepatoma cell line (e.g., HepG2) stably transfected with a luciferase reporter gene under the control of the hepcidin promoter.

Principle: Modulators of hepcidin expression will alter the activity of the HAMP promoter, leading to a corresponding change in luciferase expression, which can be quantified by measuring luminescence.

Reporter_Assay_Workflow Seed_Cells Seed HepG2-Hepcidin-Luciferase cells in 384-well plates Add_Compounds Add test compounds and controls Seed_Cells->Add_Compounds Incubate_24h Incubate for 24 hours Add_Compounds->Incubate_24h Lyse_Cells Lyse cells and add luciferase substrate Incubate_24h->Lyse_Cells Measure_Luminescence Measure luminescence Lyse_Cells->Measure_Luminescence Data_Analysis Data analysis to identify 'hits' (modulators) Measure_Luminescence->Data_Analysis

Workflow for a Cell-Based Luciferase Reporter Assay.

Experimental Protocol:

  • Cell Culture: Maintain HepG2 cells stably expressing a hepcidin promoter-luciferase construct in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, 1 mM sodium pyruvate, and 1% Penicillin/Streptomycin.[4]

  • Cell Plating: Seed the cells into 384-well white, clear-bottom assay plates at a density of approximately 10,000 cells per well in 40 µL of assay medium (phenol red-free medium with 5% charcoal/dextran-treated FBS).[5] Incubate for 5 hours at 37°C in a 5% CO₂ incubator.[6]

  • Compound Addition: Add test compounds (typically at a final concentration of 1-10 µM) and controls (e.g., DMSO as a negative control, BMP6 at 50 ng/mL or IL-6 at 100 ng/mL as positive controls for induction, and known inhibitors like dorsomorphin as a positive control for inhibition) to the assay plates.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Lysis and Luminescence Measurement: Add a luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System) to each well according to the manufacturer's instructions.[7] Incubate at room temperature for approximately 15 minutes to ensure complete cell lysis and signal stabilization.[4] Measure luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence readings to the DMSO control wells. Compounds that significantly increase or decrease the luminescence signal are identified as potential modulators of hepcidin expression.

Ferroportin-GFP Degradation Assay

This cell-based assay is designed to identify hepcidin antagonists that prevent the hepcidin-induced internalization and degradation of ferroportin.

Principle: Cells expressing a ferroportin-Green Fluorescent Protein (FPN-GFP) fusion protein will exhibit membrane-localized fluorescence. Upon addition of hepcidin, FPN-GFP is internalized and degraded, leading to a decrease in fluorescence.[1][8] Antagonists will prevent this degradation, thus restoring the fluorescent signal.[1][8]

Experimental Protocol:

  • Cell Culture: Use a stable cell line that inducibly expresses FPN-GFP (e.g., in HEK293 or HepG2 cells).[9]

  • Induction of FPN-GFP Expression: Seed the cells in 384-well plates and induce the expression of FPN-GFP for 18 hours with an appropriate inducer (e.g., ponasterone or doxycycline).[8][9]

  • Treatment: Add hepcidin (e.g., 50 ng/mL) along with the test compounds to the wells.

  • Incubation: Incubate the plates for 24 hours.

  • Imaging and Analysis: Stain the nuclei with a fluorescent dye (e.g., Hoechst 33342).[8] Acquire images using a high-content imaging system and quantify the GFP fluorescence intensity.[8] Compounds that restore GFP fluorescence in the presence of hepcidin are considered hits.

CompoundIC₅₀ (µM)Assay TypeReference
FursultiaminesubmicromolarFPN-GFP degradation[1][8]
Thioxolone~1FPN-GFP degradation[8]
Pyrithione zinc~1FPN-GFP degradation[8]
Competitive ELISA

This immunoassay is used to quantify the amount of this compound in a sample and can be adapted for HTS to screen for compounds that inhibit hepcidin secretion from cells.

Principle: This is a competitive binding assay where endogenous hepcidin in the sample competes with a known amount of biotinylated hepcidin for binding to a monoclonal anti-hepcidin antibody coated on a microplate.[10] The amount of bound biotinylated hepcidin is inversely proportional to the concentration of hepcidin in the sample.[10]

Experimental Protocol:

  • Sample Preparation: Prepare standards with known concentrations of this compound and collect cell culture supernatants from cells treated with test compounds.

  • Coating: Use a microtiter plate pre-coated with a monoclonal antibody specific for this compound.

  • Competition: Add standards, controls, and samples to the wells, followed by the addition of a this compound-biotin conjugate. Incubate for 2 hours at room temperature on an orbital shaker.[11]

  • Washing: Wash the plate three times with wash buffer to remove unbound reagents.[11]

  • Enzyme Conjugation: Add streptavidin-peroxidase (HRP) conjugate to each well and incubate for 30 minutes at room temperature.[11]

  • Washing: Wash the plate three times with wash buffer.[11]

  • Substrate Addition: Add TMB substrate and incubate for 15-20 minutes in the dark.[2][11]

  • Stopping the Reaction: Add a stop solution (e.g., sulfuric acid) to each well.[2]

  • Measurement: Read the absorbance at 450 nm using a microplate reader.[2] The concentration of this compound is determined by comparing the sample's absorbance to the standard curve.

Assay ParameterValueReference
Dynamic Range1.67 - 81 ng/mL[10]
Sensitivity (LoD)1.67 ng/mL[10]
Sample Volume100 µL[10]
Total Assay Time2 hours[10]
Mass Spectrometry-Based Assay

Mass spectrometry (MS), particularly MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) and LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry), offers a highly specific and accurate method for the absolute quantification of this compound. These methods can be adapted for high-throughput analysis.

Principle: Samples are processed to enrich for hepcidin, which is then ionized and its mass-to-charge ratio is measured. A stable isotope-labeled hepcidin internal standard is used for accurate quantification.[12]

Experimental Protocol (MALDI-TOF):

  • Sample Preparation: Thaw urine or plasma samples on ice. For urine, add 5% trifluoroacetic acid (TFA) to normalize the pH.[12] Add a known concentration of a stable isotope-labeled this compound internal standard.[12]

  • Enrichment: Incubate a small volume (e.g., 5 µL) of the prepared sample on a functionalized MALDI chip spot for 20 minutes to allow for in-situ enrichment of hepcidin.[12]

  • Washing: Perform brief washes to remove non-specifically bound molecules.[12]

  • Matrix Application: Apply a MALDI matrix solution to the spots and allow it to co-crystallize with the analyte.

  • MS Analysis: Analyze the samples using a MALDI-TOF mass spectrometer.

  • Data Analysis: Quantify the endogenous this compound by comparing its peak intensity to that of the internal standard.

Assay ParameterValueReference
Linear Range (Urine)1 - 1000 nM[12]
Limit of Quantification (Urine)2.5 nM[12]
Intra-day Precision (CV)12.11%[12]
Inter-day Precision (CV)13.21%[12]

Summary

The selection of a high-throughput screening assay for this compound modulators should be guided by the specific research question and available infrastructure. Cell-based reporter assays are well-suited for identifying modulators of hepcidin gene expression, while ferroportin-GFP degradation assays directly probe the hepcidin-ferroportin interaction. ELISA provides a robust and sensitive method for quantifying hepcidin secretion, and mass spectrometry offers the highest specificity and accuracy for absolute quantification. The detailed protocols and data presented in these application notes provide a solid foundation for initiating and conducting successful HTS campaigns to discover novel therapeutics for a range of iron-related disorders.

References

Application Notes and Protocols for the Use of Hepcidin-25 Knockout Mouse Models in Iron Overload Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hepcidin-25, a peptide hormone primarily synthesized in the liver, is the master regulator of systemic iron homeostasis.[1][2] It acts by binding to the iron exporter ferroportin, inducing its internalization and degradation, thereby controlling iron absorption from the duodenum and the release of recycled iron from macrophages.[1][3] A deficiency in hepcidin leads to uncontrolled iron absorption and the development of iron overload disorders, such as hereditary hemochromatosis.[4][5] this compound knockout (Hamp-/-) mouse models are therefore invaluable tools for studying the pathophysiology of iron overload and for the preclinical evaluation of novel therapeutic strategies.[4][6][7]

These application notes provide a comprehensive overview of the use of this compound knockout mice in iron overload research, including their phenotypic characteristics, detailed experimental protocols, and relevant signaling pathways.

Phenotypic Characteristics of this compound Knockout Mice

This compound knockout mice phenotypically replicate the key features of human hereditary hemochromatosis.[1] The absence of hepcidin leads to excessive iron accumulation in various organs, particularly the liver and pancreas.[8] This systemic iron overload is progressive and can lead to significant tissue damage over time.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies utilizing this compound knockout mice, providing a clear comparison of iron parameters between knockout and wild-type animals.

Table 1: Hepatic Iron Overload in this compound Knockout (KO) Mice on an Iron-Rich Diet.

AgeGenotypeHepatic Iron Content (µg/mg tissue)Serum ALT (IU/L)Reference
6 monthsWild-Type (WT)1,045 ± 15956 ± 5[7]
6 monthsHepcidin KO3,186 ± 411128 ± 6[7]

Mice were fed a 3% carbonyl iron-containing diet from one month of age. Data are presented as mean ± standard deviation.

Table 2: Serum and Liver Iron Parameters in Male this compound Knockout (KO) Mice on an Iron-Rich Diet.

GenotypeLiver Iron Content (µg/g)Serum Iron (µM)Serum AST (U/L)Reference
Wild-Type (WT)19605179[6]
Hepcidin KO289395139[6]

Six-month-old male mice were fed a 3% iron carbonyl-containing diet from four weeks of age.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound knockout mice in the context of iron overload studies.

Induction of Iron Overload with a High-Iron Diet

This protocol describes the method for inducing severe iron overload in mice to study the progression of liver injury and fibrosis.

Objective: To exacerbate the iron overload phenotype in this compound knockout mice to model advanced stages of hemochromatosis.

Materials:

  • This compound knockout mice and wild-type littermate controls (typically on a C57BL/6 background).[4]

  • Standard chow.

  • High-iron diet (e.g., 3% carbonyl iron-containing diet).[7]

  • Animal caging and husbandry supplies.

Procedure:

  • Wean mice at approximately 3-4 weeks of age.

  • House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • At one month of age, switch the experimental group of this compound knockout mice and wild-type controls from a standard chow to a 3% carbonyl iron-containing diet.[7]

  • Maintain a control group of each genotype on standard chow for comparison.

  • Continue the respective diets for the desired duration of the study (e.g., up to 6 or 12 months to observe the development of liver fibrosis).[7]

  • Monitor animal health regularly (e.g., weekly) for any signs of distress.

  • At the end of the study, euthanize the mice and collect blood and tissues for analysis.

Assessment of Iron Parameters

This protocol outlines the standard procedures for quantifying iron levels in serum and tissues.

Objective: To determine the extent of systemic and tissue-specific iron overload.

Materials:

  • Serum or plasma collected from mice.

  • Tissues (e.g., liver, spleen, heart, pancreas) collected from mice.

  • Iron assay kits (colorimetric or other methods).

  • Atomic absorption spectrophotometer (for tissue iron quantification).

  • Reagents for non-heme iron measurement (e.g., acid, reducing agent, chromogen).

Procedure:

A. Serum Iron Measurement:

  • Collect blood via cardiac puncture or from the tail vein into appropriate tubes.

  • Separate serum or plasma by centrifugation.

  • Measure serum iron concentration using a commercially available iron assay kit according to the manufacturer's instructions.

B. Tissue Non-Heme Iron Measurement:

  • Accurately weigh a portion of the desired tissue (e.g., 50-100 mg of liver).

  • Homogenize the tissue in an appropriate buffer.

  • Perform acid digestion of the homogenate to release non-heme iron.

  • Use a colorimetric method with a chromogen that reacts with ferrous iron to determine the iron concentration.

  • Alternatively, use atomic absorption spectrophotometry for a highly sensitive and accurate measurement of total tissue iron.

  • Express the results as micrograms of iron per gram of wet tissue weight.

Histological Analysis of Iron Deposition and Liver Injury

This protocol describes the preparation of tissue sections for the visualization of iron deposits and the assessment of liver pathology.

Objective: To qualitatively and semi-quantitatively assess iron distribution and associated tissue damage.

Materials:

  • Formalin or other fixatives.

  • Paraffin embedding supplies.

  • Microtome.

  • Microscope slides.

  • Prussian blue staining solution (for iron).

  • Hematoxylin and Eosin (H&E) staining reagents (for general morphology).

  • Sirius Red staining solution (for fibrosis).

  • Microscope with imaging capabilities.

Procedure:

  • Fix freshly collected tissues in 10% neutral buffered formalin for 24-48 hours.

  • Process the fixed tissues through a series of alcohol and xylene washes and embed in paraffin.

  • Cut thin sections (e.g., 4-5 µm) using a microtome and mount them on microscope slides.

  • For iron staining, deparaffinize and rehydrate the sections and then incubate with Perls' Prussian blue solution, followed by a counterstain.

  • For assessment of liver injury and inflammation, stain sections with H&E.

  • To evaluate fibrosis, stain sections with Sirius Red.

  • Examine the stained slides under a light microscope and capture images for documentation and analysis.

Signaling Pathways and Visualizations

Understanding the molecular pathways governing iron metabolism is crucial for interpreting data from this compound knockout models.

Hepcidin-Ferroportin Regulatory Axis

The primary function of hepcidin is to regulate ferroportin. In the absence of hepcidin, ferroportin is not degraded, leading to continuous iron export into the bloodstream from enterocytes and macrophages.

Hepcidin_Ferroportin_Axis cluster_enterocyte Duodenal Enterocyte cluster_macrophage Macrophage cluster_blood Bloodstream cluster_liver Liver Hepatocyte FPN_E Ferroportin (FPN) Transferrin Transferrin-Fe FPN_E->Transferrin Iron Export DMT1 DMT1 DMT1->FPN_E Intracellular Iron Pool Iron_E Dietary Iron Iron_E->DMT1 Absorption FPN_M Ferroportin (FPN) FPN_M->Transferrin Iron Export Heme Senescent Erythrocytes Heme->FPN_M Heme Recycling Hepcidin Hepcidin Hepcidin->FPN_E Binds & Induces Degradation Hepcidin->FPN_M Binds & Induces Degradation

Caption: The Hepcidin-Ferroportin regulatory axis in iron homeostasis.

Experimental Workflow for Iron Overload Studies in Hepcidin KO Mice

The following diagram illustrates a typical experimental workflow for investigating the effects of a therapeutic agent on iron overload in this compound knockout mice.

Experimental_Workflow start Start: Hepcidin KO and WT Mice diet High-Iron Diet Induction (e.g., 3% Carbonyl Iron) start->diet grouping Randomize into Treatment Groups: - Vehicle Control - Test Compound diet->grouping treatment Administer Treatment (e.g., Daily Subcutaneous Injections) grouping->treatment monitoring Monitor Animal Health and Weight treatment->monitoring endpoint Endpoint: Euthanasia and Sample Collection monitoring->endpoint analysis Analysis: - Serum Iron & Ferritin - Tissue Iron Content - Histology (Prussian Blue, H&E) - Gene Expression (e.g., qPCR) endpoint->analysis results Data Interpretation and Conclusion analysis->results

Caption: A typical experimental workflow for preclinical drug testing in Hepcidin KO mice.

BMP/SMAD Signaling Pathway in Hepcidin Regulation

The Bone Morphogenetic Protein (BMP)/SMAD signaling pathway is a key regulator of hepcidin expression in response to iron levels. This pathway is disrupted in certain forms of hemochromatosis.

BMP_SMAD_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus BMP6 BMP6 ReceptorComplex BMP Receptor Hemojuvelin (HJV) HFE TfR2 BMP6->ReceptorComplex:f0 Binds pSMAD pSMAD1/5/8 ReceptorComplex->pSMAD Phosphorylates Complex pSMAD/SMAD4 Complex pSMAD->Complex SMAD4 SMAD4 SMAD4->Complex HampGene HAMP Gene Complex->HampGene Binds to Promoter Hepcidin Hepcidin mRNA HampGene->Hepcidin Transcription Iron High Iron Status Iron->BMP6 Increases Expression

References

Application Notes & Protocols: Visualizing Hepcidin-25 mRNA Expression via In Situ Hybridization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Overview: Hepcidin (encoded by the HAMP gene) is a peptide hormone that is the master regulator of systemic iron homeostasis.[1] It controls iron absorption and distribution by inducing the degradation of the iron exporter ferroportin.[2] Dysregulation of hepcidin expression is a key factor in various iron-related disorders; abnormally low levels lead to iron overload conditions like hereditary hemochromatosis, while pathologically high levels cause iron-restricted anemias, such as anemia of inflammation (also known as anemia of chronic disease).[3][4]

Visualizing the spatial expression of Hepcidin-25 mRNA within tissue architecture is crucial for understanding its regulation in both physiological and pathological states. In situ hybridization (ISH) is a powerful technique that allows for the precise localization of specific mRNA sequences in fixed tissues, providing cellular-level insights into gene expression.[5] This application note provides a detailed protocol for chromogenic ISH to detect this compound mRNA and outlines the primary signaling pathways that govern its expression.

Signaling Pathways Regulating this compound Expression

Hepcidin transcription in hepatocytes is primarily regulated by two major signaling pathways: the Bone Morphogenetic Protein/SMAD (BMP/SMAD) pathway, which responds to iron levels, and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway, which responds to inflammatory stimuli.[6][7]

The BMP/SMAD Pathway (Iron Sensing)

The BMP/SMAD pathway is the central regulator of hepcidin expression in response to body iron stores. Bone morphogenetic proteins, particularly BMP6 and BMP2 produced by liver sinusoidal endothelial cells, act as the primary ligands.[8][9] Binding of these ligands to a receptor complex on hepatocytes, which includes BMP receptors (BMPR) and the co-receptor hemojuvelin (HJV), triggers the phosphorylation of intracellular mediators SMAD1, SMAD5, and SMAD8.[10] These phosphorylated R-SMADs then form a complex with the common mediator SMAD4, translocate to the nucleus, and bind to BMP-responsive elements on the hepcidin gene promoter to activate its transcription.[7][10]

BMP_SMAD_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP6 BMP6 / BMP2 (High Iron) Receptor BMPR HJV (Co-receptor) BMP6->Receptor:f0 SMAD158 SMAD1/5/8 Receptor->SMAD158 Phosphorylation pSMAD158 p-SMAD1/5/8 Complex p-SMAD1/5/8 + SMAD4 Complex pSMAD158->Complex SMAD4 SMAD4 SMAD4->Complex HAMP HAMP Gene (Hepcidin) Complex->HAMP Transcription Activation

Caption: The iron-sensing BMP/SMAD signaling pathway for hepcidin transcription.

The JAK/STAT Pathway (Inflammation Sensing)

During infection or inflammation, pro-inflammatory cytokines, most notably Interleukin-6 (IL-6), induce hepcidin expression.[11] IL-6 binds to its receptor on the hepatocyte surface, activating the associated Janus Kinase (JAK).[8] JAK then phosphorylates the Signal Transducer and Activator of Transcription 3 (STAT3).[11] Phosphorylated STAT3 proteins dimerize, translocate into the nucleus, and bind to a STAT3-responsive element in the hepcidin gene promoter, thereby stimulating transcription.[8] An intact BMP-SMAD pathway is still considered necessary for the maximal induction of hepcidin by inflammatory signals.[9]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6 IL-6 (Inflammation) Receptor IL-6 Receptor IL6->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 Dimer STAT3->pSTAT3 Dimerization HAMP HAMP Gene (Hepcidin) pSTAT3->HAMP Transcription Activation

Caption: The inflammation-sensing JAK/STAT signaling pathway for hepcidin transcription.

Experimental Protocol: Chromogenic In Situ Hybridization for this compound mRNA

This protocol provides a generalized workflow for detecting this compound mRNA in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization of incubation times, probe concentration, and temperature may be required depending on the tissue type and expression level.

Experimental Workflow Diagram

ISH_Workflow start Start: FFPE Tissue Section on Slide deparaffinize 1. Deparaffinization & Rehydration (Xylene, Ethanol Series) start->deparaffinize permeabilize 2. Permeabilization (Proteinase K Treatment) deparaffinize->permeabilize prehybridize 3. Pre-hybridization (Block non-specific binding) permeabilize->prehybridize hybridize 4. Hybridization (Incubate with DIG-labeled This compound mRNA Probe) prehybridize->hybridize washes 5. Post-Hybridization Washes (High Stringency) hybridize->washes blocking 6. Blocking (Serum/Blocking Reagent) washes->blocking antibody 7. Antibody Incubation (Anti-DIG-AP Conjugate) blocking->antibody detection 8. Chromogenic Detection (NBT/BCIP Substrate) antibody->detection counterstain 9. Counterstaining & Dehydration (Nuclear Fast Red, Ethanol, Xylene) detection->counterstain mount 10. Mounting (Coverslip with Mounting Medium) counterstain->mount end End: Microscopic Analysis mount->end

Caption: Workflow for chromogenic in situ hybridization of this compound mRNA.

Detailed Methodology

1. Tissue Preparation & Pre-treatment a. Cut FFPE tissue blocks into 4-6 µm sections and mount on positively charged slides. b. Deparaffinize sections by immersing in xylene (2x 5 min). c. Rehydrate through a graded ethanol series: 100% (2x 2 min), 95% (1x 2 min), 70% (1x 2 min). d. Wash in DEPC-treated water or PBS for 5 min. e. Digest with Proteinase K (see Table 1) for 10-30 min at 37°C to permeabilize the tissue.[12] f. Stop digestion by washing with PBS. g. Fix sections with 4% paraformaldehyde for 10-15 min at room temperature.[12] h. Wash with PBS and acetylate by incubating in 0.1 M triethanolamine with 0.25% acetic anhydride for 10 min to reduce non-specific probe binding.[12][13] i. Dehydrate through an ethanol series and air dry.

2. Hybridization a. Apply hybridization buffer containing the digoxigenin (DIG)-labeled anti-sense this compound mRNA probe to the section (see Table 2 for typical concentration). b. Apply a sense probe to a control slide to check for non-specific binding.[14] c. Cover with a coverslip and incubate overnight in a humidified chamber at 55-65°C.[13][15]

3. Post-Hybridization Washes a. Carefully remove coverslips. b. Perform high-stringency washes to remove unbound and non-specifically bound probe. A typical series is:

  • 5x SSC at 60°C for 30 min.
  • 0.2x SSC at 60-62°C for 1 hour (2x 30 min washes).[13]
  • Wash briefly in a Tris-buffered saline solution with Tween-20 (TBST).

4. Immunodetection and Visualization a. Block non-specific antibody binding by incubating sections with a blocking solution (e.g., 2% sheep serum in TBST) for 1 hour at room temperature. b. Incubate with an alkaline phosphatase (AP)-conjugated anti-DIG antibody (diluted in blocking solution, see Table 1) overnight at 4°C or for 2 hours at room temperature.[16] c. Wash thoroughly with TBST (3x 10 min). d. Equilibrate in staining buffer (e.g., 100 mM Tris-HCl pH 9.5, 100 mM NaCl, 50 mM MgCl₂). e. Develop the color signal by incubating with NBT/BCIP substrate in the dark. Monitor progress under a microscope (typically 2-12 hours). The positive signal will appear as a blue/purple precipitate.[13] f. Stop the reaction by washing with distilled water.

5. Counterstaining and Mounting a. Counterstain with a contrasting nuclear stain, such as Nuclear Fast Red, for 1-5 min. b. Dehydrate sections through a graded ethanol series and clear with xylene. c. Mount with a permanent mounting medium and a coverslip. d. Analyze under a light microscope. Hepcidin mRNA expression is expected primarily in hepatocytes.[14]

Data Presentation: Reagents and Parameters

Quantitative parameters for ISH protocols can vary. The tables below summarize typical ranges and starting points for optimization.

Table 1: Key Reagents and Working Concentrations

Reagent/Solution Component Typical Working Concentration/Dilution Purpose
Proteinase K Proteinase K in PBS 10-20 µg/mL Tissue permeabilization
Hybridization Buffer Formamide, SSC, Denhardt's, etc. 50% Formamide, 5x SSC Provides conditions for probe-target annealing
Anti-DIG Antibody AP-conjugated anti-DIG Fab fragments 1:1500 - 1:5000 Binds to the DIG-labeled probe
Blocking Solution Normal Sheep/Goat Serum in TBST 2-10% Reduces non-specific antibody binding
Detection Substrate NBT (nitro-blue tetrazolium chloride) 4.5 µL/mL Chromogenic substrate for Alkaline Phosphatase

| | BCIP (5-bromo-4-chloro-3'-indolylphosphate p-toluidine salt) | 3.5 µL/mL | Chromogenic substrate for Alkaline Phosphatase |

Table 2: Typical In Situ Hybridization Protocol Parameters

Experimental Step Parameter Typical Value / Range
Probe Concentration ng/µL 0.5 - 2.0 ng/µL (100-500 ng/mL)
Hybridization Temperature °C 55 - 65°C
Hybridization Time Hours 16 - 24 hours (Overnight)
Stringency Wash Temperature °C 60 - 65°C
Antibody Incubation Time Hours 2 hours (RT) or Overnight (4°C)

| Color Development Time | Hours | 2 - 24 hours (monitor visually) |

References

Troubleshooting & Optimization

Troubleshooting low signal in Hepcidin-25 ELISA assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Hepcidin-25 ELISA assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.

Troubleshooting Low Signal in this compound ELISA Assays

A low or no signal is a common issue encountered during ELISA experiments. This guide provides a systematic approach to identifying and resolving the root causes.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of a weak or no signal in a this compound ELISA?

A weak or absent signal can stem from several factors throughout the experimental workflow. The most frequent culprits include:

  • Problems with Reagents: Inactive or degraded reagents are a primary cause. This can be due to improper storage, expiration, or contamination.

  • Procedural Errors: Deviations from the recommended protocol, such as incorrect incubation times or temperatures, can significantly impact the signal.

  • Sample-Related Issues: The concentration of this compound in the samples may be below the detection limit of the assay, or the sample matrix may interfere with the assay.

  • Washing Steps: Inadequate or overly aggressive washing can lead to the loss of bound target protein or antibody-enzyme conjugates.

Q2: How can I determine if my reagents are the source of the low signal?

To ascertain if your reagents are functioning correctly, consider the following checks:

  • Expiration Dates: Always verify that the kit and all its components are within their expiration dates.

  • Storage Conditions: Ensure all reagents have been stored at the recommended temperatures.[1] For instance, many kit components require refrigeration at 2-8°C or freezing at -20°C.[2]

  • Positive Control: A key diagnostic tool is the positive control provided with the kit. If the positive control does not yield a strong signal, it strongly suggests a problem with the reagents or the overall assay procedure.[3]

  • Substrate and Enzyme Activity: You can test the activity of the enzyme conjugate and substrate independently. A fresh substrate solution should develop color when mixed with the enzyme conjugate.[4] If the stop solution has turned yellow, it may be contaminated and should be replaced.[3]

Q3: My standard curve is flat or has a very low OD. What should I do?

A poor standard curve is a clear indicator of a systemic issue. Here are the steps to troubleshoot:

  • Standard Reconstitution and Dilution: Double-check the reconstitution of the lyophilized standard. Ensure the correct volume and type of diluent were used and that it dissolved completely.[5][6] Review the serial dilution calculations and pipetting technique to rule out errors.[4][7]

  • Reagent Preparation: Confirm that all working solutions (e.g., detection antibody, enzyme conjugate) were prepared correctly and at the proper concentrations.

  • Incubation Conditions: Verify the incubation times and temperatures. Insufficient incubation can lead to incomplete binding.[1][4] All reagents and plates should be brought to room temperature before use.[1][8]

Q4: My samples show a low signal, but the standard curve looks good. What does this indicate?

This scenario typically points to issues with the samples themselves.

  • Low Analyte Concentration: The this compound concentration in your samples might be below the detection limit of the assay.[4] Consider concentrating the sample or using a more sensitive assay if available.

  • Sample Collection and Storage: Improper sample handling can lead to analyte degradation. Serum samples should be allowed to clot properly, and plasma should be collected with the recommended anticoagulant (e.g., EDTA or heparin).[2] Samples should be assayed promptly or stored at -20°C or -80°C to avoid degradation from repeated freeze-thaw cycles.[2][6]

  • Matrix Effects: Components in the sample matrix (e.g., lipids, proteins in serum or plasma) can interfere with the antibody-antigen binding.[3] Diluting the sample in the provided sample diluent can help mitigate these effects.[8]

Q5: Can the washing steps affect the signal intensity?

Yes, the washing steps are critical and can significantly impact the results.

  • Inadequate Washing: Insufficient washing can lead to high background noise, which can mask a low signal.

  • Overly Aggressive Washing: Conversely, excessive or harsh washing can dislodge the bound antibodies or antigen, resulting in a reduced signal.[9] Ensure the washing pressure is not too high if using an automated washer.[9]

  • Drying of Wells: Do not let the wells dry out completely between steps, as this can denature the coated antibodies.[2]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low signal issues in your this compound ELISA.

low_signal_troubleshooting start Low or No Signal Detected check_protocol Review Protocol and Reagent Preparation start->check_protocol check_std_curve Analyze Standard Curve Appearance check_protocol->check_std_curve std_ok Standard Curve OK, Sample ODs Low check_std_curve->std_ok Good std_bad Standard Curve Flat or Low check_std_curve->std_bad Bad sample_issue Investigate Sample: - Low Analyte - Matrix Effects - Improper Storage std_ok->sample_issue reagent_issue Investigate Reagents: - Expiration/Storage - Reconstitution Error - Contamination std_bad->reagent_issue procedure_issue Investigate Procedure: - Incubation Time/Temp - Washing Technique - Pipetting Errors std_bad->procedure_issue resolve_sample Optimize Sample Prep: - Dilute Sample - Concentrate Sample - Use Fresh Sample sample_issue->resolve_sample resolve_reagent Replace/Re-prepare: - Use New Reagents - Re-prepare Standards - Check Controls reagent_issue->resolve_reagent resolve_procedure Refine Technique: - Adhere to Protocol - Calibrate Pipettes - Optimize Washing procedure_issue->resolve_procedure

A logical workflow for troubleshooting low ELISA signals.

Quantitative Data Summary

When troubleshooting, it's helpful to have reference values. The following tables summarize common parameters that can affect signal intensity.

Table 1: Common Incubation Times and Temperatures

StepTypical TimeTypical TemperaturePotential Issue with Low Signal
Sample/Standard Incubation60-120 minutes37°C or Room TempToo short
Detection Antibody Incubation30-60 minutes37°C or Room TempToo short
Enzyme Conjugate Incubation30 minutes37°C or Room TempToo short
Substrate Incubation10-20 minutes37°C or Room Temp (in dark)Too short, or exposure to light

Data compiled from various ELISA kit manuals.[4][5][8]

Table 2: Troubleshooting Checklist for Low Optical Density (OD) Values

Possible CauseCorrective Action
Reagent-Related
Inadequate reagent volumes added to wellsCalibrate pipettes and ensure correct volumes are added.[4]
Reagents not at room temperatureAllow all reagents to equilibrate to room temperature before use.[4]
Conjugate or substrate failureTest enzyme conjugate and substrate activity. Use fresh substrate.[3][4]
Improper standard curve preparationEnsure accurate dilution and mixing of standards.[4]
Procedural
Incorrect incubation times/temperaturesAdhere strictly to the protocol's incubation guidelines.[4]
Incomplete washing and aspirationEnsure thorough but not overly aggressive washing and complete aspiration of wash buffer.[4]
Inaccurate PipettingCheck and calibrate pipettes.[4]
Plate read beyond suggested timeRead the plate immediately after adding the stop solution.[4]
Sample-Related
Improper sample storage/collectionStore samples properly and use fresh samples when possible. Avoid repeated freeze-thaw cycles.[2][4]
Low quantity of analyte in samplesConsider concentrating the sample or using a more sensitive assay.[4]

Experimental Protocols

Adherence to the correct protocol is paramount for a successful ELISA. Below is a generalized protocol for a sandwich this compound ELISA. Note: Always refer to the specific protocol provided with your kit, as steps may vary.

General Sandwich ELISA Protocol for this compound
  • Reagent Preparation:

    • Bring all kit components and samples to room temperature (18-25°C) before use.[5]

    • Prepare the wash buffer by diluting the concentrated stock solution with deionized water.[2]

    • Reconstitute the lyophilized standard with the provided standard diluent. Allow it to sit for 10 minutes and mix gently.[5]

    • Prepare a serial dilution of the standard to create the standard curve.

    • Prepare the working solutions of the biotinylated detection antibody and the HRP-streptavidin conjugate (SABC) according to the kit's instructions.[8]

  • Assay Procedure:

    • Add 100 µL of each standard, blank, and sample into the appropriate wells of the microplate pre-coated with anti-Hepcidin-25 antibody.[5]

    • Incubate for the specified time and temperature (e.g., 60 minutes at 37°C).[8]

    • Aspirate the liquid from each well and wash the plate multiple times (e.g., 3-5 times) with 1x Wash Buffer.[4]

    • Add 100 µL of the biotinylated detection antibody working solution to each well.[8]

    • Incubate for the specified time and temperature (e.g., 60 minutes at 37°C).[8]

    • Aspirate and wash the plate as before.

    • Add 100 µL of the HRP-streptavidin conjugate (SABC) working solution to each well.[8]

    • Incubate for the specified time and temperature (e.g., 30 minutes at 37°C).[8]

    • Aspirate and wash the plate as before.

    • Add 90 µL of TMB substrate solution to each well.[4]

    • Incubate for 10-20 minutes at 37°C in the dark. A blue color will develop.[4]

    • Add 50 µL of stop solution to each well. The color will change from blue to yellow.[4]

    • Read the optical density (OD) at 450 nm in a microplate reader immediately.[4]

ELISA Workflow Diagram

elisa_workflow cluster_prep Preparation cluster_assay Assay Steps cluster_read Data Acquisition prep_reagents Prepare Reagents (Standards, Buffers, Abs) add_samples Add Standards & Samples to Coated Plate prep_reagents->add_samples incubate1 Incubate add_samples->incubate1 wash1 Wash Plate incubate1->wash1 add_detection_ab Add Biotinylated Detection Antibody wash1->add_detection_ab incubate2 Incubate add_detection_ab->incubate2 wash2 Wash Plate incubate2->wash2 add_conjugate Add HRP-Streptavidin (SABC) wash2->add_conjugate incubate3 Incubate add_conjugate->incubate3 wash3 Wash Plate incubate3->wash3 add_substrate Add TMB Substrate wash3->add_substrate incubate4 Incubate (in dark) add_substrate->incubate4 add_stop Add Stop Solution incubate4->add_stop read_plate Read OD at 450nm add_stop->read_plate

References

Technical Support Center: Optimizing Western Blot for Hepcidin-25

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for the detection of the small peptide hormone Hepcidin-25 via Western blot.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to detect by Western blot?

A1: this compound is a small peptide (~2.8 kDa) which presents several challenges. Its small size can lead to it passing through standard pore-size membranes during transfer and diffusing within the gel, resulting in faint or diffuse bands.[1] Careful optimization of the gel composition, membrane pore size, and transfer conditions is crucial for successful detection.

Q2: What type of gel is best for resolving this compound?

A2: Due to its low molecular weight, high-percentage polyacrylamide gels are recommended. Gels with 15-20% acrylamide will provide better resolution for small proteins. Alternatively, Tricine-SDS-PAGE systems are specifically designed for the separation of small proteins and peptides and can significantly improve band sharpness.

Q3: Which membrane should I use for transferring this compound?

A3: A PVDF membrane with a smaller pore size of 0.2 µm is highly recommended. This will help to prevent the small this compound peptide from passing through the membrane during the transfer process, thereby increasing detection sensitivity. Nitrocellulose membranes with a 0.2 µm pore size can also be used.

Q4: Can I detect this compound in serum or plasma samples?

A4: Yes, but it can be challenging due to the high abundance of other proteins like albumin and IgG, which can interfere with detection. It is often necessary to deplete these high-abundance proteins or use a sample preparation method that enriches for low molecular weight proteins.[2] One method involves filtering the serum through a 30 kDa molecular weight cut-off filter and then precipitating the proteins in the filtrate.[2]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Weak or No Signal Inefficient Protein Transfer: The small this compound peptide may have passed through the membrane.- Use a 0.2 µm pore size PVDF or nitrocellulose membrane.- Reduce transfer time and voltage. For wet transfer, try 40-50V for 30-60 minutes at 4°C.[3]- Consider adding 0.01% SDS to the transfer buffer to aid in protein transfer from the gel.
Low Antibody Affinity/Concentration: The primary antibody may not be binding efficiently.- Optimize the primary antibody concentration. Perform a dot blot to test antibody activity.- Increase the primary antibody incubation time, for example, overnight at 4°C.[4]
Low Protein Abundance: this compound levels may be low in your sample.- Increase the amount of protein loaded onto the gel (up to 50 µg of total protein for cell lysates).- For serum/plasma, consider an enrichment step for low molecular weight proteins.[2]
High Background Inadequate Blocking: Non-specific binding of antibodies to the membrane.- Block for at least 1 hour at room temperature or overnight at 4°C.- Optimize the blocking buffer. While 5% non-fat dry milk in TBST is common, 3-5% BSA in TBST may be preferable, especially when using phospho-specific antibodies.[5]
Antibody Concentration Too High: The primary or secondary antibody concentration is excessive.- Titrate the primary and secondary antibodies to find the optimal dilution that gives a strong signal with low background.[6]
Insufficient Washing: Unbound antibodies are not adequately washed away.- Increase the number and duration of wash steps (e.g., 3-5 washes of 5-10 minutes each with TBST).[7]
Multiple/Non-Specific Bands Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins.- Ensure the antibody is validated for Western blotting and specific to this compound.- Perform a BLAST search with the immunogen sequence to check for potential cross-reactivity.
Protein Degradation: Samples may have degraded, leading to smaller fragments.- Always use fresh samples and add protease inhibitors to your lysis buffer. Store samples at -80°C.
Diffuse or Smeared Bands Poor Gel Resolution: The gel percentage is not optimal for the small size of this compound.- Use a high-percentage (15-20%) acrylamide gel or a Tricine-SDS-PAGE system.
Over-transfer: The protein has been transferred for too long or at too high a voltage.- Reduce the transfer time and/or voltage.

Experimental Protocols & Data

This compound Antibody Selection and Dilution

Choosing a well-validated antibody is critical for the successful detection of this compound. Below is a table summarizing key information for commercially available antibodies.

Supplier Catalog Number Clonality Host Recommended WB Dilution
Abcamab187778Monoclonal (EPR18074)Rabbit1:1000
Abcamab30760PolyclonalRabbitNot specified
Intrinsic LifeSciences-Polyclonal-Not specified[8]
Novatein Biosciences-Polyclonal-Not specified[9]
antibodies-onlineABIN566173PolyclonalMouseNot specified[10]

Note: The optimal dilution should always be determined experimentally by the end-user.

Optimized Gel Electrophoresis and Transfer Conditions

Due to its small size, specific modifications to standard protocols are necessary for this compound.

Parameter Recommendation for this compound (~2.8 kDa)
Gel Type 15-20% Acrylamide or Tricine-SDS-PAGE
Membrane Type 0.2 µm PVDF or Nitrocellulose
Transfer Method Wet or Semi-dry
Transfer Buffer Standard Towbin buffer. Consider adding 0.01% SDS to improve transfer. For PVDF, methanol concentration can be reduced to 10%.
Wet Transfer Conditions 40-50V for 30-60 minutes at 4°C[3]
Semi-Dry Transfer Conditions Lower voltage and shorter time compared to standard proteins. Optimization is required.
Sample Preparation Protocols

1. Cell Lysate Preparation [11]

  • Wash cultured cells with ice-cold PBS.

  • Add ice-cold RIPA buffer or a similar lysis buffer containing protease inhibitors.

  • Scrape adherent cells or resuspend cell pellets and incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet cell debris.

  • Collect the supernatant (lysate) and determine the protein concentration using a BCA or Bradford assay.

  • Mix the lysate with 2X Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Load 20-50 µg of total protein per well.

2. Serum/Plasma Sample Preparation [2][12]

  • Collect blood in a serum separator tube and allow it to clot.

  • Centrifuge at 1,000-2,000 x g for 15 minutes to separate the serum.

  • (Optional but recommended) To enrich for low molecular weight proteins, filter the serum through a 30 kDa molecular weight cut-off spin column.

  • Precipitate the proteins in the filtrate by adding trichloroacetic acid (TCA) to a final concentration of 20-25%.

  • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully discard the supernatant and wash the protein pellet with cold acetone.

  • Air-dry the pellet and resuspend it in 1X Laemmli sample buffer.

  • Boil at 95-100°C for 5 minutes before loading on the gel.

Signaling Pathways and Workflows

Hepcidin Regulatory Pathway

Hepcidin expression is primarily regulated in the liver in response to iron levels, inflammation, and erythropoietic demand.

Hepcidin_Regulation High_Iron High Iron Stores Liver Hepatocyte High_Iron->Liver stimulates Inflammation Inflammation (IL-6) Inflammation->Liver stimulates Erythropoiesis Erythropoietic Demand Erythropoiesis->Liver inhibits Hepcidin Hepcidin Synthesis Liver->Hepcidin Ferroportin Ferroportin Degradation Hepcidin->Ferroportin induces Iron_Export Decreased Iron Export Ferroportin->Iron_Export

Caption: Regulation of Hepcidin synthesis in the liver.

Hepcidin's Mechanism of Action

Hepcidin controls systemic iron homeostasis by binding to the iron exporter ferroportin, leading to its internalization and degradation.

Hepcidin_Action Hepcidin Hepcidin Binding Binding Hepcidin->Binding Ferroportin_Surface Ferroportin (on cell surface) Ferroportin_Surface->Binding Internalization Internalization & Ubiquitination Binding->Internalization Degradation Lysosomal Degradation Internalization->Degradation Iron_Efflux_Blocked Iron Efflux Blocked Degradation->Iron_Efflux_Blocked

Caption: Hepcidin-induced degradation of ferroportin.

Western Blot Workflow for this compound

A summarized workflow highlighting the key optimization steps for this compound detection.

WB_Workflow Sample_Prep Sample Prep (Enrichment for low MW proteins) Electrophoresis Electrophoresis (15-20% Gel or Tricine-SDS-PAGE) Sample_Prep->Electrophoresis Transfer Transfer (0.2um PVDF, optimized time/voltage) Electrophoresis->Transfer Blocking Blocking (1h at RT) Transfer->Blocking Primary_Ab Primary Antibody (Overnight at 4°C) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (1h at RT) Primary_Ab->Secondary_Ab Detection Detection (ECL) Secondary_Ab->Detection

Caption: Optimized Western blot workflow for this compound.

References

Preanalytical variables affecting Hepcidin-25 measurement stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter during the measurement of Hepcidin-25.

Frequently Asked Questions (FAQs)

Q1: What are the recommended sample types for this compound measurement?

A1: Both serum and plasma (EDTA, heparin, or citrate) can be used for this compound measurement.[1][2] While some studies have shown no significant difference between sample types, others have observed higher concentrations in EDTA plasma compared to serum or lithium-heparin samples.[3][4] For consistency within a study, it is crucial to use the same sample type for all measurements.

Q2: Is a fasting sample required for this compound measurement?

A2: While a first morning fast of 8-12 hours is preferable, it is not strictly required.[5] Studies have shown that breakfast does not significantly affect hepcidin concentrations.[6][7] However, avoiding iron-rich meals before sample collection is recommended.[5]

Q3: What are the standard storage conditions for ensuring this compound stability?

A3: The stability of this compound is dependent on storage temperature. For short-term storage, samples are stable for up to one day at room temperature and up to six or seven days at +4°C.[6][7] For long-term storage, freezing at -20°C or -80°C is recommended, where samples are stable for at least 42 days at -20°C and for extended periods at -80°C.[6][7][8]

Q4: How many freeze-thaw cycles can a sample undergo without affecting this compound levels?

A4: To ensure the integrity of the measurements, repeated freeze-thaw cycles should be avoided.[9] If a sample needs to be analyzed at multiple time points, it is best to aliquot the initial sample into smaller volumes for single use. While some studies on other biomarkers have shown stability after a single freeze-thaw cycle, the impact on this compound can be variable, and minimizing these cycles is a best practice.[10][11]

Q5: Why do I see discrepancies in this compound concentrations when using different assay methods like ELISA and LC-MS/MS?

A5: Discrepancies between ELISA and LC-MS/MS methods are a known issue in this compound measurement.[12][13] Generally, immunoassays may report higher concentrations than mass spectrometry-based methods.[13] This can be due to differences in assay standardization, antibody specificity, and potential cross-reactivity of some ELISAs with other hepcidin isoforms (e.g., hepcidin-20, -22), which are less biologically active.[12][14] LC-MS/MS is more specific for the bioactive this compound form.[13] For longitudinal studies, it is critical to use the same assay method consistently.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or undetectable this compound levels Sample degradation due to improper storage.Ensure samples are processed and stored according to the recommended guidelines immediately after collection. Review storage temperatures and duration. For long-term studies, store aliquots at -80°C.
Issue with the assay kit or reagents.Check the expiration date of the assay kit and ensure all reagents were prepared and stored correctly. Run quality control samples with known concentrations to verify assay performance.
High variability in results between replicates Pipetting errors or improper mixing.Ensure accurate and consistent pipetting technique. Thoroughly mix samples and reagents before use.
Presence of interfering substances in the sample.Grossly hemolyzed, icteric, or lipemic specimens should be avoided as they can interfere with the assay.[5]
Inconsistent results in a longitudinal study Change in sample collection or processing protocol.Maintain a consistent protocol for sample collection, handling, and storage throughout the entire study.
Use of different assay kits or lots.Use the same assay kit and, if possible, the same lot number for all samples in a given study to minimize variability.
Unexpectedly high this compound levels Patient has an underlying inflammatory condition.Hepcidin is an acute-phase reactant and its levels can be elevated due to inflammation.[12][14] Correlate hepcidin levels with inflammatory markers like C-reactive protein (CRP).
Patient has chronic kidney disease.This compound levels are markedly increased in patients with chronic kidney disease and are inversely correlated with the estimated glomerular filtration rate (eGFR).[15][16]

Quantitative Data Summary

Table 1: Stability of this compound in Serum/Plasma at Various Temperatures

TemperatureDurationStabilityReference(s)
Room TemperatureUp to 3 hoursStable (mean difference +0.3%)[17]
Room Temperature1 dayStable[6][7]
Room Temperature1-2 daysReduction in values[7][8]
+4°C6-7 daysStable[6][7]
-20°CAt least 42 daysStable[6][7]
-20°CUp to 4 weeksStable[8]
-80°CAt least 2 yearsStable[8]

Table 2: Comparison of Sample Types for this compound Measurement

Sample TypeFindingReference(s)
Serum vs. Plasma (EDTA, Heparin, Citrate)Can be used in the assay.[1]
Serum vs. Plasma (EDTA, Li-Heparin)No significant matrix effect observed in some methods.[18]
Serum vs. Plasma (EDTA, Heparin)Validated for use.[2]
Serum vs. EDTA vs. Lithium-HeparinHigher concentrations observed in EDTA tubes.[3]
Serum vs. Plasma (EDTA)Serum concentrations were on average 22% lower than plasma concentrations during acute-phase pneumonia when measured by LC-MS/MS.[13]

Experimental Protocols

Protocol 1: Sample Collection and Processing for this compound Analysis

  • Sample Collection:

    • Collect blood via venipuncture.

    • For serum, use a serum separator tube.[9]

    • For plasma, use tubes containing EDTA, lithium heparin, or citrate as an anticoagulant.[1][9]

    • Label tubes with at least two unique identifiers.[5]

  • Sample Processing:

    • Serum: Allow blood to clot for at least 30 minutes at room temperature. Centrifuge at 1000 x g for 20 minutes.[9]

    • Plasma: Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[9]

  • Aliquoting and Storage:

    • Immediately after centrifugation, transfer the serum or plasma into polypropylene transport tubes.[5]

    • If analysis is not performed on the same day, aliquot samples to avoid repeated freeze-thaw cycles.

    • For short-term storage, store at +4°C for up to 6 days.[6]

    • For long-term storage, store at -20°C or -80°C.[6][7]

Protocol 2: General Procedure for this compound Measurement by Competitive ELISA

Note: This is a generalized protocol. Always refer to the specific manufacturer's instructions for the assay kit being used.

  • Preparation: Bring all reagents and samples to room temperature before use.

  • Standard Curve Preparation: Prepare a serial dilution of the hepcidin standard to create a standard curve according to the kit's instructions.

  • Sample Incubation: Add standards, controls, and samples to the microtiter wells coated with an anti-hepcidin antibody.

  • Competitive Binding: Add a known amount of biotin-conjugated this compound to each well. During incubation, the endogenous hepcidin in the sample will compete with the biotin-conjugated hepcidin for binding to the antibody.[1][19]

  • Washing: Wash the plate to remove any unbound components.

  • Enzyme Conjugate Addition: Add streptavidin-peroxidase to each well, which will bind to the captured biotin-conjugated hepcidin.

  • Second Wash: Wash the plate again to remove unbound enzyme conjugate.

  • Substrate Addition: Add a substrate solution (e.g., TMB). The enzyme will catalyze a color change. The intensity of the color is inversely proportional to the concentration of this compound in the sample.[1]

  • Reaction Stop: Stop the reaction by adding a stop solution.

  • Data Acquisition: Read the absorbance of each well using a microplate reader at the specified wavelength.

  • Calculation: Calculate the this compound concentration in the samples by comparing their absorbance to the standard curve.[1]

Visualizations

HepcidinSignalingPathway cluster_liver Hepatocyte cluster_blood Bloodstream cluster_target Target Cells (Macrophage, Enterocyte) Hepcidin Hepcidin Gene (HAMP) Transcription Hepcidin25 This compound Hepcidin->Hepcidin25 Secretion Ferroportin Ferroportin (FPN) Hepcidin25->Ferroportin Binds to FPN_degradation Ferroportin Internalization and Degradation Hepcidin25->FPN_degradation Induces Iron Iron Ferroportin->Iron Iron Export Ferroportin->FPN_degradation FPN_degradation->Iron Iron_Status High Iron Stores Inflammation Iron_Status->Hepcidin Stimulates Erythropoietic_Activity Increased Erythropoietic Activity Erythropoietic_Activity->Hepcidin Inhibits

Caption: Hepcidin signaling pathway in iron homeostasis.

ExperimentalWorkflow cluster_storage Storage Options start Start collection 1. Blood Sample Collection (Serum or Plasma Tube) start->collection processing 2. Sample Processing (Centrifugation) collection->processing aliquot 3. Aliquoting processing->aliquot storage 4. Storage aliquot->storage analysis 5. This compound Measurement (ELISA or LC-MS/MS) storage->analysis short_term Short-term: +4°C (≤ 6 days) long_term Long-term: -20°C or -80°C end End analysis->end

Caption: Recommended workflow for this compound sample handling.

References

Addressing matrix effects in Hepcidin-25 mass spectrometry analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Hepcidin-25 mass spectrometry analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on addressing matrix effects.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing low signal intensity and poor reproducibility for this compound in my LC-MS/MS analysis. What are the likely causes and how can I troubleshoot this?

A1: Low signal intensity and poor reproducibility are common issues in this compound analysis, often stemming from its "sticky" nature and matrix effects.

  • Analyte Adsorption: this compound is a peptide known for its tendency to adhere to surfaces. This can lead to significant sample loss before analysis.

    • Troubleshooting: Use low-binding tubes and plates (e.g., LoBind plates) for sample preparation and storage.[1] Consider using silanized glass vials to further minimize adsorption.

  • Matrix Effects: Components in the sample matrix (e.g., phospholipids in plasma or serum) can interfere with the ionization of this compound in the mass spectrometer source, leading to ion suppression and reduced signal.[2][3]

    • Troubleshooting:

      • Optimize Sample Preparation: Implement a robust sample cleanup protocol to remove interfering substances. Methods like protein precipitation followed by solid-phase extraction (SPE) are effective.[2][4]

      • Use an Internal Standard: Incorporate a stable isotope-labeled (SIL) internal standard for this compound. This is crucial for correcting for both sample loss during preparation and matrix-induced ionization variability.[5][6][7]

      • Chromatographic Separation: Ensure your liquid chromatography method effectively separates this compound from co-eluting matrix components.[4][8]

Q2: What is the most effective way to minimize matrix effects in serum or plasma samples for this compound analysis?

A2: A multi-pronged approach combining appropriate sample preparation and the use of an internal standard is the most effective strategy.

  • Sample Preparation: The goal is to remove as many matrix components as possible while efficiently recovering this compound. A common and effective workflow involves:

    • Protein Precipitation: This initial step removes the bulk of proteins from the sample. Trichloroacetic acid is one precipitant that has been used effectively.[1]

    • Solid-Phase Extraction (SPE): Following protein precipitation, SPE provides a more targeted cleanup. Oasis™ HLB (Hydrophilic-Lipophilic Balanced) cartridges are commonly used for this purpose.

  • Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) that has a very similar chemical structure and chromatographic behavior to this compound is considered the gold standard.[9] The SIL-IS is added at the beginning of the sample preparation process and will be affected by matrix effects in the same way as the endogenous analyte, allowing for accurate correction and quantification.[5]

Q3: How do I choose an appropriate internal standard for this compound analysis?

A3: The ideal internal standard for quantitative mass spectrometry is a stable isotope-labeled version of the analyte. For this compound, this would be a synthetic this compound peptide where several atoms have been replaced with heavier isotopes (e.g., ¹³C, ¹⁵N). This ensures that the internal standard has nearly identical extraction recovery, chromatographic retention time, and ionization efficiency as the endogenous this compound, providing the most accurate correction for matrix effects and other sources of variability.[5][9] Some studies have also explored using truncated forms of hepcidin, like hepcidin-24, as an internal standard.[10]

Q4: Can changing my chromatography conditions help reduce matrix effects?

A4: Yes, optimizing your chromatographic separation is a key strategy. The aim is to ensure that this compound elutes at a different time from the bulk of the interfering matrix components.[4][8]

  • Gradient Optimization: Fine-tuning the mobile phase gradient can improve the resolution between your analyte and interfering compounds.

  • Column Chemistry: Experimenting with different reversed-phase column chemistries can alter selectivity and improve separation.

  • Mobile Phase pH: Some methods have successfully used high pH mobile phases (e.g., containing 0.1% ammonia) for the separation of this compound.

Q5: My results show high variability between samples. Could this be related to sample handling and stability?

A5: Yes, pre-analytical variables can significantly impact results. This compound concentrations can be affected by:

  • Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to an increase in measured this compound concentrations. It is recommended to limit samples to no more than two freeze-thaw cycles.[11]

  • Storage at Room Temperature: Serum samples may be stable for up to 3 hours at room temperature.[11] However, for longer-term storage, samples should be kept frozen.

  • Anticoagulant Choice: Higher concentrations of this compound have been observed in samples collected in EDTA tubes compared to serum or lithium-heparin tubes.[12] Ensure consistency in sample collection tubes across your study.

Experimental Protocols

Protocol 1: Protein Precipitation followed by Solid-Phase Extraction (SPE)

This protocol is a robust method for cleaning up serum or plasma samples prior to LC-MS/MS analysis of this compound.

  • Internal Standard Spiking: To 100 µL of serum or plasma in a low-binding microcentrifuge tube, add the stable isotope-labeled internal standard to the desired concentration.

  • Protein Precipitation: Add 300 µL of a precipitation solvent (e.g., acetonitrile or trichloroacetic acid) to the sample.[1][2] Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the mixture at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • SPE Column Conditioning: While the sample is centrifuging, condition an Oasis™ HLB µElution plate or cartridge by washing with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Carefully transfer the supernatant from the centrifuged sample to the conditioned SPE plate/cartridge.

  • Washing: Wash the SPE sorbent to remove residual salts and other polar impurities. This typically involves a wash with a weak organic solvent solution (e.g., 5% methanol in water).

  • Elution: Elute the this compound and internal standard from the SPE sorbent using a small volume of a strong organic solvent (e.g., 100 µL of 90% acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in a small volume (e.g., 50 µL) of the initial mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes typical performance characteristics for LC-MS/MS-based this compound assays, highlighting the effectiveness of various methods in mitigating matrix effects.

ParameterMethodMatrixResultReference
Matrix Effect (Recovery) Protein Precipitation with Trichloroacetic AcidSerum, EDTA Plasma, Heparin PlasmaMean recovery of 99.9% (CV of 6.4%)[1]
Linearity Commercial LC-MS/MS KitSerum3 – 200 ng/mL[11]
Within-run Precision Commercial LC-MS/MS KitSerum1.9 – 8.6%[11]
Between-run Precision Commercial LC-MS/MS KitSerum5.1 – 12.4%[11]
Accuracy (Bias) Commercial LC-MS/MS KitSerum-2.7% to 2.1%[11]
Limit of Detection (LOD) Reduced this compound MethodSerum1 fmol[6]

Visual Guides

Experimental Workflow for this compound Analysis

This diagram outlines the key steps in a typical LC-MS/MS workflow for this compound quantification, designed to minimize matrix effects.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Serum/Plasma Sample Spike Spike with SIL Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge SPE Solid-Phase Extraction (SPE) Centrifuge->SPE Elute Elution & Reconstitution SPE->Elute LC LC Separation Elute->LC MS Tandem MS Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification (Analyte/IS Ratio) Integrate->Quantify

Caption: Workflow for this compound LC-MS/MS analysis.

Logic Diagram for Troubleshooting Low Signal Intensity

This diagram provides a logical approach to diagnosing the cause of low signal intensity in this compound mass spectrometry experiments.

G Start Low Signal Intensity Observed CheckIS Is Internal Standard (IS) Signal Also Low? Start->CheckIS SamplePrepIssue Problem is likely in Sample Preparation or Adsorption CheckIS->SamplePrepIssue  Yes MSIssue Problem is likely in MS Source (Matrix Effects) or Instrument Settings CheckIS->MSIssue  No (Analyte suppressed relative to IS) ReviewPrep Review sample prep protocol. Use low-binding plastics. Verify SPE recovery. SamplePrepIssue->ReviewPrep OptimizeMS Improve sample cleanup. Optimize chromatography to separate from matrix components. Check MS parameters. MSIssue->OptimizeMS

Caption: Troubleshooting low this compound signal.

References

Hepcidin-25 antibody specificity and cross-reactivity issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hepcidin-25 antibodies.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it important in research?

This compound is the biologically active form of the peptide hormone hepcidin. It is the master regulator of iron homeostasis in the human body.[1][2] this compound functions by binding to the iron exporter protein ferroportin, leading to its internalization and degradation. This process blocks iron from being released into the bloodstream from cells, including intestinal enterocytes, macrophages, and hepatocytes.[3] Dysregulation of this compound is implicated in various iron metabolism disorders, making it a critical biomarker and therapeutic target in fields such as hematology, nephrology, and inflammatory diseases.

Q2: What are the main challenges when working with this compound antibodies?

The primary challenges with this compound antibodies are specificity and cross-reactivity. Many immunoassays may not be specific to the bioactive this compound isoform and can show cross-reactivity with its precursor, prohepcidin, or other truncated, less active isoforms (hepcidin-20, -22, and -24).[1][4] This lack of specificity can lead to an overestimation of the biologically active this compound levels, potentially resulting in inaccurate data interpretation.[4] Therefore, thorough validation of antibody specificity is crucial.

Q3: How do I choose the right this compound antibody for my application?

The choice of antibody depends on the intended application (e.g., ELISA, Western Blot, Immunohistochemistry). It is essential to select an antibody that has been validated for your specific application. Look for validation data from the manufacturer or in peer-reviewed publications. For quantitative applications like ELISA, it is crucial to use an antibody with high specificity for this compound and minimal cross-reactivity with prohepcidin and other isoforms. Mass spectrometry is often used as a reference method to validate the accuracy of this compound immunoassays.[5]

Q4: What is the difference between a competitive and a sandwich ELISA for this compound detection?

  • Competitive ELISA: In this format, the this compound in the sample competes with a labeled this compound for binding to a limited number of antibody-coated wells. The signal is inversely proportional to the amount of this compound in the sample. This method is often used for small molecules like hepcidin.

  • Sandwich ELISA: This format uses two antibodies that bind to different epitopes on the this compound molecule (a capture antibody and a detection antibody). The signal is directly proportional to the amount of this compound. A dual-monoclonal sandwich ELISA can offer high specificity for this compound.[5]

Troubleshooting Guides

ELISA Troubleshooting
ProblemPossible CauseRecommended Solution
High Background - Insufficient washing- Antibody concentration too high- Non-specific binding- Increase the number of wash steps and ensure complete aspiration of wash buffer.- Optimize the primary and/or secondary antibody concentrations by performing a titration experiment.- Use a different blocking buffer (e.g., increase protein concentration or try a different blocking agent).
Weak or No Signal - Inactive antibody or conjugate- Insufficient incubation time or temperature- Reagent incompatibility- Check the expiration dates and storage conditions of all reagents.- Ensure that the incubation times and temperatures are as recommended in the protocol.- Verify that the substrate is compatible with the enzyme conjugate.
Poor Reproducibility - Inconsistent pipetting- Temperature variation across the plate- Improper mixing of reagents- Use calibrated pipettes and ensure consistent technique.- Allow all reagents to reach room temperature before use and incubate the plate in a stable temperature environment.- Thoroughly mix all reagents before adding them to the wells.
High Coefficient of Variation (CV%) - Incomplete washing- Bubbles in wells- Edge effects- Ensure uniform and thorough washing of all wells.- Visually inspect wells for bubbles and remove them before reading the plate.- Avoid using the outer wells of the plate if edge effects are suspected.
Western Blot Troubleshooting
ProblemPossible CauseRecommended Solution
No Band or Weak Signal - Low protein expression- Poor antibody binding- Inefficient protein transfer- Use a positive control to confirm protein expression.- Increase the primary antibody concentration or incubation time.- Verify transfer efficiency by staining the membrane with Ponceau S and the gel with Coomassie Blue.
Multiple Bands - Non-specific antibody binding- Protein degradation- Post-translational modifications- Optimize antibody dilution and blocking conditions.- Use fresh samples and add protease inhibitors to the lysis buffer.- Consult the literature for known modifications of this compound that may affect its migration.
High Background - Insufficient blocking- Antibody concentration too high- Contaminated buffers- Increase blocking time or try a different blocking agent.- Perform an antibody titration to find the optimal concentration.- Use freshly prepared, filtered buffers.

Quantitative Data Summary

Table 1: Comparison of Commercial this compound ELISA Kits

Kit (Assay Type)Limit of Quantification (LOQ)Cross-reactivity with ProhepcidinCross-reactivity with Hepcidin-22Correlation with Mass Spectrometry (r)
DRG this compound (bioactive) HS ELISA (Competitive)2.62 ng/mL< 0.001%24.2%0.947
Dual-Monoclonal Sandwich ELISA[5]0.01 µg/L (10 pg/mL)Not specified, but highly specific for this compoundNot specified, but highly specific for this compound0.98
MyBioSource Human Hepc25 ELISA Kit (Sandwich)3.12 ng/mLNo significant cross-reactivity with analoguesNo significant cross-reactivity with analoguesNot specified
Elabscience Human Hepc25 ELISA Kit (Sandwich)Not specifiedNo significant cross-reactivity with analoguesNo significant cross-reactivity with analoguesNot specified

Note: Data is sourced from manufacturer datasheets and publications. Performance may vary between lots and laboratories.

Experimental Protocols

This compound Western Blot Protocol
  • Sample Preparation: Prepare cell lysates or serum samples in RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a BCA assay.

  • Gel Electrophoresis: Load 20-30 µg of protein per well onto a 4-20% Tris-Glycine gel. Run the gel at 120V for 90 minutes or until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins to a PVDF membrane at 100V for 60 minutes in a cold room or on ice.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary this compound antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.

This compound Competitive ELISA Protocol
  • Reagent Preparation: Prepare standards, samples, and biotinylated this compound according to the kit manufacturer's instructions.

  • Coating: Use a microplate pre-coated with a monoclonal anti-hepcidin-25 antibody.

  • Competitive Reaction: Add standards, controls, and samples to the appropriate wells, followed by the addition of biotinylated this compound. Incubate for the time specified in the kit manual (typically 1-2 hours) at room temperature with shaking.

  • Washing: Wash the plate 3-5 times with the provided wash buffer.

  • Enzyme Conjugate Incubation: Add streptavidin-HRP conjugate to each well and incubate for 30-60 minutes at room temperature.

  • Washing: Repeat the wash step.

  • Substrate Incubation: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the this compound concentration.

Visualizations

Hepcidin_Signaling_Pathway cluster_0 Iron Sensing & Inflammation cluster_1 Hepatocyte Signaling cluster_2 Systemic Effect Iron Overload Iron Overload BMP/SMAD Pathway BMP/SMAD Pathway Iron Overload->BMP/SMAD Pathway Inflammation (IL-6) Inflammation (IL-6) JAK/STAT Pathway JAK/STAT Pathway Inflammation (IL-6)->JAK/STAT Pathway Hepcidin Gene (HAMP) Hepcidin Gene (HAMP) BMP/SMAD Pathway->Hepcidin Gene (HAMP) JAK/STAT Pathway->Hepcidin Gene (HAMP) This compound This compound Hepcidin Gene (HAMP)->this compound Transcription & Translation Ferroportin Ferroportin This compound->Ferroportin Binds to Ferroportin Degradation Ferroportin Degradation Ferroportin->Ferroportin Degradation Induces Decreased Serum Iron Decreased Serum Iron Ferroportin Degradation->Decreased Serum Iron

Caption: Hepcidin signaling pathway in response to iron and inflammation.

Antibody_Validation_Workflow Start Start Select Antibody Select this compound Antibody Start->Select Antibody Western Blot Western Blot (Specificity) Select Antibody->Western Blot ELISA ELISA (Quantification) Select Antibody->ELISA Cross-Reactivity Test Cross-Reactivity Test (Prohepcidin, Isoforms) Western Blot->Cross-Reactivity Test Mass Spectrometry Mass Spectrometry (Gold Standard Validation) ELISA->Mass Spectrometry Results Analysis Analyze Results Mass Spectrometry->Results Analysis Cross-Reactivity Test->Results Analysis Validated Validated? Results Analysis->Validated Use in Assay Use in Assay Validated->Use in Assay Yes Re-evaluate Re-evaluate Validated->Re-evaluate No Re-evaluate->Select Antibody

Caption: Workflow for this compound antibody validation.

References

Improving the reproducibility of Hepcidin-25 quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of hepcidin-25 quantification for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Mass spectrometry-based methods are highly specific for the bioactive this compound isoform but can be prone to variability due to the peptide's physicochemical properties.[1][2]

ProblemPotential Cause(s)Recommended Solution(s)
Low Signal / Poor Sensitivity Hepcidin Adsorption: Hepcidin is a "sticky" peptide and can adsorb to laboratory glassware and plasticware.- Use low-binding tubes and pipette tips. - Consider using silanized glass vials for sample preparation and analysis.
Inefficient Extraction: Poor recovery during solid-phase extraction (SPE) or protein precipitation.- Optimize the SPE protocol, ensuring proper conditioning, loading, washing, and elution steps. - For protein precipitation, ensure the correct ratio of precipitant (e.g., trichloroacetic acid) to sample.[3]
Suboptimal Ionization: Inefficient formation of charged hepcidin ions in the mass spectrometer source.- Optimize MS source parameters (e.g., temperature, gas flows). - Adjust mobile phase composition; for example, using 5 mM ammonium formate buffer can optimize the charge state distribution.
High Variability / Poor Reproducibility Matrix Effects: Co-eluting substances from the sample matrix (serum, plasma) can suppress or enhance the hepcidin signal.- Improve chromatographic separation to resolve hepcidin from interfering compounds. - Use a stable isotope-labeled this compound as an internal standard to normalize for matrix effects.[2] - Perform thorough sample clean-up using SPE.
Inconsistent Sample Handling: Variations in sample collection, processing, or storage.- Standardize pre-analytical procedures. (See Pre-Analytical Factors FAQ). - Avoid repeated freeze-thaw cycles.
Lack of Standardization: Use of non-standardized calibrators.- Utilize internationally recognized secondary reference materials for calibration to ensure traceability.[3]
Peak Tailing or Broadening Poor Chromatography: Suboptimal mobile phase or column chemistry.- Adjust the mobile phase pH and organic solvent gradient. - Ensure the analytical column is not degraded.
Sample Overload: Injecting too much sample onto the column.- Reduce the injection volume or dilute the sample.
Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA methods are widely used for hepcidin quantification, but their specificity and susceptibility to interference can vary.

ProblemPotential Cause(s)Recommended Solution(s)
No or Weak Signal Reagent Omission/Error: A key reagent was omitted, or the wrong substrate was used.- Double-check that all reagents were added in the correct order and volume.[4] - Ensure the substrate is appropriate for the enzyme conjugate (e.g., TMB for HRP).[4]
Inactive Reagents: Expired or improperly stored reagents.- Check the expiration dates of all kit components. - Ensure reagents are stored at the recommended temperatures.
Insufficient Incubation: Incubation times were too short.- Adhere to the incubation times specified in the kit protocol.[4]
High Background Cross-Reactivity: The detection antibody may be cross-reacting with other molecules.- Consult the kit's cross-reactivity data. Some kits show cross-reactivity with hepcidin-20 and hepcidin-22.
Insufficient Washing: Unbound reagents were not adequately removed.- Ensure thorough washing between steps, as this is critical for reducing background noise.
High Antibody Concentration: The concentration of the detection antibody is too high.- Use the antibody at the concentration recommended by the manufacturer.
High Variability (Poor Reproducibility) Inconsistent Pipetting: Inaccurate or inconsistent pipetting of samples and reagents.- Calibrate pipettes regularly. - Use a consistent pipetting technique for all wells.
Temperature Fluctuations: Inconsistent incubation temperatures.- Ensure a stable and uniform incubation temperature.
Edge Effects: Wells at the edge of the plate show different results due to temperature gradients.- Avoid using the outermost wells of the plate for samples and standards.

Frequently Asked Questions (FAQs)

Q1: What are the most critical pre-analytical factors to control for this compound measurement?

A1: To ensure reproducibility, it is crucial to standardize sample handling. Key factors include:

  • Sample Type: While both serum and plasma are used, some studies report higher hepcidin concentrations in EDTA plasma compared to serum or lithium-heparin plasma. Consistency in sample type is essential.

  • Sample Storage: Hepcidin stability is temperature-dependent. Adhering to established storage conditions is vital.

Storage TemperatureDuration of Stability
Room TemperatureUp to 24 hours
4°CUp to 6 days
-20°CAt least 42 days
-80°CLong-term (over 2 years)
  • Freeze-Thaw Cycles: Repeated freezing and thawing of samples should be avoided as it can lead to a significant increase in measured hepcidin concentrations. Aliquoting samples after the initial processing is recommended.

Q2: Which is better for hepcidin quantification: LC-MS/MS or ELISA?

A2: The choice of method depends on the specific research needs.

  • LC-MS/MS offers high specificity for the bioactive this compound isoform and is considered a reference method. It is less susceptible to antibody-related cross-reactivity.

  • ELISA is generally more accessible and has a higher throughput. However, results can be affected by the specificity of the antibodies used, with some assays detecting other hepcidin isoforms. Immunoassays often report higher hepcidin concentrations than MS-based methods.

Q3: How can I standardize my hepcidin measurements and compare them to other labs?

A3: The lack of standardization has been a major challenge in the field. To address this, primary and secondary reference materials have been developed. Using a commutable secondary reference material for a three-point calibration of your assay can significantly improve the equivalence of results between different methods and laboratories.

Q4: What are "matrix effects" in LC-MS/MS and how can I mitigate them?

A4: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, leading to either suppression or enhancement of the analyte signal. To minimize matrix effects in hepcidin analysis, you can:

  • Employ a robust sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances.

  • Use a stable isotope-labeled internal standard that co-elutes with the analyte and experiences similar matrix effects, allowing for accurate normalization.

  • Optimize the chromatographic separation to resolve hepcidin from matrix components.

Experimental Protocols

General LC-MS/MS Protocol Outline

This is a generalized workflow; specific parameters will need to be optimized for your instrumentation.

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL sample (serum or plasma) in a low-binding microcentrifuge tube, add an internal standard.

    • Add 200 µL of ice-cold trichloroacetic acid to precipitate proteins.

    • Vortex and incubate on ice.

    • Centrifuge to pellet the precipitated protein.

    • Transfer the supernatant for analysis.[3]

  • Chromatographic Separation:

    • Use a C18 reversed-phase column.

    • Employ a gradient elution with mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • Mass Spectrometric Detection:

    • Use a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

    • Monitor specific multiple reaction monitoring (MRM) transitions for this compound and the internal standard. For example, for the 4+ charge state of hepcidin, a precursor ion of m/z 698.4 could be monitored with specific product ions.

General ELISA Protocol Outline (Competitive ELISA)

This is a representative protocol and may vary between different commercial kits.

  • Preparation: Bring all reagents and samples to room temperature. Prepare wash buffers and standards as per the kit instructions.

  • Sample Addition: Add 20 µL of standards, controls, and samples to the appropriate wells of the antibody-coated microplate.

  • Competitive Reaction: Add 50 µL of enzyme-conjugated this compound to each well. Mix and incubate for 60 minutes at room temperature.

  • Washing: Aspirate the contents of the wells and wash 4 times with the provided wash buffer.

  • Enzyme Complex: Add 100 µL of the enzyme complex (e.g., streptavidin-HRP) to each well and incubate for 30 minutes at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Incubation: Add 100 µL of TMB substrate solution to each well and incubate for 20 minutes at room temperature in the dark.

  • Stopping the Reaction: Add 100 µL of stop solution to each well.

  • Absorbance Reading: Read the optical density at 450 nm within 10 minutes. The intensity of the color is inversely proportional to the this compound concentration.

Visualizations

Hepcidin_Signaling_Pathway cluster_stimuli Regulatory Stimuli cluster_pathways Signaling Pathways cluster_liver Hepatocyte cluster_effect Systemic Effect High Iron High Iron BMP/SMAD Pathway BMP/SMAD Pathway High Iron->BMP/SMAD Pathway Inflammation (IL-6) Inflammation (IL-6) JAK/STAT3 Pathway JAK/STAT3 Pathway Inflammation (IL-6)->JAK/STAT3 Pathway Erythropoietic Drive Erythropoietic Drive Hepcidin Gene (HAMP) Transcription Hepcidin Gene (HAMP) Transcription Erythropoietic Drive->Hepcidin Gene (HAMP) Transcription Inhibits BMP/SMAD Pathway->Hepcidin Gene (HAMP) Transcription Activates JAK/STAT3 Pathway->Hepcidin Gene (HAMP) Transcription Activates Hepcidin Secretion Hepcidin Secretion Hepcidin Gene (HAMP) Transcription->Hepcidin Secretion Ferroportin Degradation Ferroportin Degradation Hepcidin Secretion->Ferroportin Degradation Decreased Plasma Iron Decreased Plasma Iron Ferroportin Degradation->Decreased Plasma Iron

Caption: Key signaling pathways regulating hepcidin expression.

Experimental_Workflow cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical Sample_Collection Sample Collection (Serum/Plasma) Sample_Processing Processing (Centrifugation) Sample_Collection->Sample_Processing Storage Storage (-80°C) Sample_Processing->Storage Sample_Prep Sample Preparation (SPE or Precipitation) Storage->Sample_Prep Quantification Quantification (LC-MS/MS or ELISA) Sample_Prep->Quantification Data_Acquisition Data Acquisition Quantification->Data_Acquisition Data_Analysis Data Analysis (Standard Curve) Data_Acquisition->Data_Analysis Result_Reporting Result Reporting Data_Analysis->Result_Reporting Troubleshooting_Workflow cluster_pre cluster_ana node_rect node_rect Start Inconsistent Results? Pre_Analytical Pre-analytical Issues? Start->Pre_Analytical Analytical Analytical Issues? Pre_Analytical->Analytical No Check_Sample_Type Consistent Sample Type? Pre_Analytical->Check_Sample_Type Yes Check_Calibrators Standardized Calibrators? Analytical->Check_Calibrators Yes Check_Storage Proper Storage? Check_Sample_Type->Check_Storage Yes Check_FT_Cycles Minimal Freeze/Thaw? Check_Storage->Check_FT_Cycles Yes Check_FT_Cycles->Analytical Yes Check_Internal_Std Using Internal Standard? (LC-MS/MS) Check_Calibrators->Check_Internal_Std Yes Check_Washing Thorough Washing? (ELISA) Check_Internal_Std->Check_Washing Yes Check_Reagents Reagents Valid? Check_Washing->Check_Reagents Yes End Consult Instrument Specialist Check_Reagents->End Yes

References

Strategies to prevent Hepcidin-25 degradation during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing Hepcidin-25 degradation during sample storage. Adherence to these protocols is critical for obtaining accurate and reproducible results in clinical and research settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in stored samples?

A1: this compound, a 25-amino acid peptide, is susceptible to degradation by proteases present in biological samples. Additionally, its amphipathic nature can lead to aggregation and adhesion to storage container surfaces, particularly in protein-poor environments like urine.[1] N-terminal degradation can also result in smaller, less active isoforms (Hepcidin-20, -22, -24) which may interfere with certain immunoassays.[2][3]

Q2: What are the recommended storage temperatures and durations for different sample types?

A2: For optimal stability, prompt processing and freezing of samples are recommended. Specific stability data is summarized in the table below. Long-term storage at -80°C is the preferred method for preserving sample integrity for extended periods.[4][5][6]

Q3: How many freeze-thaw cycles can a sample undergo without significant this compound degradation?

A3: It is best to avoid multiple freeze-thaw cycles. Aliquoting samples into single-use vials after initial processing is a crucial step to prevent degradation.[6] Studies have shown that this compound is stable for at least two freeze-thaw cycles, but minimizing these events is a best practice.[7]

Q4: Is fasting required before sample collection for this compound measurement?

A4: While some studies suggest that fasting is not critical and that a meal does not significantly affect hepcidin concentrations[7][8], other protocols recommend collecting samples from a fasting patient (8-12 hours), particularly a first morning fast.[9] To minimize variability, especially in longitudinal studies, a consistent collection protocol (either fasting or non-fasting) should be followed. It is also advisable to avoid iron-rich meals before collection if possible.[9]

Q5: Does the time of day for sample collection matter?

A6: Yes, this compound exhibits a diurnal rhythm, with levels generally being lowest in the morning and peaking in the afternoon.[10][11] To ensure consistency and obtain the most accurate results, it is important to consider the time of blood sampling and maintain a consistent collection time for all samples within a study.[10]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low or undetectable this compound levels Sample degradation due to improper storage.Review storage conditions and duration. Ensure samples were promptly frozen and maintained at the recommended temperature. Refer to the this compound Stability Table below.
Adsorption of hepcidin to container walls (especially for urine).For urine samples, consider adding Bovine Serum Albumin (BSA) to the collection container to a final concentration of 2.5-5 g/L to prevent hepcidin loss.[1]
Multiple freeze-thaw cycles.Aliquot samples into single-use vials after initial processing to avoid repeated freezing and thawing.[6]
High variability between replicate measurements Inconsistent sample handling.Standardize all pre-analytical procedures, including collection time, processing steps, and storage conditions.
Presence of interfering substances in the sample.Ensure proper sample processing to remove particulates and potential interferents. For example, centrifuge urine to remove particulate matter.
Discrepancy between results from different analytical methods (e.g., ELISA vs. LC-MS/MS) Different specificities of the assays.Be aware that some immunoassays may co-measure smaller, inactive hepcidin isoforms, leading to higher reported concentrations compared to LC-MS/MS, which can selectively measure the bioactive this compound.[12]

Data Summary

Table 1: Stability of this compound in Serum and Plasma Samples

Storage TemperatureDurationStability NotesCitation(s)
Room Temperature (15-30°C)Up to 3 hoursStable for at least 3 hours.[13]
Room Temperature (15-30°C)Up to 24 hoursStable for one day. Samples can be transported at room temperature if they arrive at the lab within this timeframe.[7][8]
+4°CUp to 6 daysStable for up to six days.[7][8]
-20°CAt least 42 daysStable for at least 42 days.[7][8]
-20°C or -80°CAt least 6 yearsStable for at least 6 years in both serum and plasma.[4]

Table 2: Stability of this compound in Urine Samples

Storage TemperatureDurationStability NotesCitation(s)
-80°C6 monthsStable for up to 6 months.[4]

Experimental Protocols

Protocol 1: Serum and Plasma Sample Collection and Handling

This protocol outlines the critical steps for collecting and processing blood samples to ensure the stability of this compound.

  • Sample Collection:

    • For serum, collect blood in a serum separator tube (SST).

    • For plasma, collect blood in a tube containing either EDTA or Lithium Heparin as an anticoagulant.[4]

  • Clotting (Serum Only):

    • Allow blood to clot at room temperature for 30 minutes to 2 hours.[4]

  • Centrifugation:

    • Centrifuge the tubes at approximately 1000-1500 x g for 15 minutes.[4]

  • Aliquoting:

    • Carefully transfer the supernatant (serum or plasma) into clean, labeled polypropylene cryogenic vials.[4] It is crucial to aliquot the sample into smaller volumes for single-use to avoid multiple freeze-thaw cycles.

  • Storage:

    • Immediately freeze the aliquots and store them at -20°C for short-term storage or at -80°C for long-term storage.[4]

Protocol 2: Urine Sample Collection and Handling

This protocol is designed to minimize the loss of this compound during urine sample collection and storage.

  • Sample Collection:

    • Collect the first-morning, mid-stream urine directly into a sterile container.

    • Optional but Recommended: To prevent hepcidin loss due to adhesion, add solid Bovine Serum Albumin (BSA) to the collection container to achieve a final concentration of 2.5 to 5 g/L.[1]

  • Centrifugation:

    • Centrifuge the urine sample to remove any particulate matter.

  • Aliquoting:

    • Transfer the clarified urine into clean, labeled cryogenic vials.

  • Storage:

    • Assay immediately or store aliquots at ≤ -20°C. For long-term storage, -80°C is recommended.

Visualizations

cluster_collection Sample Collection cluster_processing Initial Processing cluster_storage Storage Preparation cluster_final_storage Long-Term Storage CollectBlood Collect Blood (Serum or Plasma Tube) Clot Allow to Clot (Serum only, 30-120 min) CollectBlood->Clot If Serum Centrifuge Centrifuge (1500xg, 15 min) CollectBlood->Centrifuge If Plasma Clot->Centrifuge Separate Separate Serum/Plasma Centrifuge->Separate Aliquot Aliquot into Cryovials Separate->Aliquot Freeze Immediate Freezing Aliquot->Freeze Store Store at -80°C Freeze->Store

Caption: Workflow for Serum/Plasma Handling.

cluster_troubleshooting Troubleshooting Low Hepcidin Levels cluster_solutions Corrective Actions LowLevels Low/Inconsistent Hepcidin Results CheckStorage Review Storage Temp & Duration? LowLevels->CheckStorage CheckFT Multiple Freeze- Thaw Cycles? CheckStorage->CheckFT Yes FollowProtocol Adhere to Validated Storage Protocol CheckStorage->FollowProtocol No CheckCollection Consistent Collection Time? CheckFT->CheckCollection No AliquotSamples Aliquot Future Samples After First Thaw CheckFT->AliquotSamples Yes CheckCollection->LowLevels Yes StandardizeTime Standardize Collection Time Across Study CheckCollection->StandardizeTime No

Caption: Troubleshooting Logic for Hepcidin Assays.

References

Overcoming the "sticky" character of Hepcidin-25 in laboratory assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the challenges associated with the "sticky" character of Hepcidin-25 in laboratory assays.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a "sticky" peptide?

A1: this compound is a 25-amino acid peptide with a cationic nature and four disulfide bonds, which contribute to its compact, folded structure. This structure exposes hydrophobic regions, leading to a high propensity for non-specific binding to laboratory plastics, glassware, and other surfaces. This "stickiness" can result in significant loss of the analyte during sample collection, processing, and analysis, leading to inaccurate quantification.

Q2: What are the main challenges in accurately measuring this compound?

A2: The primary challenges stem from its adsorptive nature and tendency to aggregate. This can lead to:

  • Low recovery: Significant loss of peptide during sample handling and storage.

  • Poor assay precision and accuracy: Inconsistent binding to assay plates and tubes.

  • Pre-analytical variability: Differences in sample collection, processing, and storage can introduce significant errors.[1]

  • Matrix effects: Components in complex biological samples like serum or plasma can interfere with the assay.

  • Isoform cross-reactivity: Assays may not distinguish between the bioactive this compound and its less active isoforms (e.g., Hepcidin-20, -22, and -24).

Q3: Which is the better method for this compound quantification: ELISA or LC-MS/MS?

A3: Both ELISA and LC-MS/MS have their advantages and disadvantages.

  • ELISA is generally more accessible, has a lower cost, and is suitable for high-throughput screening. However, it can be susceptible to cross-reactivity with other hepcidin isoforms and matrix effects.

  • LC-MS/MS is considered the gold standard for its high specificity, allowing for the absolute quantification of this compound. However, it is more technically demanding, has a higher cost, and can also be affected by the peptide's "sticky" nature if not optimized.

The choice of method depends on the specific research question, required level of accuracy, sample throughput, and available resources.

Troubleshooting Guides

Enzyme-Linked Immunosorbent Assay (ELISA)

Issue: Low Signal or No Signal

Possible Cause Recommended Solution
This compound adsorption to plates/tubes Pre-treat plates and tubes with a blocking agent (e.g., 1% BSA in PBS) to saturate non-specific binding sites. Use low-binding microplates and pipette tips.
Suboptimal sample handling Minimize freeze-thaw cycles.[2] Aliquot samples upon receipt and store at -80°C for long-term storage. Thaw samples on ice and vortex gently before use.
Incorrect reagent preparation or storage Ensure all reagents are prepared according to the manufacturer's instructions and have not expired. Allow all reagents to come to room temperature before use.
Insufficient washing Ensure thorough washing between steps to remove unbound reagents. Increase the number of wash cycles or the soaking time.
Inactivated enzyme conjugate Protect the enzyme conjugate from light and ensure it is not contaminated.

Issue: High Background

Possible Cause Recommended Solution
Insufficient blocking Increase the concentration or incubation time of the blocking buffer.
Cross-reactivity of antibodies Use a highly specific monoclonal antibody for this compound.
Contaminated wash buffer Prepare fresh wash buffer for each assay.
Extended incubation times Adhere strictly to the incubation times specified in the protocol.
High sample concentration Dilute samples to fall within the linear range of the assay.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Issue: Low Recovery and Poor Sensitivity

Possible Cause Recommended Solution
Adsorption to autosampler vials and tubing Use silanized or low-binding autosampler vials.[3] Incorporate a percentage of organic solvent (e.g., acetonitrile) in the sample diluent.
Inefficient sample extraction Optimize the solid-phase extraction (SPE) protocol. Ensure the SPE cartridge is properly conditioned and equilibrated. Use an appropriate elution solvent.
Suboptimal ionization Adjust the mobile phase composition and pH to enhance the ionization of this compound. The use of a buffered solution can stabilize the charge state distribution.
Matrix effects Employ a stable isotope-labeled internal standard (SIL-IS) to normalize for variations in sample preparation and ionization.
Peptide aggregation Prepare samples in a buffer containing a denaturant (e.g., urea) or a non-ionic detergent.

Data Presentation

Table 1: Impact of Sample Handling and Storage on this compound Stability

ConditionAnalyte StabilityRecommendation
Storage at Room Temperature Stable for up to 4 hours.[2] Significant decrease after 24 hours.[2]Process samples promptly or store at 4°C for short-term storage.
Storage at 4°C Stable for up to 6 days.[2]Suitable for short-term storage before analysis.
Storage at -20°C Stable for at least 4 weeks.Suitable for medium-term storage.
Storage at -80°C Stable for at least 2 years.Recommended for long-term storage.
Freeze-Thaw Cycles Stable for up to 4 cycles with 88-106% recovery.[2]Aliquot samples to minimize freeze-thaw cycles.

Table 2: Comparison of Anticoagulants for this compound Measurement

AnticoagulantReported Effect on this compound Levels
EDTA Higher concentrations of this compound have been observed in some studies compared to serum or lithium heparin.[4]
Lithium Heparin Generally considered suitable for this compound measurement.
Sodium Citrate Generally considered suitable for this compound measurement.
Serum Considered a standard sample type.

Note: It is recommended to be consistent with the choice of anticoagulant throughout a study to minimize variability.

Experimental Protocols

Protocol 1: Pre-treatment of Labware to Reduce Non-Specific Binding
  • Preparation of Coating Solution: Prepare a 1% (w/v) solution of Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS), pH 7.4. Filter sterilize the solution.

  • Coating Procedure:

    • For microplates: Add 200 µL of 1% BSA solution to each well.

    • For tubes: Add a sufficient volume of 1% BSA solution to coat the entire inner surface.

  • Incubation: Incubate the labware at room temperature for at least 2 hours, or overnight at 4°C.

  • Washing: Aspirate the BSA solution and wash the labware three times with PBS or deionized water.

  • Drying: Allow the labware to air dry completely in a clean environment before use.

Protocol 2: Solid-Phase Extraction (SPE) for LC-MS/MS Sample Preparation
  • Sample Preparation: To 100 µL of serum or plasma, add an equal volume of a protein precipitation agent (e.g., 0.1% trifluoroacetic acid in acetonitrile). Vortex and centrifuge to pellet the precipitated proteins.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of equilibration buffer (e.g., 0.1% formic acid in water).

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak wash buffer (e.g., 5% methanol in 0.1% formic acid) to remove unbound contaminants.

  • Elution: Elute the bound this compound with 500 µL of an elution buffer (e.g., 80% acetonitrile in 0.1% formic acid).

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen or in a vacuum concentrator. Reconstitute the dried peptide in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% formic acid in 5% acetonitrile).

Visualizations

Hepcidin_Regulation_Pathway cluster_iron Iron Sensing Pathway cluster_inflammation Inflammatory Pathway cluster_output Cellular Response Iron Increased Iron BMP6 BMP6 Iron->BMP6 induces BMPR BMP Receptor BMP6->BMPR HJV HJV (Hemojuvelin) HJV->BMPR co-receptor SMAD158 pSMAD1/5/8 BMPR->SMAD158 phosphorylates SMAD_complex SMAD Complex SMAD158->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Hepcidin_Gene_Iron HAMP Gene SMAD_complex->Hepcidin_Gene_Iron translocates to nucleus & activates transcription Hepcidin_mRNA Hepcidin mRNA Hepcidin_Gene_Iron->Hepcidin_mRNA Inflammation Inflammation IL6 IL-6 Inflammation->IL6 induces IL6R IL-6 Receptor IL6->IL6R JAK2 JAK2 IL6R->JAK2 activates STAT3 pSTAT3 JAK2->STAT3 phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Hepcidin_Gene_Inflam HAMP Gene STAT3_dimer->Hepcidin_Gene_Inflam translocates to nucleus & activates transcription Hepcidin_Gene_Inflam->Hepcidin_mRNA Hepcidin25 This compound (Bioactive) Hepcidin_mRNA->Hepcidin25 translation Ferroportin Ferroportin Hepcidin25->Ferroportin binds & induces internalization/degradation Iron_Efflux Iron Efflux (from cells) Hepcidin25->Iron_Efflux inhibits Ferroportin->Iron_Efflux mediates

Caption: Regulation of this compound expression by iron and inflammatory pathways.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_assay Assay Procedure start Start: Biological Sample (Serum/Plasma) pretreatment Pre-treatment (e.g., low-binding tubes) start->pretreatment storage Storage (-80°C) pretreatment->storage thawing Thawing (on ice) storage->thawing elisa ELISA thawing->elisa thawing->elisa extraction Solid-Phase Extraction (SPE) thawing->extraction thawing->extraction data_analysis Data Analysis elisa->data_analysis lcms LC-MS/MS analysis LC-MS/MS Analysis lcms->analysis extraction->lcms analysis->data_analysis

References

Optimizing LC-MS/MS parameters for enhanced Hepcidin-25 sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for enhanced Hepcidin-25 sensitivity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing low this compound signal intensity or poor sensitivity?

A1: Low sensitivity for this compound is a common issue primarily due to its "sticky" nature, leading to adsorptive losses during sample preparation and analysis.[1][2] Several factors can contribute to this:

  • Adsorption to Surfaces: this compound readily binds to glass and plastic surfaces.[1][2] To mitigate this, use silanized glass vials or low-binding polypropylene tubes and pipette tips for sample handling.[1]

  • Suboptimal Sample Preparation: Inefficient extraction from the sample matrix can lead to low recovery. Solid Phase Extraction (SPE) is a common method for enriching this compound and removing interfering substances.[3] Protein precipitation with agents like trichloroacetic acid is another viable, simpler alternative.[4]

  • Poor Ionization/Fragmentation: this compound can exist in multiple charge states, which can dilute the signal for the specific precursor ion being monitored.[5] Optimization of mass spectrometer source parameters is crucial. Additionally, the native peptide has low fragmentation efficiency due to its stable structure with multiple disulfide bridges.[5][6] Chemical modification, such as reduction and alkylation, can improve fragmentation.[6]

  • Mobile Phase Composition: The mobile phase can significantly impact ionization efficiency. The addition of modifiers like DMSO has been shown to enhance the signal of the [M+3H]³⁺ charge state.[7]

Q2: My results show high variability between injections. What are the likely causes?

A2: High variability often points to inconsistent sample loss or instability.

  • Inconsistent Adsorption: As mentioned, this compound's tendency to adsorb to surfaces can be a major source of variability if not carefully controlled.[1] Consistently using low-binding consumables is critical.

  • Lack of an Appropriate Internal Standard: A stable isotope-labeled (SIL) this compound is the ideal internal standard. It co-elutes with the analyte and experiences similar matrix effects and adsorptive losses, allowing for accurate correction.[3]

  • Sample Stability: this compound concentrations may degrade over time or with repeated freeze-thaw cycles. One study showed a bias of +8.0% after two freeze-thaw cycles and +20% after three.[8] It is recommended that serum samples be stored at room temperature for no longer than 3 hours.[8]

Q3: I'm having trouble with poor chromatographic peak shape (e.g., tailing, broad peaks). How can I improve it?

A3: Poor peak shape can be due to both chromatographic conditions and interactions with the analytical hardware.

  • Column Choice: A high-quality C18 column is typically used for this compound analysis.

  • Mobile Phase pH: The pH of the mobile phase can affect peak shape. Both acidic (e.g., using trifluoroacetic acid - TFA) and alkaline (e.g., using ammonia) mobile phases have been successfully used.[1][9] Experimenting with different pH conditions may improve peak symmetry.

  • Flow Rate and Gradient: Optimizing the flow rate and the elution gradient can lead to sharper, more symmetrical peaks. A typical gradient might run from a low percentage of organic solvent (e.g., acetonitrile) to a high percentage over several minutes.[10]

Q4: Which precursor and product ions (MRM transitions) should I be monitoring for this compound?

A4: The choice of precursor ion depends on the charge state that is most abundant under your specific ESI source conditions. The +3, +4, and +5 charge states are commonly monitored.[11] Below is a table of commonly used MRM transitions.

Data & Parameters

Table 1: Common MRM Transitions for this compound

Precursor Ion (m/z)Product Ion (m/z)Charge StateCollision Energy (V)Reference
698.41644.54+423[12]
698.41354.09+4Not Specified[12]
698.1354.1+4Not Specified[11]
559.4694.8 (Quantifier)+5Not Specified[13]
559.4645.0 (Qualifier)+5Not Specified[13]
931.2354.3+3Not Specified[7]

Note: Optimal collision energies are instrument-dependent and should be determined empirically.

Table 2: Example LC-MS/MS System Parameters

ParameterSettingReference
LC System Agilent 1260 Infinity / ACQUITY UPLC I-Class[5][10]
Column UltraCore 5 μm SuperC18 (50 mm × 2.1 mm)[10]
Mobile Phase A 0.1% Ammonia in Water (pH 11) or 0.1% TFA in Water[10]
Mobile Phase B 0.1% Ammonia in 90:10 ACN/Water or 0.1% TFA in ACN[1][10]
Flow Rate 600 µL/min[10]
Column Temperature 50 °C[10]
Injection Volume 10 - 50 µL[10]
MS System Triple Quad™ 6500 / Xevo™ TQ-S micro[5][10]
Ionization Mode ESI Positive[5][10]
Capillary Voltage 3000 - 4500 V[10][13]
Source Temperature 200 - 400 °C[10][13]

Experimental Protocols

Protocol 1: Sample Preparation using Solid Phase Extraction (SPE)

This protocol is a generalized procedure based on commercially available kits.[3][14]

  • Prepare Samples: Thaw serum or plasma samples.

  • Add Internal Standard: To 200 µL of sample, calibrator, or control, add 100 µL of a stable isotope-labeled this compound internal standard solution.

  • Condition SPE Plate: Condition the wells of a 96-well SPE plate according to the manufacturer's instructions.

  • Load Sample: Load the sample mixture from step 2 onto the SPE plate and apply a vacuum to pass the liquid through.

  • Wash 1: Add 200 µL of Wash Solution 1 to each well and apply a vacuum.

  • Wash 2: Add 200 µL of Wash Solution 2 to each well and apply a vacuum.

  • Wash 3: Repeat the wash with 200 µL of Wash Solution 1 and apply a vacuum.

  • Elute: Elute the bound this compound with 100 µL of Elution Solution into a clean collection plate.

  • Dilute: Dilute the eluate 1:1 with Wash Solution 1 (e.g., 75 µL eluate + 75 µL Wash Solution 1).

  • Inject: Inject 50 µL of the final diluted solution into the LC-MS/MS system.

Protocol 2: Sample Preparation using Protein Precipitation

This protocol is a simplified method for sample clean-up.[4]

  • Prepare Samples: Aliquot serum or plasma into low-binding microcentrifuge tubes.

  • Add Internal Standard: Spike samples with a known concentration of stable isotope-labeled this compound.

  • Precipitate Protein: Add trichloroacetic acid (TCA) to the sample, vortex, and incubate to precipitate proteins.

  • Centrifuge: Centrifuge the samples at high speed to pellet the precipitated protein.

  • Transfer Supernatant: Carefully transfer the supernatant containing this compound to a clean low-binding autosampler vial or well plate.

  • Inject: Inject the supernatant directly into the LC-MS/MS system.

Visualizations

Hepcidin_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Serum Sample Add_IS Add Internal Standard (SIL-Hepcidin-25) Sample->Add_IS SPE Solid Phase Extraction (SPE) or Protein Precipitation Add_IS->SPE Elute Elution / Collection of Supernatant SPE->Elute Injection Injection Elute->Injection LC Chromatographic Separation (C18 Column) Injection->LC MS Ionization (ESI+) LC->MS MSMS Tandem MS Detection (MRM Mode) MS->MSMS Quant Quantification (Peak Area Ratio vs. Cal Curve) MSMS->Quant Result This compound Concentration Quant->Result

Caption: General workflow for this compound quantification by LC-MS/MS.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Issue: Low Sensitivity / High Variability Adsorption Adsorptive Losses Start->Adsorption SamplePrep Poor Sample Prep Recovery Start->SamplePrep Ionization Suboptimal Ionization/Fragmentation Start->Ionization IS_Issue No/Improper Internal Standard Start->IS_Issue LowBind Use Low-Binding Vials/Tips/Plates Adsorption->LowBind OptimizePrep Optimize SPE/ Precipitation Protocol SamplePrep->OptimizePrep TuneMS Tune MS Source Parameters & Transitions Ionization->TuneMS UseSIL Use Stable Isotope-Labeled Internal Standard IS_Issue->UseSIL

References

Best practices for blood collection to ensure accurate Hepcidin-25 levels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for blood collection to ensure accurate Hepcidin-25 levels. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended sample type for this compound analysis?

A1: Both serum and plasma can be used for this compound measurement. However, consistency in sample type throughout a study is crucial for reliable results. Some studies have noted slightly higher concentrations of this compound in samples collected in EDTA tubes compared to serum or lithium-heparin tubes.[1]

Q2: Which anticoagulant should I use for plasma collection?

A2: EDTA or lithium heparin are both acceptable anticoagulants for plasma collection for this compound analysis.[2][3] It is important to gently invert the collection tubes 8-10 times to ensure proper mixing with the anticoagulant and prevent clotting.[4]

Q3: Is a fasting sample required for this compound measurement?

A3: While some studies suggest that a meal does not significantly affect hepcidin concentration, collecting samples from a fasting patient (e.g., a first morning fast of 8-12 hours) is preferable to minimize potential variability.[3][5][6] If possible, avoiding iron-rich meals before collection is also recommended.[3]

Q4: Does the time of day for blood collection matter?

A4: Yes, this compound levels exhibit a circadian rhythm, with levels generally being lowest in the morning and increasing throughout the day.[7][8] To minimize variability, it is highly recommended to standardize the sampling time, for instance, between 8:00 am and 11:00 am.[1]

Q5: How should I process the blood sample after collection?

A5: For serum, allow the blood to clot for at least 2 hours at room temperature or overnight at 4°C. Then, centrifuge at 1000 x g for 20 minutes. For plasma, centrifuge at 1000 x g for 15 minutes within 30 minutes of collection.[2] After centrifugation, the serum or plasma should be transferred to a clean, labeled polypropylene transport tube.[3]

Q6: What are the proper storage conditions for this compound samples?

A6: For short-term storage, serum or plasma samples are stable for up to one day at room temperature or up to a week at 4°C.[5][6][8] For long-term storage, it is recommended to store aliquots at -20°C or -80°C.[2][3][6][8] Avoid repeated freeze-thaw cycles as this can affect the integrity of the sample.[2]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Inaccurate or inconsistent this compound results Sample Hemolysis: Ruptured red blood cells can interfere with the assay.- Use a needle of 23 gauge or larger. - Avoid vigorous shaking of the collection tube; instead, gently invert it 8-10 times.[4] - Ensure the venipuncture site is dry.
Improper Sample Handling: Delays in processing or incorrect storage temperatures.- Process blood samples within the recommended timeframes (e.g., centrifuge plasma within 30 minutes).[2] - Adhere strictly to the recommended storage temperatures based on the intended storage duration.[5][6][8]
Variability in Collection Time: Blood drawn at different times of the day.- Standardize the blood collection time for all samples in a study, preferably in the morning.[1][7]
Inconsistent Sample Type: Using a mix of serum and plasma samples in the same study.- Use a consistent sample type (either serum or plasma) for all study subjects.
Low this compound levels detected Sample Degradation: Prolonged storage at room temperature.- If analysis cannot be performed within a day, store samples at 4°C for short-term or frozen for long-term storage.[5][6][8]
Patient-related factors: Underlying conditions such as iron deficiency.- Correlate hepcidin levels with other iron status markers like ferritin.[1]
High this compound levels detected Patient-related factors: Inflammation, infection, or chronic disease can elevate hepcidin levels.[9]- Measure inflammatory markers such as C-reactive protein (CRP) to aid in the interpretation of hepcidin levels.[10]
Renal Dysfunction: Impaired kidney function can lead to elevated hepcidin.[10]- Consider the patient's renal function (e.g., eGFR) when interpreting results.[10]

Experimental Protocols

Protocol 1: Serum Collection and Processing
  • Patient Preparation: Whenever possible, instruct the patient to fast for 8-12 hours before blood collection.[3] Record the time of collection.

  • Blood Collection:

    • Use a serum separator tube (SST).

    • Perform venipuncture following standard phlebotomy procedures.[11]

    • Collect the required volume of blood.

    • Gently invert the tube 5-10 times to mix the clot activator with the blood.[12]

  • Clotting: Allow the blood to clot at room temperature for at least 2 hours, or alternatively, at 4°C overnight.[2]

  • Centrifugation: Centrifuge the tube at 1000 x g for 20 minutes at room temperature.[2]

  • Aliquoting: Carefully aspirate the serum and transfer it into a pre-labeled, freezer-safe polypropylene tube. Avoid disturbing the gel separator or the red blood cell pellet.[3]

  • Storage:

    • For analysis within one day, store at room temperature.[5]

    • For analysis within a week, store at 4°C.[6][8]

    • For long-term storage, store at -20°C or -80°C.[6][8]

Protocol 2: Plasma Collection and Processing
  • Patient Preparation: Whenever possible, instruct the patient to fast for 8-12 hours before blood collection.[3] Record the time of collection.

  • Blood Collection:

    • Use a tube containing either EDTA or lithium heparin as an anticoagulant.[2][3]

    • Perform venipuncture following standard phlebotomy procedures.[11]

    • Collect the required volume of blood, ensuring the tube is filled to the appropriate level.

    • Gently invert the tube 8-10 times to ensure thorough mixing of the blood and anticoagulant.[4]

  • Centrifugation: Within 30 minutes of collection, centrifuge the tube at 1000 x g for 15 minutes at 2-8°C.[2]

  • Aliquoting: Carefully aspirate the plasma and transfer it into a pre-labeled, freezer-safe polypropylene tube.[3]

  • Storage:

    • For analysis within one day, store at room temperature.[5]

    • For analysis within a week, store at 4°C.[6][8]

    • For long-term storage, store at -20°C or -80°C.[6][8]

Visual Guides

Blood_Collection_Workflow cluster_pre_collection Pre-Collection cluster_collection Collection cluster_processing Processing cluster_storage Storage & Analysis Patient_Prep Patient Preparation (Fasting 8-12h) Time_Standardization Standardize Collection Time (e.g., 8-11 am) Patient_Prep->Time_Standardization Venipuncture Perform Venipuncture Time_Standardization->Venipuncture Serum_Tube Serum Tube Venipuncture->Serum_Tube Plasma_Tube Plasma Tube (EDTA/Heparin) Venipuncture->Plasma_Tube Clotting Clotting (2h @ RT or overnight @ 4°C) Serum_Tube->Clotting Inversion Gentle Inversion (8-10x) Plasma_Tube->Inversion Centrifugation_Serum Centrifuge (1000g, 20 min) Clotting->Centrifugation_Serum Centrifugation_Plasma Centrifuge (1000g, 15 min, within 30 min) Inversion->Centrifugation_Plasma Aliquoting Aliquot Supernatant Centrifugation_Serum->Aliquoting Centrifugation_Plasma->Aliquoting Storage Store Sample (RT, 4°C, -20°C, or -80°C) Aliquoting->Storage Analysis This compound Analysis Storage->Analysis

Caption: Workflow for this compound Blood Sample Collection and Processing.

Troubleshooting_Logic cluster_sample_integrity Sample Integrity cluster_protocol_adherence Protocol Adherence cluster_patient_factors Patient-Specific Factors Start Inaccurate this compound Results Check_Hemolysis Check for Hemolysis Start->Check_Hemolysis Review_Handling Review Sample Handling (Time & Temperature) Start->Review_Handling Verify_Collection_Time Verify Collection Time Standardization Start->Verify_Collection_Time Confirm_Sample_Type Confirm Consistent Sample Type Start->Confirm_Sample_Type Assess_Inflammation Assess Inflammation (e.g., CRP) Start->Assess_Inflammation Check_Renal_Function Check Renal Function (e.g., eGFR) Start->Check_Renal_Function Solution Identify Root Cause & Correct Protocol Check_Hemolysis->Solution Review_Handling->Solution Verify_Collection_Time->Solution Confirm_Sample_Type->Solution Assess_Inflammation->Solution Check_Renal_Function->Solution

Caption: Troubleshooting Logic for Inaccurate this compound Measurements.

References

Validation & Comparative

Hepcidin-25: A Superior Biomarker for Iron Deficiency Anemia in the Modern Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the validation and comparative performance of Hepcidin-25 against traditional iron status markers.

This guide provides an in-depth comparison of this compound and traditional biomarkers for iron deficiency anemia (IDA), supported by experimental data and detailed methodologies. It is designed to assist researchers, scientists, and drug development professionals in understanding the nuances of these biomarkers and making informed decisions in their work.

Introduction to Iron Homeostasis and its Biomarkers

Iron deficiency anemia is a global health issue, and its accurate diagnosis is crucial for effective treatment. Traditionally, serum ferritin has been the go-to biomarker for assessing iron stores. However, its reliability is often compromised in the presence of inflammation, a common comorbidity in many chronic diseases. This compound, the master regulator of iron homeostasis, has emerged as a promising alternative, offering a more direct and less confounded assessment of iron status.[1][2]

Hepcidin is a peptide hormone primarily produced by the liver that controls systemic iron availability by inhibiting iron absorption from the duodenum and the release of recycled iron from macrophages.[1][2] In iron deficiency, hepcidin production is suppressed to maximize iron acquisition. Conversely, in the presence of inflammation, its production is stimulated, leading to iron sequestration and potentially functional iron deficiency, a condition often seen in anemia of chronic disease (ACD).[1][2] This central role in iron regulation makes this compound a functionally relevant biomarker.

Comparative Analysis of Biomarker Performance

The diagnostic utility of a biomarker is determined by its ability to accurately distinguish between different physiological states. The following tables summarize the performance of this compound in comparison to ferritin and the soluble transferrin receptor (sTfR) in diagnosing iron deficiency.

Table 1: Differentiating Iron Deficiency Anemia (IDA) from Anemia of Chronic Disease (ACD)

BiomarkerPopulationCut-off ValueSensitivitySpecificityArea Under the Curve (AUC)Citation(s)
This compound Adult anemic patients>35.0 ng/mL92.0%88.0%0.948[3]
This compound Elderly anemic patients198.82 ng/mL93.9%92.2%-[4]
Ferritin Patients with IDA or ACD----[3]

Note: This table highlights studies that directly compared the ability of these biomarkers to distinguish between IDA and ACD.

Table 2: General Diagnostic Performance for Iron Deficiency

BiomarkerPopulationGold StandardCut-off ValueSensitivitySpecificityArea Under the Curve (AUC)Citation(s)
This compound Premenopausal female blood donorsFerritin < 15 ng/mL---0.87[5]
This compound Premenopausal female blood donorssTfR/log(ferritin) index<18 ng/mL79.2%85.6%0.89[5]
This compound Critically ill anemic patientsExpert consensus129.5 µg/L---[6][7]
sTfR Premenopausal female blood donorsFerritin < 15 ng/mL---0.87[5]

Note: This table showcases the broader diagnostic accuracy of the biomarkers for identifying iron deficiency in different populations.

Signaling Pathways and Experimental Workflows

Visualizing the biological and experimental processes is crucial for a deeper understanding. The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway regulating hepcidin and a typical workflow for biomarker validation.

Hepcidin_Regulation cluster_stimuli Regulatory Stimuli cluster_pathways Signaling Pathways cluster_liver Hepatocyte cluster_effects Systemic Effects Iron High Iron (Transferrin Saturation) BMP_SMAD BMP/SMAD Pathway Iron->BMP_SMAD Activates Inflammation Inflammation (IL-6) JAK_STAT JAK/STAT Pathway Inflammation->JAK_STAT Activates Erythropoiesis Erythropoietic Drive (e.g., bleeding, high altitude) HAMP_gene HAMP Gene (Hepcidin Gene) Erythropoiesis->HAMP_gene Inhibits BMP_SMAD->HAMP_gene Upregulates Transcription JAK_STAT->HAMP_gene Upregulates Transcription Hepcidin_25 This compound (Bioactive Hormone) HAMP_gene->Hepcidin_25 Expression & Processing Ferroportin Ferroportin Degradation (in enterocytes and macrophages) Hepcidin_25->Ferroportin Binds to and induces internalization Iron_absorption Decreased Iron Absorption Ferroportin->Iron_absorption Leads to Iron_release Decreased Iron Release from Macrophages Ferroportin->Iron_release Leads to

Caption: Regulation of this compound synthesis and its systemic effects on iron homeostasis.

Biomarker_Validation_Workflow cluster_discovery Phase 1: Discovery & Assay Development cluster_clinical_eval Phase 2: Clinical Evaluation cluster_validation Phase 3: Validation & Utility A1 Candidate Biomarker Identification A2 Analytical Method Development (e.g., ELISA) A1->A2 A3 Assay Validation (Precision, Accuracy, Linearity) A2->A3 B1 Case-Control Studies (e.g., IDA vs. Healthy) A3->B1 B3 Determine Diagnostic Accuracy (Sensitivity, Specificity, ROC curves) B1->B3 B2 Cross-sectional Studies (Correlation with gold standard) B2->B3 C1 Prospective Cohort Studies B3->C1 C3 Assessment of Clinical Utility (Impact on patient outcome) C1->C3 C2 Interventional Studies (Monitoring treatment response) C2->C3

Caption: A generalized workflow for the validation of a clinical biomarker.

Experimental Protocols

Accurate and reproducible measurements are the cornerstone of biomarker validation. Below are detailed methodologies for the key assays discussed.

This compound Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is based on the competitive binding principle.

Materials:

  • Microtiter plate pre-coated with a monoclonal antibody to this compound

  • Patient serum or plasma samples

  • This compound standards

  • This compound-biotin conjugate

  • Streptavidin-Peroxidase (HRP) conjugate

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 1M Sulfuric Acid)

  • Microplate reader

Procedure:

  • Bring all reagents and samples to room temperature.

  • Add a defined volume of standards, controls, and patient samples to the appropriate wells of the microtiter plate.

  • Add the this compound-biotin conjugate to each well.

  • Incubate the plate, typically for 60 minutes at 37°C, to allow for competitive binding.

  • Wash the plate multiple times (usually 3-5 times) with wash buffer to remove unbound reagents.

  • Add the Streptavidin-HRP conjugate to each well and incubate, typically for 30 minutes at 37°C.

  • Repeat the washing step to remove unbound enzyme conjugate.

  • Add the TMB substrate solution to each well and incubate in the dark, usually for 15-20 minutes at room temperature, for color development. The intensity of the color is inversely proportional to the amount of this compound in the sample.

  • Add the stop solution to each well to terminate the reaction.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the concentration of this compound in the samples by plotting a standard curve from the absorbance values of the known standards.[8][9][10][11][12]

Ferritin Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is based on the sandwich ELISA principle.

Materials:

  • Microtiter plate pre-coated with a monoclonal antibody to ferritin

  • Patient serum or plasma samples

  • Ferritin standards

  • Anti-ferritin antibody conjugated to an enzyme (e.g., HRP)

  • Wash buffer

  • TMB substrate solution

  • Stop solution

  • Microplate reader

Procedure:

  • Bring all reagents and samples to room temperature.

  • Add a specified volume of standards, controls, and patient samples to the wells of the microtiter plate.

  • Incubate the plate, typically for 30-60 minutes at 37°C, to allow ferritin to bind to the coated antibody.

  • Wash the plate to remove unbound substances.

  • Add the enzyme-conjugated anti-ferritin antibody to each well and incubate, usually for 30-60 minutes at 37°C.

  • Repeat the washing step to remove the unbound enzyme conjugate.

  • Add the TMB substrate solution to each well and incubate in the dark for color development. The color intensity is directly proportional to the ferritin concentration.

  • Add the stop solution to stop the reaction.

  • Read the absorbance at 450 nm.

  • Determine the ferritin concentration in the samples from a standard curve.[13][14][15][16]

Soluble Transferrin Receptor (sTfR) Assay

The measurement of sTfR is typically performed using an immunoturbidimetric or ELISA method.[17] The principle involves the binding of sTfR in the sample to anti-sTfR antibodies.

Principle of Immunoenzymometric Assay: The assay uses two high-affinity monoclonal antibodies that recognize different epitopes on the sTfR molecule. One antibody is immobilized on a solid phase (e.g., microplate well), and the other is labeled with an enzyme. The sTfR in the sample forms a "sandwich" complex with the two antibodies. The amount of bound enzyme is then quantified by adding a substrate, and the resulting signal is proportional to the concentration of sTfR in the sample.[18]

Sample Collection and Handling:

  • Serum or heparinized plasma is used.

  • Fasting samples are preferred for accurate comparison with reference values.

  • Samples can be stored refrigerated for a few days or frozen for longer periods. Repeated freeze-thaw cycles should be avoided.[18]

Conclusion

The validation of this compound as a biomarker for iron deficiency anemia represents a significant advancement in diagnostic hematology. Its ability to provide a more accurate assessment of iron status, particularly in the complex setting of inflammation, positions it as a superior alternative to traditional markers like ferritin.[3] While standardization of assays remains an ongoing effort, the evidence strongly supports the integration of this compound into clinical research and drug development pipelines. This guide provides the foundational knowledge and practical methodologies to facilitate the adoption and effective utilization of this powerful biomarker.

References

Comparative analysis of Hepcidin-25 ELISA kits from different vendors

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance characteristics of commercially available Hepcidin-25 ELISA kits, providing researchers, scientists, and drug development professionals with the data needed to make informed decisions for their specific applications.

This compound, the bioactive form of the peptide hormone hepcidin, is the master regulator of iron homeostasis. Its accurate quantification is crucial for research in a variety of fields, including hematology, nephrology, and inflammatory diseases. Enzyme-linked immunosorbent assays (ELISAs) are a common method for measuring this compound concentrations in biological samples. However, the performance of these kits can vary significantly between vendors. This guide provides a comparative analysis of this compound ELISA kits from three prominent vendors: DRG Instruments, R&D Systems, and Cusabio.

Performance Data Summary

The following table summarizes the key performance characteristics of the this compound ELISA kits from the selected vendors. This data has been compiled from publicly available product datasheets and manuals.

FeatureDRG Instruments (EIA-5782)R&D Systems (DHP250)Cusabio (CSB-E14365h)
Assay Principle CompetitiveSandwichSandwich
Sample Type(s) Serum, PlasmaCell Culture Supernates, Serum, EDTA Plasma, Heparin Plasma, UrineSerum, Plasma, Tissue Homogenates, Cell Lysates
Sensitivity LoD: 0.30 ng/mL3.81 pg/mLNot explicitly stated
Assay Range 1.15 - 81 ng/mL (LoQ - UL)15.6 - 1000 pg/mLNot explicitly stated
Intra-Assay Precision (CV%) 5.31% - 5.68%[1]Not explicitly stated in the manual<15%[2]
Inter-Assay Precision (CV%) Not explicitly stated in the manualNot explicitly stated in the manual<15%[2]
Sample Volume 20 µL10 µL (Serum/Plasma), 25 µL (Supernates)50 - 100 µL[2]
Assay Time ~2 hours4.5 hours1 - 5 hours[2]

Experimental Protocols

Accurate and reproducible results are contingent on meticulous adherence to experimental protocols. Below are detailed methodologies for key validation experiments typically performed to assess the performance of an ELISA kit.

Spike and Recovery

This experiment is crucial for determining if the sample matrix (e.g., serum, plasma) interferes with the accurate measurement of the analyte.

Objective: To assess the accuracy of the ELISA kit by measuring the recovery of a known amount of spiked analyte in a sample matrix.

Methodology:

  • Sample Preparation: Select a representative pool of the intended sample type (e.g., human serum).

  • Spiking: Prepare a high-concentration stock of the this compound standard provided in the kit.

  • Sample Spiking: Aliquot the sample pool into two sets. To one set, add a known amount of the this compound standard (the "spiked" sample). To the other set, add an equal volume of the standard diluent (the "unspiked" sample). The spiked concentration should ideally fall within the mid-range of the standard curve.

  • Assay: Analyze the spiked and unspiked samples according to the ELISA kit protocol.

  • Calculation:

    • Determine the endogenous concentration of this compound in the unspiked sample.

    • Determine the total concentration of this compound in the spiked sample.

    • Calculate the percentage of recovery using the following formula:

Linearity of Dilution

This experiment evaluates whether the kit can accurately measure the analyte at different dilutions within the assay range, indicating that the assay is not affected by sample concentration.

Objective: To determine if the ELISA kit produces a linear response when a sample is serially diluted.

Methodology:

  • Sample Selection: Choose a sample with a high endogenous concentration of this compound or a sample spiked with a high concentration of the standard.

  • Serial Dilution: Perform a series of dilutions (e.g., 1:2, 1:4, 1:8, etc.) of the selected sample using the assay's sample diluent.

  • Assay: Analyze the undiluted and serially diluted samples according to the ELISA kit protocol.

  • Calculation:

    • Determine the concentration of this compound in each dilution from the standard curve.

    • Multiply the measured concentration by the corresponding dilution factor to obtain the corrected concentration for each dilution.

    • The corrected concentrations should be consistent across the dilution series.

    • Calculate the percentage of linearity relative to the undiluted or least diluted sample.

Precision (Intra- and Inter-Assay)

Precision refers to the reproducibility of the assay. Intra-assay precision measures the variability within a single assay plate, while inter-assay precision assesses the variability between different assay runs.

Objective: To determine the reproducibility of the ELISA kit.

Methodology:

  • Intra-Assay Precision:

    • Select three samples with low, medium, and high concentrations of this compound.

    • Run multiple replicates (e.g., 20) of each sample on the same plate in a single assay run.

    • Calculate the mean, standard deviation (SD), and coefficient of variation (CV%) for each sample.

    • CV% = (SD / Mean) x 100. An intra-assay CV of <10% is generally considered acceptable.

  • Inter-Assay Precision:

    • Select three samples with low, medium, and high concentrations of this compound.

    • Run these samples in duplicate or triplicate in multiple independent assays (e.g., on different days with different operators).

    • Calculate the mean, SD, and CV% of the measurements for each sample across all assays.

    • An inter-assay CV of <15% is generally considered acceptable.

Mandatory Visualizations

Hepcidin Signaling Pathway

The following diagram illustrates the central role of hepcidin in regulating iron homeostasis. Hepcidin binds to the iron exporter ferroportin, leading to its internalization and degradation. This process reduces the amount of iron released into the circulation from enterocytes, macrophages, and hepatocytes.

HepcidinSignaling cluster_liver Hepatocyte cluster_target Target Cell (Enterocyte, Macrophage) Hepcidin Hepcidin Ferroportin Ferroportin Hepcidin->Ferroportin Binds to Internalization Internalization & Degradation Ferroportin->Internalization Induces Bloodstream Bloodstream Iron (Transferrin-bound) Ferroportin->Bloodstream Iron Export Internalization->Bloodstream Blocks Iron Export

Caption: Hepcidin-mediated regulation of ferroportin and iron export.

General ELISA Workflow

This diagram outlines the fundamental steps involved in a typical sandwich ELISA, a common format for this compound kits.

ELISAWorkflow Start Start Coat 1. Coat Plate with Capture Antibody Start->Coat Block 2. Block Non-specific Binding Sites Coat->Block AddSample 3. Add Sample (contains this compound) Block->AddSample AddDetection 4. Add Detection Antibody AddSample->AddDetection AddEnzyme 5. Add Enzyme-conjugated Secondary Antibody AddDetection->AddEnzyme AddSubstrate 6. Add Substrate & Measure Color Change AddEnzyme->AddSubstrate Analyze 7. Analyze Results AddSubstrate->Analyze End End Analyze->End

Caption: A simplified workflow for a sandwich ELISA protocol.

References

A Researcher's Guide to Hepcidin-25 Quantification: A Comparative Analysis of ELISA and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Hepcidin-25, a 25-amino acid peptide hormone, is the master regulator of iron homeostasis.[1][2] Its accurate quantification in biological fluids like serum and plasma is critical for diagnosing and managing iron-related disorders, including iron deficiency anemia and anemia of chronic disease.[1][2] The two predominant analytical methods for measuring this compound are the Enzyme-Linked Immunosorbent Assay (ELISA) and Mass Spectrometry (MS).[1][2][3] This guide provides a detailed comparison of these methods, offering insights into their respective protocols, performance, and optimal applications to aid researchers, scientists, and drug development professionals.

Methodology Overview

Enzyme-Linked Immunosorbent Assay (ELISA): This immunological technique relies on the specific binding between an antibody and its antigen, this compound. Most commercial this compound ELISAs utilize a competitive format. In this setup, this compound in the sample competes with a labeled (e.g., biotinylated) this compound conjugate for a limited number of binding sites on a microtiter plate pre-coated with a monoclonal antibody against this compound.[4] The resulting signal is inversely proportional to the concentration of this compound in the sample.[4]

Mass Spectrometry (MS): Regarded as the reference method, MS, particularly when coupled with liquid chromatography (LC-MS/MS), offers high specificity by measuring the mass-to-charge ratio of ions.[5] This technique can distinguish the bioactive this compound from its less active, N-terminally truncated isoforms (e.g., Hepcidin-20, -22).[6] The process involves sample preparation (often protein precipitation and/or solid-phase extraction), chromatographic separation of the peptide, and finally, its detection and quantification by the mass spectrometer.[5][6]

Experimental Workflows

The general workflows for quantifying this compound by ELISA and LC-MS/MS are distinct in their approach and complexity.

G cluster_ELISA Competitive ELISA Workflow cluster_MS LC-MS/MS Workflow A1 Sample/Standard Addition A2 Add Hepcidin-Biotin Conjugate A1->A2 A3 Incubate (Competitive Binding) A2->A3 A4 Wash A3->A4 A5 Add Streptavidin-Peroxidase A4->A5 A6 Incubate A5->A6 A7 Wash A6->A7 A8 Add Substrate A7->A8 A9 Stop Reaction A8->A9 A10 Read Absorbance A9->A10 B1 Add Internal Standard B2 Protein Precipitation B1->B2 B3 Solid-Phase Extraction (SPE) B2->B3 B4 LC Separation B3->B4 B5 Mass Spectrometry Detection B4->B5 B6 Data Analysis B5->B6

Caption: Generalized workflows for this compound quantification by ELISA and LC-MS/MS.

Detailed Experimental Protocols

Protocol 1: Competitive ELISA for this compound

(Based on a typical commercial kit protocol)[4][7]

  • Preparation: Bring all reagents and samples to room temperature. Prepare wash buffer and standards as per the kit instructions.

  • Sample Addition: Pipette 20 µL of standards, controls, and patient samples into the appropriate antibody-coated microtiter wells.

  • Competitive Reaction: Add 50 µL of the this compound-biotin conjugate to each well. Mix thoroughly and incubate for 60 minutes at room temperature.

  • Washing: Aspirate the contents of the wells and wash each well four times with 400 µL of diluted wash solution.

  • Enzyme Complex: Add 100 µL of streptavidin-peroxidase enzyme complex to each well. Incubate for 30 minutes at room temperature.

  • Second Washing: Repeat the washing step as described in step 4.

  • Substrate Incubation: Add 100 µL of TMB substrate solution to each well. Incubate for 20 minutes at room temperature, protected from light.

  • Stopping Reaction: Add 100 µL of stop solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader within 10 minutes of adding the stop solution.

  • Calculation: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the this compound concentration in the samples.

Protocol 2: LC-MS/MS for this compound

(Based on established research protocols)[5][6]

  • Sample Preparation:

    • To 100 µL of serum or plasma, add a known amount of a stable isotope-labeled this compound internal standard.

    • Perform protein precipitation by adding an acid, such as trichloroacetic acid. Vortex and centrifuge to pellet the precipitated proteins.

    • The supernatant is then subjected to solid-phase extraction (SPE) for further purification and concentration of the hepcidin peptide.

  • Chromatographic Separation:

    • Inject the extracted sample into a liquid chromatography system.

    • Separate this compound from other sample components using a reversed-phase C18 analytical column with a gradient of mobile phases (e.g., water and acetonitrile with a modifying acid like formic acid).

  • Mass Spectrometric Detection:

    • The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both native this compound and the internal standard are monitored.

  • Quantification:

    • Calculate the ratio of the peak area of the native this compound to the peak area of the internal standard.

    • Determine the concentration of this compound in the sample by comparing this ratio to a calibration curve prepared with known concentrations of this compound standards.

Performance Data: A Comparative Summary

Cross-validation studies consistently highlight key differences in the performance of ELISA and MS-based methods. While a good correlation is often observed, absolute concentration values can differ significantly.[6][8]

ParameterELISAMass Spectrometry (MS)Key Insights
Specificity Variable; potential cross-reactivity with hepcidin isoforms (-20, -22).[6][9]High; specifically measures bioactive this compound.[6]ELISA may overestimate hepcidin levels, especially in conditions with increased isoform concentrations like inflammation or kidney disease.[6][9]
Correlation (vs. MS) Good to Excellent (r = 0.91 - 0.96 reported).[9][10]Reference MethodAlthough correlated, a positive bias is often seen with ELISA.[6]
Bias Tends to measure higher concentrations compared to MS.[6]N/ADifferences can be pronounced at higher concentrations.[6]
Lower Limit of Detection (LLOD) ~0.17 nmol/L~0.5 nmol/LBoth methods offer high sensitivity suitable for clinical samples.[9]
Inter-Assay CV 5.6% - 8.9%[11]3.9% - 9.1%[9]Both methods demonstrate acceptable reproducibility.
Throughput High (plate-based format)Lower (sequential analysis)ELISA is more suitable for large-scale screening.
Cost & Expertise Lower cost, less technical expertise required.Higher cost, requires specialized equipment and highly trained personnel.MS is less accessible for routine clinical labs compared to ELISA.

Conclusion and Recommendations

The choice between ELISA and mass spectrometry for this compound quantification depends on the specific research or clinical question.

  • ELISA is the method of choice for large-scale clinical studies and routine screening where high throughput and cost-effectiveness are primary considerations. However, users should be aware of the potential for overestimation due to isoform cross-reactivity.[9]

  • Mass Spectrometry (LC-MS/MS) is the gold standard and is recommended for studies requiring the highest accuracy and specificity. It is invaluable for clinical diagnostics, therapeutic monitoring, and research where precise measurement of the bioactive this compound is crucial.[9][12]

References

Correlation of serum Hepcidin-25 with ferritin and other iron markers

Author: BenchChem Technical Support Team. Date: December 2025

A strong positive correlation exists between serum Hepcidin-25 and ferritin, positioning this compound as a pivotal biomarker in assessing iron metabolism. This guide provides a comprehensive comparison of their relationship with other iron markers, supported by experimental data and detailed methodologies for drug development professionals, researchers, and scientists.

This compound, a peptide hormone synthesized by the liver, is the master regulator of systemic iron homeostasis.[1][2] It governs iron absorption from the intestine and the release of iron from macrophages by controlling the expression of the iron exporter protein, ferroportin.[1][2][3] Elevated hepcidin levels lead to the internalization and degradation of ferroportin, thereby reducing plasma iron concentrations.[1][3] This regulatory role makes this compound a critical analyte in understanding and managing iron-related disorders.

Ferritin, an intracellular protein that stores iron, is a widely used clinical marker for total body iron stores. The synthesis of hepcidin is stimulated by increased iron levels, which are reflected by serum ferritin concentrations. Consequently, a direct and significant positive correlation between serum this compound and ferritin is consistently observed across various clinical conditions.

Comparative Analysis of this compound and Iron Markers

Numerous studies have investigated the correlation between serum this compound and various iron markers. The following table summarizes the findings from several key publications, highlighting the strength of the correlation in different patient populations.

Patient PopulationIron MarkerCorrelation Coefficient (r/ρ)p-valueReference
Hemodialysis PatientsFerritin0.86p = 0.0001[4]
Rheumatoid ArthritisFerritin0.67< 0.05[5]
Inflammatory Bowel Disease (Active)Ferritin0.725p < 0.001[6]
Inflammatory Bowel DiseaseFerritin0.491p < 0.001[7]
Hemodialysis PatientsFerritinR²=0.09p < 0.01[8]
Anemic PatientsFerritinCorrelatedNot specified[9]
Thalassemia MajorFerritin0.02p = 0.892[10]
Thalassemia IntermediaFerritin0.055p = 0.734[10]
Hemodialysis PatientsTransferrinR²=0.06p < 0.04[8]

Note: Correlation coefficients (r for Pearson, ρ for Spearman, and R² for coefficient of determination) indicate the strength and direction of a linear relationship between two variables. A value closer to 1 indicates a strong positive correlation.

The data consistently demonstrates a strong positive correlation between this compound and ferritin in conditions like chronic kidney disease and inflammatory disorders. However, in disorders characterized by ineffective erythropoiesis, such as thalassemia, this correlation is notably absent, suggesting that other factors, like erythropoietic drive, play a more dominant role in hepcidin regulation in these conditions.[10]

Visualizing the Regulatory Network and Experimental Process

To better understand the biological context and the experimental approach to studying these markers, the following diagrams illustrate the hepcidin signaling pathway and a typical workflow for correlation analysis.

hepcidin_regulation Hepcidin Signaling Pathway in Iron Homeostasis cluster_liver Hepatocyte cluster_blood Bloodstream cluster_target Target Cells (Enterocyte, Macrophage) Hepcidin Hepcidin Ferroportin Ferroportin Hepcidin->Ferroportin Binds and Induces Degradation HFE HFE BMPR BMPR HFE->BMPR TfR2 TfR2 TfR2->BMPR SMAD SMAD pathway BMPR->SMAD Activates HJV HJV HJV->BMPR SMAD->Hepcidin Upregulates Transcription Iron Iron Transferrin Transferrin-Fe Iron->Transferrin Binds to Transferrin->HFE Transferrin->TfR2 Ferroportin->Iron Exports Iron Inflammation Inflammation (IL-6) Inflammation->Hepcidin Stimulates experimental_workflow Experimental Workflow for Correlation Analysis cluster_collection Sample Collection cluster_analysis Biochemical Analysis cluster_data Data Analysis Patient Patient Cohort Blood Whole Blood Sample Patient->Blood Serum Serum Separation Blood->Serum Centrifugation Hepcidin_Assay This compound Measurement (ELISA or Mass Spectrometry) Serum->Hepcidin_Assay Ferritin_Assay Ferritin Measurement Serum->Ferritin_Assay Other_Markers Other Iron Markers (Serum Iron, TSAT, etc.) Serum->Other_Markers Data Quantitative Data Hepcidin_Assay->Data Ferritin_Assay->Data Other_Markers->Data Correlation Statistical Correlation (Pearson/Spearman) Data->Correlation

References

Hepcidin-25 in Chronic Kidney Disease: A Comparative Analysis in Anemic and Non-Anemic Patients

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comparative guide for researchers and drug development professionals detailing the differential levels of Hepcidin-25 in patients with chronic kidney disease (CKD), with and without concurrent anemia. This guide synthesizes key experimental findings, providing a clear comparison of this compound concentrations, outlining the methodologies for its measurement, and illustrating the pertinent biological pathways.

Executive Summary

Chronic kidney disease disrupts the body's ability to regulate iron, largely through elevated levels of the peptide hormone this compound. This guide presents a comparative analysis of this compound concentrations in CKD patients with and without anemia. While a direct correlation is complex, studies indicate that elevated hepcidin is a key contributor to the pathogenesis of anemia in CKD by restricting iron availability for red blood cell production. This document provides quantitative data from a key study, details the experimental protocols for this compound measurement, and visualizes the underlying signaling pathways and experimental workflows.

Data Presentation: this compound Levels in CKD with and without Anemia

A study by Peteti et al. (2016) provides a direct comparison of serum this compound levels in non-dialysis CKD patients with and without anemia. The findings are summarized in the table below.

Patient GroupNumber of Patients (n)Mean Serum this compound (ng/mL)Standard Deviation (SD)
CKD with Anemia2230.485.959
CKD without Anemia1527.524.405

Data sourced from Peteti, F., et al. (2016). Comparative Analysis of this compound and Inflammatory Markers in Patients with Chronic Kidney Disease with and without Anemia.[1][2]

Notably, in this particular study, while hemoglobin values were significantly lower in the anemic group, the difference in the mean serum this compound levels between the two groups was not statistically significant.[1][2] This highlights the complex regulation of hepcidin in CKD, where factors other than anemia, such as inflammation and iron status, play a significant role.

Hepcidin Signaling Pathway in CKD and Anemia

The following diagram illustrates the central role of hepcidin in iron regulation and its dysregulation in chronic kidney disease, leading to anemia.

hepcidin_pathway cluster_regulation Hepcidin Regulation in Liver cluster_ckd Chronic Kidney Disease Factors cluster_effects Downstream Effects Inflammation (IL-6) Inflammation (IL-6) Hepcidin Production Hepcidin Production Inflammation (IL-6)->Hepcidin Production Stimulates Iron Stores Iron Stores Iron Stores->Hepcidin Production Stimulates Increased Serum Hepcidin Increased Serum Hepcidin Hepcidin Production->Increased Serum Hepcidin Reduced Renal Clearance Reduced Renal Clearance Reduced Renal Clearance->Increased Serum Hepcidin Contributes to Systemic Inflammation Systemic Inflammation Systemic Inflammation->Inflammation (IL-6) Ferroportin Ferroportin Increased Serum Hepcidin->Ferroportin Binds and Degrades Iron Sequestration Iron Sequestration Ferroportin->Iron Sequestration Leads to Decreased Iron Absorption Decreased Iron Absorption Ferroportin->Decreased Iron Absorption Leads to Iron-Restricted Erythropoiesis Iron-Restricted Erythropoiesis Iron Sequestration->Iron-Restricted Erythropoiesis Decreased Iron Absorption->Iron-Restricted Erythropoiesis Anemia Anemia Iron-Restricted Erythropoiesis->Anemia

Caption: Hepcidin regulation and its role in the anemia of chronic kidney disease.

Experimental Protocols

The following section details the methodologies for the key experiments cited in this guide.

Patient Cohort Selection and Definition of Anemia

The study by Peteti et al. (2016) included non-dialysis chronic kidney disease patients.[1][2]

  • CKD with Anemia Group:

    • Inclusion Criteria: Hemoglobin levels ≤12 g/dL for women and ≤13 g/dL for men, estimated glomerular filtration rate (eGFR) <60 ml/min/1.73m², and stable creatinine for three months prior to enrollment.[1][2]

    • Exclusion Criteria: No anemia treatment for the preceding six months, active infection, bleeding, malignancy, systemic or liver disease, immunosuppression, or renal replacement therapy.[1][2]

  • CKD without Anemia Group:

    • Inclusion Criteria: No anemia or history of anemia treatment, with stable creatinine values for the three months prior.[1][2]

    • Exclusion Criteria: Medical conditions known to cause polycythemia.[1][2]

Measurement of Serum this compound

Method: Enzyme-Linked Immunosorbent Assay (ELISA)

  • Principle: A competitive ELISA method was utilized for the quantitative measurement of this compound in serum samples.[1][2] In this assay, endogenous this compound from the patient's serum competes with a known amount of labeled (e.g., biotinylated) this compound for binding to a limited number of anti-Hepcidin-25 antibodies coated on a microplate. The amount of labeled this compound bound to the antibody is inversely proportional to the concentration of this compound in the sample.

  • General Procedure:

    • Sample and Standard Preparation: Serum samples from patients and a series of standards with known this compound concentrations are prepared.

    • Competitive Binding: The patient serum and the labeled this compound are added to the antibody-coated microplate wells and incubated.

    • Washing: The wells are washed to remove unbound components.

    • Enzyme Conjugate Addition: An enzyme conjugate (e.g., streptavidin-peroxidase) is added, which binds to the labeled this compound captured by the antibody.

    • Second Washing: A second wash step removes any unbound enzyme conjugate.

    • Substrate Addition: A substrate solution is added, which reacts with the enzyme to produce a color change.

    • Signal Detection: The intensity of the color is measured using a microplate reader.

    • Quantification: A standard curve is generated by plotting the signal intensity versus the concentration of the standards. The concentration of this compound in the patient samples is then determined by interpolating their signal intensity on the standard curve.

Experimental Workflow

The diagram below outlines the typical workflow for a comparative study of this compound levels in CKD patients.

experimental_workflow Patient Recruitment Patient Recruitment Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Recruitment->Inclusion/Exclusion Criteria Group Allocation Group Allocation Inclusion/Exclusion Criteria->Group Allocation Screening CKD with Anemia CKD with Anemia Group Allocation->CKD with Anemia CKD without Anemia CKD without Anemia Group Allocation->CKD without Anemia Blood Sample Collection Blood Sample Collection CKD with Anemia->Blood Sample Collection CKD without Anemia->Blood Sample Collection Serum Separation Serum Separation Blood Sample Collection->Serum Separation This compound Measurement (ELISA) This compound Measurement (ELISA) Serum Separation->this compound Measurement (ELISA) Data Analysis Data Analysis This compound Measurement (ELISA)->Data Analysis Comparison of Mean Hepcidin Levels Comparison of Mean Hepcidin Levels Data Analysis->Comparison of Mean Hepcidin Levels

Caption: Workflow for comparing this compound in anemic and non-anemic CKD patients.

References

Diagnostic performance of Hepcidin-25 in distinguishing different types of anemia

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the diagnostic utility of Hepcidin-25 in distinguishing different forms of anemia, with a comparative analysis against traditional markers and detailed experimental protocols.

This compound, the bioactive form of the peptide hormone hepcidin, has emerged as a central regulator of iron homeostasis and a pivotal biomarker in the differential diagnosis of anemia. Its unique physiological role in controlling iron absorption and distribution provides a more direct insight into iron metabolism disturbances than traditional markers. This guide offers an objective comparison of this compound's diagnostic performance against conventional assays, supported by experimental data, and provides detailed methodologies for its measurement.

The Role of this compound in Anemia Pathophysiology

Hepcidin functions as the master regulator of systemic iron availability.[1] It acts by binding to the iron exporter protein ferroportin on the surface of cells, primarily duodenal enterocytes and macrophages, leading to ferroportin's internalization and degradation.[2] This action effectively blocks the entry of iron into the plasma from dietary absorption and from macrophages recycling senescent red blood cells.[3][4]

The expression of hepcidin is tightly regulated by iron stores, erythropoietic demand, and inflammation.[3] In states of iron deficiency, hepcidin production is suppressed to allow for increased iron absorption and mobilization.[5] Conversely, in the presence of inflammation, pro-inflammatory cytokines, particularly Interleukin-6 (IL-6), stimulate hepcidin production.[5][6] This inflammatory-driven increase in hepcidin leads to iron sequestration within macrophages and decreased iron availability for erythropoiesis, a key mechanism underlying Anemia of Inflammation (AI), also known as Anemia of Chronic Disease (ACD).[5][7]

This differential regulation of hepcidin forms the basis of its diagnostic utility. Low hepcidin levels are characteristic of Iron Deficiency Anemia (IDA), whereas high hepcidin levels are a hallmark of AI/ACD.[4][5]

Comparative Diagnostic Performance: this compound vs. Traditional Markers

The diagnostic challenge often lies in distinguishing IDA from AI/ACD, especially when both conditions coexist. Traditional markers such as serum ferritin, transferrin saturation (TSAT), and soluble transferrin receptor (sTfR) have limitations, particularly in the context of inflammation.

ParameterIron Deficiency Anemia (IDA)Anemia of Inflammation (AI/ACD)Combined IDA and AI/ACD
This compound Low [2][5]High [2][4][5]Normal or slightly elevated [2]
Serum Ferritin LowNormal to High (acute phase reactant)Normal to High
Transferrin Saturation (TSAT) LowLow to NormalLow
Soluble Transferrin Receptor (sTfR) HighNormal to slightly elevatedHigh
sTfR/log Ferritin Index HighLowIntermediate
Quantitative Performance Data

Several studies have evaluated the diagnostic accuracy of this compound in different patient populations. The following tables summarize key performance metrics.

Table 1: Diagnostic Performance of this compound in Differentiating Anemia Types

Patient PopulationAnemia Types ComparedThis compound Cut-offSensitivitySpecificityAUCReference
Elderly anemic patients with inflammationIDA vs. AI/ACD31.5 ng/mL82%95%Not specified[8]
Patients with Inflammatory Bowel Disease (IBD)Anemia-dominant vs. Inflammation-dominant4.79 ng/mL78.1%76.7%0.749[9][10]
General anemic patientsIron Deficiency (ID) vs. Non-ID6.895 ng/mL79.2%82.8%0.852[11]

Table 2: Comparative Predictive Values for Functional Iron Deficiency (FID)

A study comparing this compound with other markers for predicting FID (defined as reticulocyte hemoglobin content < 28 pg) in hospitalized patients yielded the following positive predictive values (PPV).

MarkerPPV in patients without inflammation (CRP ≤ 0.5 mg/dL)PPV in patients with inflammation (CRP > 0.5 mg/dL)
This compound 37.74%42.86%
Ferritin 27.54%46.15%
sTfR 60.00%60.00%
sTfR/log Ferritin Ratio 58.33%70.83%
Data from Enko et al., 2015.[12][13]

These data suggest that while this compound is a valuable tool, the sTfR/log ferritin ratio may offer superior predictive value for functional iron deficiency in certain populations.[12][13] However, the direct measurement of the key iron regulator, hepcidin, is particularly useful when ferritin values are ambiguous due to inflammation.[5]

Experimental Protocols for this compound Measurement

Accurate quantification of this compound is crucial for its clinical application. The two primary methodologies are mass spectrometry (MS)-based assays and immunoassays (e.g., ELISA).[3][14] It is important to note that absolute hepcidin levels can differ significantly between assays, making standardized reference ranges challenging.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered a reference method due to its high specificity for the bioactive this compound isoform, distinguishing it from other inactive isoforms.[14][15]

Principle: This method involves the separation of hepcidin from other sample components by liquid chromatography followed by detection and quantification based on its mass-to-charge ratio using tandem mass spectrometry.

Detailed Methodology:

  • Sample Preparation:

    • Collect serum or plasma (EDTA or heparin) samples. Note that higher concentrations may be observed in EDTA tubes.[16]

    • Spike the sample with a known concentration of an isotopically labeled internal standard (e.g., 13C, 15N-Hepcidin-25).

    • Perform protein precipitation using an acid like trichloroacetic acid.[14]

    • Alternatively, use solid-phase extraction (SPE) for sample clean-up and enrichment of hepcidin.[17]

  • Liquid Chromatography (LC):

    • Inject the prepared sample extract into an LC system.

    • Use a C18 reversed-phase column for chromatographic separation.

    • Employ a gradient elution using a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Tandem Mass Spectrometry (MS/MS):

    • Introduce the eluent from the LC column into an electrospray ionization (ESI) source operating in positive ion mode.

    • Perform multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for both native this compound and the internal standard.

  • Quantification:

    • Calculate the ratio of the peak area of native this compound to the peak area of the internal standard.

    • Determine the concentration of this compound in the sample by comparing this ratio to a calibration curve generated using standards of known concentrations.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a more widely available and high-throughput method suitable for large-scale clinical testing.[15] Competitive ELISA (c-ELISA) is a common format.

Principle: This assay involves the competition between unlabeled hepcidin in the sample and a labeled hepcidin conjugate for binding to a limited number of anti-hepcidin antibody-coated wells. The amount of bound labeled conjugate is inversely proportional to the concentration of hepcidin in the sample.

Detailed Methodology:

  • Coating: Microplate wells are pre-coated with a capture antibody specific for human hepcidin.

  • Competition:

    • Add standards, controls, and patient samples to the wells.

    • Add a fixed amount of biotinylated or enzyme-conjugated hepcidin to each well.

    • Incubate to allow competition for binding to the capture antibody.

  • Washing: Wash the wells to remove unbound components.

  • Detection:

    • If a biotinylated conjugate was used, add streptavidin-horseradish peroxidase (HRP).

    • Add a chromogenic substrate (e.g., TMB). The HRP enzyme catalyzes a color change.

  • Stopping the Reaction: Add a stop solution (e.g., sulfuric acid) to terminate the reaction.

  • Measurement: Read the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Quantification: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the hepcidin concentration in the samples from this curve.

Visualizing Workflows and Pathways

To further clarify the concepts discussed, the following diagrams illustrate the regulatory pathway of hepcidin and the experimental workflows.

Hepcidin_Regulation cluster_stimuli Regulatory Stimuli cluster_liver Liver (Hepatocyte) cluster_target Target Cells cluster_effect Systemic Effect Inflammation Inflammation (e.g., IL-6) Hepcidin Hepcidin Gene (HAMP) Expression Inflammation->Hepcidin + Iron_Stores High Iron Stores Iron_Stores->Hepcidin + Erythropoiesis Erythropoietic Demand Erythropoiesis->Hepcidin - Ferroportin Ferroportin (FPN) Iron Exporter Hepcidin->Ferroportin Binds & Degrades Iron_Absorption Decreased Iron Absorption Iron_Release Decreased Iron Release from Stores Macrophage Macrophage Macrophage->Ferroportin Enterocyte Enterocyte Enterocyte->Ferroportin Plasma_Iron Decreased Plasma Iron Iron_Absorption->Plasma_Iron Iron_Release->Plasma_Iron

Caption: Hepcidin regulation and its effect on iron homeostasis.

Anemia_Diagnosis_Flowchart cluster_results Interpret Results Start Patient with Anemia Measure_Markers Measure Iron Status Markers: - Ferritin, TSAT - this compound Start->Measure_Markers Assess_Inflammation Assess Inflammation (e.g., CRP) Start->Assess_Inflammation Hepcidin_Level This compound Level? Measure_Markers->Hepcidin_Level Ferritin_Level Ferritin Level (in context of CRP) Measure_Markers->Ferritin_Level Assess_Inflammation->Ferritin_Level Low_Hepcidin Low Hepcidin Hepcidin_Level->Low_Hepcidin Low High_Hepcidin High Hepcidin Hepcidin_Level->High_Hepcidin High IDA_Diagnosis Diagnosis: Iron Deficiency Anemia (IDA) Low_Hepcidin->IDA_Diagnosis AI_Diagnosis Diagnosis: Anemia of Inflammation (AI/ACD) High_Hepcidin->AI_Diagnosis

Caption: Diagnostic workflow for anemia using this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the diagnostic evaluation of anemia, offering a more direct assessment of the underlying pathophysiology of iron regulation. Its ability to distinguish between IDA and AI/ACD, particularly when traditional markers are confounded by inflammation, makes it an invaluable tool for researchers and clinicians. While challenges in assay standardization remain, the ongoing development of reliable and specific measurement techniques, such as LC-MS/MS, will further solidify the role of this compound in routine clinical practice. Future research should focus on establishing universal reference ranges and further validating its utility in predicting response to iron therapy.[2][18]

References

Establishing Reference Intervals for Serum Hepcidin-25 in Healthy Populations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for establishing reference intervals for serum Hepcidin-25, the master regulator of iron homeostasis. Understanding its baseline levels in healthy populations is critical for the diagnosis and management of iron-related disorders and for the development of novel therapeutics. This document outlines key experimental data, compares analytical methods, and details the signaling pathways that regulate hepcidin expression.

Comparison of this compound Reference Intervals in Healthy Adults

Establishing reliable reference intervals for this compound is fundamental for its clinical interpretation. These intervals are known to be influenced by demographic factors, particularly age and sex, as well as the analytical method used for quantification. The following table summarizes reference intervals reported in various studies on healthy adult populations.

Study Population & SizeCountryAge RangeSexMeasurement MethodReference Interval (nmol/L)Reference Interval (ng/mL)Key Correlates
General Population (n=2998)[1][2]NetherlandsAdultsPremenopausal WomenELISAMedian: 4.1Median: 11.4Ferritin, TIBC, ALT, GFR
Postmenopausal WomenELISAMedian: 8.5Median: 23.6Ferritin, TIBC, ALT, GFR
MenELISAMedian: 7.8Median: 21.7Ferritin, CRP, TIBC
Healthy Volunteers (n=231)[3]Not Specified18-50 yearsWomenLC-MS/MS0.4 - 9.21.1 - 25.6Age, Sex
>50 yearsWomenLC-MS/MS0.7 - 16.81.9 - 46.7Age, Sex
≥18 yearsMenLC-MS/MS1.1 - 15.63.1 - 43.4Age, Sex
Healthy Controls (n=36)[4]Not SpecifiedAdultsMixedHPLC/MS/MS0.56 - 13.0 (2.5-97.5 percentile)1.6 - 36.1CRP, Ferritin, Renal Function
Blood Donors[5]IndiaAdultsMenNot Specified6.32 - 46.06Sex
WomenNot Specified3.44 - 24.78Sex
Healthy Blood Donors (n=20)[6]CroatiaAdultsMenAutomated ELISA0.2 - 34.4Not Specified

Conversion factor: 1 nmol/L ≈ 2.78 ng/mL (based on the molecular weight of this compound, approx. 2789.4 g/mol ). Abbreviations: ALT = Alanine Aminotransferase, CRP = C-Reactive Protein, GFR = Glomerular Filtration Rate, TIBC = Total Iron Binding Capacity, LC-MS/MS = Liquid Chromatography-Tandem Mass Spectrometry, ELISA = Enzyme-Linked Immunosorbent Assay, HPLC/MS/MS = High-Performance Liquid Chromatography/Tandem Mass Spectrometry.

Comparison of Analytical Methodologies: LC-MS/MS vs. ELISA

The accurate quantification of serum this compound is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and enzyme-linked immunosorbent assay (ELISA) are the two primary methods used. While both have their merits, they differ in their analytical principles and specificity.

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Enzyme-Linked Immunosorbent Assay (ELISA)
Principle Separates peptides based on their physicochemical properties and identifies them by their mass-to-charge ratio.[7] Considered the reference method for its high specificity.Utilizes antibodies to detect and quantify the hepcidin peptide. Can be in a competitive or sandwich format.[8]
Specificity Selectively measures the bioactive this compound isoform.Specificity can vary. Some assays may detect smaller, non-biologically active isoforms (e.g., hepcidin-20, -22), potentially leading to higher reported concentrations.[9]
Correlation Generally shows good correlation with ELISA, though absolute values may differ.[8][10] One study reported a poor correlation with a competitive ELISA.Immunoassays often report higher concentrations than mass spectrometry-based methods.[9]
Standardization Efforts are ongoing for worldwide harmonization using commutable reference materials to ensure comparability of results across different laboratories.[4]The first fully automated ELISA has been standardized against the mass spectrometry method to improve comparability.[6]
Advantages High accuracy, precision, and specificity for the bioactive form.[7]High throughput, widely available, and generally lower cost per sample.
Disadvantages Requires specialized equipment and expertise, lower throughput, and can be more expensive.Potential for cross-reactivity with other hepcidin isoforms or matrix components, leading to variability between kits.[9]

Factors Influencing Serum this compound Levels

A multitude of pre-analytical and biological factors can influence measured hepcidin concentrations. Careful consideration of these variables is essential for the design of studies and the interpretation of results.

Factor CategoryFactorEffect on this compound Levels
Pre-analytical Sample Type No significant differences are generally reported between serum and plasma.[3] However, one study found serum concentrations to be lower than plasma during acute inflammation.[9]
Sample Stability Stable in serum for one day at room temperature, six days at +4°C, and at least 42 days at -20°C.
Fasting/Meals Breakfast does not appear to significantly affect hepcidin concentration.[3]
Circadian Rhythm Levels are typically lowest in the morning and highest in the afternoon.[3]
Biological Iron Status Strongly and positively correlated with serum ferritin, a marker of iron stores.[1][2][11][12][13]
Inflammation Increases in response to inflammation, mediated by cytokines like Interleukin-6 (IL-6).[13] C-reactive protein (CRP) is a significant correlate.[1][12]
Erythropoietic Drive Increased erythropoiesis suppresses hepcidin expression to make iron available for new red blood cell synthesis.
Renal Function Hepcidin is cleared by the kidneys; therefore, levels are increased in patients with renal failure.[11]
Age and Sex Concentrations are significantly lower in premenopausal women compared to postmenopausal women and men.[1][3]
Exercise Acute bouts of intense exercise can lead to a significant increase in hepcidin levels, mediated by IL-6.[14]

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reproducible and comparable results. Below are generalized protocols for the quantification of this compound using LC-MS/MS and a commercially available ELISA kit.

LC-MS/MS Method for this compound Quantification

This protocol describes a typical workflow for the highly specific measurement of serum this compound.

  • Sample Collection and Preparation:

    • Collect venous blood into serum separator tubes.

    • Allow blood to clot and centrifuge to separate serum.

    • Store serum at -80°C until analysis.

  • Internal Standard Spiking:

    • Add a known concentration of a stable isotope-labeled this compound internal standard to each serum sample, calibrator, and quality control sample.

  • Protein Precipitation and Solid-Phase Extraction (SPE):

    • Precipitate serum proteins using an organic solvent (e.g., acetonitrile).

    • Centrifuge to pellet the precipitated proteins.

    • Load the supernatant onto an SPE cartridge to purify and concentrate the hepcidin peptide.

    • Wash the cartridge to remove interfering substances and elute the hepcidin.

  • Liquid Chromatography (LC) Separation:

    • Inject the eluted sample onto a reverse-phase LC column.

    • Use a gradient of mobile phases (e.g., water and acetonitrile with formic acid) to separate this compound from other components.

  • Tandem Mass Spectrometry (MS/MS) Detection:

    • Introduce the LC eluent into the mass spectrometer.

    • Use electrospray ionization (ESI) to generate charged peptide ions.

    • Select the precursor ion for this compound and its internal standard in the first mass analyzer (Q1).

    • Fragment the precursor ions in the collision cell (Q2).

    • Detect specific fragment ions in the third mass analyzer (Q3) using Multiple Reaction Monitoring (MRM).

  • Quantification:

    • Calculate the ratio of the peak area of the endogenous this compound to the peak area of the internal standard.

    • Determine the concentration of this compound in the sample by comparing this ratio to a calibration curve generated from standards of known concentrations.

Automated ELISA for this compound Measurement

This protocol is based on a commercially available, automated competitive ELISA method.

  • Sample Collection:

    • Collect venous blood and process to obtain serum as described for the LC-MS/MS method.

  • Assay Principle (Competitive ELISA):

    • The assay uses a microtiter plate pre-coated with a monoclonal antibody specific for this compound.

    • Serum samples, standards, and controls are added to the wells, along with a fixed amount of biotinylated this compound.

    • Endogenous this compound in the sample competes with the biotinylated this compound for binding to the coated antibody. The amount of bound biotinylated peptide is inversely proportional to the concentration of hepcidin in the sample.

  • Automated Procedure (e.g., using DRG Hybrid XL Analyzer):

    • The automated analyzer performs the following steps:

      • Pipetting of samples, standards, controls, and reagents into the microplate wells.

      • Incubation to allow for competitive binding.

      • Washing steps to remove unbound components.

      • Addition of a streptavidin-peroxidase conjugate, which binds to the captured biotinylated hepcidin.

      • A further washing step to remove unbound conjugate.

      • Addition of a substrate solution (e.g., TMB), which is converted by the peroxidase to produce a colored product.

      • Stopping the reaction with a stop solution.

  • Detection and Quantification:

    • The analyzer's integrated reader measures the absorbance of the colored product at a specific wavelength.

    • The instrument's software calculates the this compound concentration in the samples by interpolating their absorbance values from a standard curve generated using the calibrators.

Visualization of Regulatory Pathways and Experimental Workflow

Hepcidin Regulatory Signaling Pathways

Hepcidin synthesis in the liver is tightly controlled by several signaling pathways in response to iron levels, inflammation, and erythropoietic demand. The Bone Morphogenetic Protein (BMP)/SMAD pathway is the primary regulator in response to iron, while the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is the main mediator of the inflammatory response.

BMP_SMAD_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP6 BMP6 (Iron Sensor) HJV Hemojuvelin (HJV, Co-receptor) ReceptorComplex Receptor Complex BMP6->ReceptorComplex BMPR2 BMPR-II HJV->ReceptorComplex BMPR1 BMPR-I (ALK2/3) pSMAD p-SMAD1/5/8 ReceptorComplex->pSMAD Phosphorylation SMAD4 SMAD4 SMAD_Complex p-SMAD1/5/8-SMAD4 Complex pSMAD->SMAD_Complex SMAD4->SMAD_Complex HAMP_Gene Hepcidin Gene (HAMP) Promoter SMAD_Complex->HAMP_Gene Transcription Activation Hepcidin_mRNA Hepcidin mRNA HAMP_Gene->Hepcidin_mRNA

Caption: The BMP/SMAD pathway for iron-dependent hepcidin regulation.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6 Interleukin-6 (IL-6) (Inflammatory Signal) IL6R IL-6 Receptor (IL-6R/gp130) IL6->IL6R JAK JAK IL6R->JAK pJAK p-JAK JAK->pJAK Activation pSTAT3 p-STAT3 (Dimer) pJAK->pSTAT3 Phosphorylation & Dimerization STAT3 STAT3 STAT3->pSTAT3 HAMP_Gene Hepcidin Gene (HAMP) Promoter pSTAT3->HAMP_Gene Transcription Activation Hepcidin_mRNA Hepcidin mRNA HAMP_Gene->Hepcidin_mRNA

Caption: The JAK/STAT pathway for inflammation-induced hepcidin regulation.

Experimental Workflow

The process of establishing reference intervals is a multi-step procedure that requires careful planning and execution, from population selection to statistical analysis.

Workflow A 1. Define Healthy Reference Population (Inclusion/Exclusion Criteria) B 2. Recruit and Consent Participants A->B C 3. Standardized Sample Collection (e.g., Morning, Fasting) B->C D 4. Sample Processing and Storage (Serum/Plasma, -80°C) C->D E 5. This compound Measurement (Validated LC-MS/MS or ELISA) D->E F 6. Data Analysis (Partitioning by Sex/Age, Outlier Removal) E->F G 7. Statistical Calculation (e.g., 95% Reference Interval) F->G H 8. Establishment of Reference Intervals G->H

Caption: Workflow for establishing this compound reference intervals.

References

A Comparative Guide to Inter-laboratory Hepcidin-25 Measurement Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common methods for the quantification of Hepcidin-25, the master regulator of iron homeostasis. Understanding the nuances, performance, and comparability of these methods is critical for researchers and clinicians in diagnosing and managing iron-related disorders. This document summarizes data from key inter-laboratory studies to highlight the performance of various analytical platforms.

Introduction to this compound Measurement

Accurate measurement of this compound is challenging due to its small size, complex structure featuring four disulfide bonds, and the presence of circulating isoforms (e.g., Hepcidin-20, -22, and -24).[1][2] The two primary analytical approaches are mass spectrometry (MS)-based methods and immunochemical assays (IAs).[3] While MS methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), can specifically quantify the bioactive this compound form, immunoassays may show cross-reactivity with other isoforms.[2][4] This fundamental difference is a major contributor to the variability observed in inter-laboratory comparisons.[2][4]

International round-robin studies have been initiated to assess the agreement between various methods and to move towards harmonization, as a universal reference method is currently lacking.[3][5][6] These studies reveal that while absolute quantitative values can differ significantly between laboratories and techniques, the correlation between methods is often strong, indicating that most assays can reliably distinguish between high and low hepcidin levels.[3][5][7]

Comparative Performance of Analytical Methods

The performance of this compound assays is typically evaluated based on precision, accuracy, linearity, and sensitivity (Limit of Detection/Quantification). The following tables summarize quantitative data from various studies comparing primarily MS-based methods and immunoassays.

Table 1: Comparison of Mass Spectrometry (MS) and Immunoassay (IA) Methods from Inter-laboratory Studies

FeatureMass Spectrometry (LC-MS/MS)Immunoassays (ELISA, RIA)Key Observations from Round-Robin Studies
Specificity High; selectively measures bioactive this compound.[1][4]Variable; may cross-react with N-terminal truncated isoforms (Hepcidin-20, -22, -24).[4][8]Discrepancies in absolute values are largely attributed to differences in isoform selectivity.[2][4]
Absolute Concentration Generally reports lower concentrations.[4]Generally reports higher concentrations.[4][9]Absolute hepcidin concentrations can differ widely between methods.[5][7]
Correlation --Spearman correlations between methods are generally high, indicating good relative agreement.[3][5][9]
Standardization Relies on synthetic peptide calibrators and stable isotope-labeled internal standards.[10][11]Relies on synthetic peptide calibrators and antibody specificity.[12]Lack of a universal reference standard is a major hurdle for harmonization.[2][6]
Throughput & Cost Lower throughput, higher equipment cost.[12]Higher throughput, more accessible.[4][12]Practical and economic aspects favor immunoassays for large-scale clinical use.[4]

Table 2: Performance Characteristics of Selected this compound Assays

Method TypeAssay DetailsLimit of Quantification (LOQ)Intra-Assay Precision (%CV)Inter-Assay Precision (%CV)Reference
LC-MS/MS SRM-based method6 ng/mLNot ReportedNot Reported[9]
LC-MS/MS In-house validated0.48 nmol/L (~1.3 ng/mL)<10%<15%[13]
LC-MS/MS Improved method with TFADynamic range: 0.5–40 µg/LNot ReportedNot Reported[14]
LC-MS/MS Validated for human/mouse serumNot Specified3.9-9.9%5.8-12.2%[1]
Immunoassay Competitive ELISA (cELISA)5 ng/mL<10% (avg)12% (avg)[12]
Immunoassay Automated ELISA (DRG Hybrid XL)Not Specified4.5 - 9.1%5.6 - 8.9%[8]
Immunoassay Latex Immunoassay (LIA)Not SpecifiedNot ReportedNot Reported[15]

Note: %CV (Coefficient of Variation) indicates the precision of the assay, with lower values representing higher precision. Conversion: 1 nmol/L ≈ 2.78 ng/mL.

Experimental Protocols and Workflows

General Principle of this compound Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry is considered a highly specific and accurate method for this compound quantification.

Methodology:

  • Sample Preparation: Serum or plasma samples are first treated to extract hepcidin. A common method is solid-phase extraction (SPE).[16] A known quantity of a stable isotope-labeled this compound is added to each sample as an internal standard (IS) to account for variations during sample processing and analysis.[10][11]

  • Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. The components of the extract are separated as they pass through a column. This step isolates this compound and the IS from other interfering substances.

  • Mass Spectrometric Detection: The separated components are ionized (e.g., using electrospray ionization) and enter the mass spectrometer. The instrument selects the precursor ions for both native hepcidin and the IS and fragments them. Specific fragment ions are then detected and quantified.

  • Quantification: The concentration of native this compound is determined by calculating the ratio of its signal intensity to that of the known-concentration internal standard.[1]

General Principle of this compound Quantification by Competitive ELISA

Enzyme-Linked Immunosorbent Assays (ELISAs) are a common immunoassay format for hepcidin measurement.

Methodology:

  • Plate Coating: A microtiter plate is coated with a synthetic this compound peptide.

  • Competitive Binding: Patient serum/plasma samples (containing unknown amounts of native hepcidin) are added to the wells along with a primary antibody specific to this compound. The native hepcidin from the sample and the synthetic hepcidin coated on the plate compete for binding to the limited amount of primary antibody.

  • Washing: The plate is washed to remove any unbound antibody and other sample components.

  • Secondary Antibody Incubation: A secondary antibody, which is conjugated to an enzyme (e.g., horseradish peroxidase), is added. This antibody binds to the primary antibody that is now attached to the plate.

  • Substrate Addition: A chromogenic substrate is added, which reacts with the enzyme on the secondary antibody to produce a colored signal.

  • Detection: The intensity of the color is measured using a spectrophotometer. The signal intensity is inversely proportional to the concentration of hepcidin in the original sample; a stronger signal means less native hepcidin was present to compete for antibody binding.[12]

Visualized Workflows and Pathways

Hepcidin Signaling Pathway

The production of hepcidin in the liver is regulated by iron levels, inflammation, and erythropoietic demand. This diagram illustrates the core regulatory pathway.

HepcidinSignaling cluster_regulation Regulation Signals cluster_liver Hepatocyte cluster_target Target Cells (Macrophage, Enterocyte) Iron Stores Iron Stores Hepcidin_Gene HAMP Gene Transcription Iron Stores->Hepcidin_Gene + Inflammation (IL-6) Inflammation (IL-6) Inflammation (IL-6)->Hepcidin_Gene + Erythropoiesis Erythropoiesis Erythropoiesis->Hepcidin_Gene - Hepcidin_Peptide This compound Peptide Hepcidin_Gene->Hepcidin_Peptide Synthesis & Secretion Ferroportin Ferroportin (FPN) Iron Exporter Hepcidin_Peptide->Ferroportin Binds & Induces Internalization Iron_Export Iron Export to Plasma Ferroportin->Iron_Export

Caption: Simplified pathway of this compound regulation and its action on the iron exporter ferroportin.

Inter-laboratory Comparison Workflow

This diagram outlines the typical workflow used in round-robin studies to compare the performance of different hepcidin assays.

ComparisonWorkflow cluster_prep Sample Preparation cluster_analysis Multi-Center Analysis cluster_eval Data Evaluation A Collect Native Plasma/Serum Pools (Varying Concentrations) C Aliquot & Distribute Samples (Blinded) A->C B Prepare Spiked Samples (Synthetic this compound) B->C Lab1 Lab 1 (e.g., LC-MS/MS) C->Lab1 Lab2 Lab 2 (e.g., ELISA) C->Lab2 LabN Lab 'n' (Other Methods) C->LabN D Collect & Centralize Results Lab1->D Lab2->D LabN->D E Statistical Analysis: - Absolute Concentrations - Correlation (Spearman) - Bland-Altman Plots - Analytical Variation D->E F Harmonization & Standardization Assessment E->F

Caption: Workflow for an inter-laboratory round-robin study of this compound measurement methods.

Conclusion and Recommendations

The measurement of this compound is a rapidly evolving field. While significant discrepancies in absolute concentrations exist between methods, current assays are generally suitable for distinguishing different physiological and pathological states.[2][5]

  • For Clinical Research: When comparing data across studies or laboratories, it is crucial to be aware of the method used. Efforts to harmonize results, for example by calculating consensus values, are underway and may improve data aggregation.[6]

  • For Diagnostic Purposes: LC-MS/MS methods offer superior specificity for the bioactive this compound and should be considered the reference standard where available.[4][15] However, newer, well-validated immunoassays that demonstrate good correlation with MS and high precision can be valuable, cost-effective tools for routine clinical use.[4][8][15]

  • Future Outlook: The development of a certified reference material for this compound is an essential next step to achieve true standardization across all analytical platforms.[2][17] Researchers should consider the analytical method's specificity and performance characteristics when interpreting hepcidin concentrations.

References

The Hepcidin-25/Ferritin Ratio: A Comparative Guide for Hematological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate regulation of iron homeostasis is critical in the pathophysiology of numerous hematological disorders. Traditional markers of iron status, such as serum ferritin and transferrin saturation, are often confounded by inflammation and other disease-related processes. In recent years, the ratio of hepcidin-25 to ferritin has emerged as a promising biomarker to provide a more accurate assessment of iron metabolism. This guide offers an objective comparison of the clinical utility of the this compound/ferritin ratio against other iron parameters in various hematological conditions, supported by experimental data and detailed methodologies.

I. Comparative Performance in Hematological Disorders

The this compound/ferritin ratio offers a nuanced view of iron homeostasis by contextualizing the master iron regulator, hepcidin, with the primary iron storage protein, ferritin. This ratio is particularly valuable in distinguishing complex iron states that characterize many blood disorders.

Myelodysplastic Syndromes (MDS)

In Myelodysplastic Syndromes (MDS), iron overload is a common complication with prognostic implications. The hepcidin/ferritin ratio helps to understand the degree of hepcidin suppression relative to iron stores, which can be heterogeneous across different MDS subtypes.[1][2]

ParameterWhole MDS Population vs. ControlsTransfusion-Dependent (TD) vs. Non-TD MDSRARS vs. RAEB/CMMLReference
Hepcidin Slightly higher (not statistically significant)Significantly higher in TDLowest in RARS, highest in RAEB/CMML[1][2]
Ferritin Significantly higher in TD--[2]
Hepcidin/Ferritin Ratio Significantly lowerSimilar between TD and non-TDMarkedly heterogeneous, with a significant difference in the hepcidin/ferritin slopes[1][2]

A significantly lower hepcidin-to-ferritin ratio is observed in MDS patients with the SF3B1 mutation compared to those without, suggesting that ineffective erythropoiesis in this subgroup suppresses hepcidin production, leading to inappropriately low hepcidin levels relative to body iron stores.[3][4]

Beta-Thalassemia

Patients with β-thalassemia exhibit a complex interplay between iron overload from transfusions and ineffective erythropoiesis, which suppresses hepcidin.

Parameterβ-Thalassemia Patients vs. Controlsβ-Thalassemia Major (β-TM) vs. β-Thalassemia Intermedia (β-TI)Reference
Hemoglobin Lower-[5][6]
Ferritin HigherHigher in β-TM[5][6][7]
Hepcidin HigherHigher in β-TM[5][6][7]
Hepcidin/Ferritin Ratio LowerLower in β-TM[5][6][7]

The hepcidin-to-ferritin ratio is significantly lower in β-thalassemia patients compared to healthy individuals, indicating a state of hepcidin suppression relative to the severe iron overload.[8] One study identified an optimal cutoff value for the hepcidin-to-ferritin ratio of 0.046 ng/mL for diagnosing iron overload in β-TM patients with 100.0% sensitivity and 98.3% specificity.[9]

Anemia of Chronic Disease (ACD) vs. Iron Deficiency Anemia (IDA)

Differentiating between ACD and IDA is a common diagnostic challenge. Hepcidin is a key mediator in ACD, where inflammation increases its production, leading to iron sequestration. In contrast, hepcidin is suppressed in IDA to maximize iron absorption.

ParameterPure ACDACD with coexistent IDIDAControlsReference
Serum Hepcidin Significantly increased (e.g., 143.85±42.76 ng/mL)Significantly reduced compared to pure ACD (e.g., 10.0±2.97 ng/mL)Significantly decreased (e.g., 6.01±2.83 ng/mL)Normal (e.g., 24.96±9.09 ng/mL)[10]
Serum Ferritin IncreasedNormal to increasedDecreasedNormal[11][12]
Transferrin Saturation DecreasedDecreasedDecreasedNormal[11]
Total Iron Binding Capacity DecreasedVariableIncreasedNormal[11]

The hepcidin/ferritin ratio can provide a clearer distinction. In ACD, both levels are high, while in IDA, both are low. In combined ACD/IDA, a low hepcidin level despite inflammation can be indicative of a true iron deficiency.

II. Experimental Protocols

Accurate measurement of this compound and ferritin is crucial for the clinical utility of their ratio. Below are generalized methodologies for the key experiments.

Measurement of this compound

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for this compound quantification due to its high specificity and ability to distinguish between different hepcidin isoforms.[13][14][15] Immunoassays, such as enzyme-linked immunosorbent assays (ELISA), are also widely used.[16]

Sample Preparation (for LC-MS/MS):

  • Collect blood samples in serum or EDTA tubes. Note that higher this compound concentrations may be observed in EDTA plasma compared to serum.[17]

  • Centrifuge to separate serum or plasma and store at -80°C until analysis.[18]

  • Perform protein precipitation of the serum/plasma sample, often using an acid like trichloroacetic acid.[14]

  • The supernatant containing this compound is then subjected to LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Utilize a liquid chromatography system to separate this compound from other components in the sample.

  • Introduce the separated sample into a tandem mass spectrometer.

  • Quantify this compound based on its specific mass-to-charge ratio.

Measurement of Serum Ferritin

Serum ferritin is typically measured using automated immunoturbidimetric assays on clinical chemistry analyzers.[19]

Immunoturbidimetric Assay:

  • Patient serum is mixed with a reagent containing anti-ferritin antibodies.

  • The binding of antibodies to ferritin in the sample causes the solution to become turbid.

  • The degree of turbidity is measured by a photometer and is proportional to the concentration of ferritin in the sample.

  • The concentration is calculated by comparing the measurement to a standard curve.

III. Visualizing Key Pathways and Workflows

Hepcidin Regulation Signaling Pathway

Hepcidin_Regulation Hepcidin Regulation Pathway Iron_Stores Iron Stores (High) Hepatocyte Hepatocyte Iron_Stores->Hepatocyte + Inflammation Inflammation (e.g., IL-6) Inflammation->Hepatocyte + Erythropoiesis Erythropoietic Drive (e.g., Ineffective Erythropoiesis) Erythropoiesis->Hepatocyte - Hepcidin_Suppression This compound (Decreased) Erythropoiesis->Hepcidin_Suppression Hypoxia Hypoxia Hypoxia->Hepatocyte - Hypoxia->Hepcidin_Suppression HAMP_Gene HAMP Gene Transcription Hepatocyte->HAMP_Gene Hepcidin This compound (Increased) HAMP_Gene->Hepcidin Ferroportin Ferroportin (on Macrophages, Enterocytes) Hepcidin->Ferroportin - (Internalization & Degradation) Iron_Sequestration Iron Sequestration (Decreased Serum Iron) Ferroportin->Iron_Sequestration Iron_Absorption_Release Increased Iron Absorption and Release Ferroportin->Iron_Absorption_Release Hepcidin_Suppression->Ferroportin + (Stabilization)

Caption: Regulation of hepcidin production by iron, inflammation, and erythropoietic signals.

Experimental Workflow for Hepcidin/Ferritin Ratio Determination

Experimental_Workflow Workflow for Hepcidin/Ferritin Ratio Patient_Sample Patient Blood Sample (Serum or Plasma) Aliquoting Aliquoting Patient_Sample->Aliquoting Hepcidin_Analysis This compound Measurement (LC-MS/MS or ELISA) Aliquoting->Hepcidin_Analysis Ferritin_Analysis Ferritin Measurement (Immunoturbidimetry) Aliquoting->Ferritin_Analysis Data_Acquisition_H Hepcidin Concentration Data Hepcidin_Analysis->Data_Acquisition_H Data_Acquisition_F Ferritin Concentration Data Ferritin_Analysis->Data_Acquisition_F Ratio_Calculation Calculation of This compound/Ferritin Ratio Data_Acquisition_H->Ratio_Calculation Data_Acquisition_F->Ratio_Calculation Clinical_Interpretation Clinical Interpretation in Context of Disorder Ratio_Calculation->Clinical_Interpretation

Caption: A generalized workflow for determining the this compound/ferritin ratio.

IV. Conclusion

The this compound/ferritin ratio is a valuable tool in the diagnostic and research armamentarium for a range of hematological disorders. By providing a more physiologically relevant measure of iron status, it can help to elucidate the underlying pathophysiology of iron dysregulation, guide therapeutic decisions, and serve as a potential endpoint in clinical trials for novel therapies targeting iron metabolism. Further standardization of hepcidin assays is necessary to facilitate the widespread clinical adoption of this promising biomarker.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Hepcidin-25

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of the laboratory environment is paramount. Adherence to strict safety and disposal protocols for bioactive molecules like Hepcidin-25 is a critical component of responsible research. This document provides essential, step-by-step guidance for the proper handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with institutional and regulatory standards.

While Safety Data Sheets (SDS) for this compound indicate that it is not classified as a hazardous substance under the Globally Harmonized System (GHS), its full toxicological properties have not been exhaustively studied.[1][2] Therefore, it is prudent to handle this compound and any associated waste with the care afforded to all laboratory chemicals.

Immediate Safety and Handling Protocols

Prior to beginning any work with this compound, a thorough review of the product-specific Safety Data Sheet (SDS) is mandatory.[3] All handling of this peptide should occur in a designated laboratory area.[3][4]

Personal Protective Equipment (PPE): The use of appropriate PPE is the first line of defense against accidental exposure.[3]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact. Gloves should be changed immediately if contaminated.[3]
Eye Protection Safety glasses or gogglesProtects against accidental splashes, particularly when reconstituting lyophilized powder.[3]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.[3]
Respiratory Use a fume hood or biosafety cabinetRecommended when handling lyophilized powder, which can be easily aerosolized.[3]

Step-by-Step Disposal Procedures

Never dispose of this compound or its solutions down the drain or in regular trash.[3][4] All waste associated with this compound must be treated as laboratory chemical waste.[4]

Step 1: Waste Segregation

Proper segregation at the point of generation is crucial for safe and compliant disposal.

  • Liquid Waste: This includes any unused or spent solutions containing this compound.

    • Collect in a designated, leak-proof, and clearly labeled hazardous waste container.[3][5] The container must be compatible with the solvent used (e.g., do not use metal containers for corrosive solutions).[6]

  • Solid Waste: This category includes:

    • Empty this compound vials.

    • Contaminated consumables such as pipette tips, tubes, and well plates.

    • Contaminated PPE (gloves, bench paper, etc.).[4][5]

    • Collect all solid waste in a dedicated, leak-proof hazardous waste container lined with a durable plastic bag.[5]

Step 2: Container Management and Labeling
  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and a description of the contents (e.g., "this compound Waste," "Peptide Waste").[5][6]

  • Storage: Keep waste containers sealed at all times, except when adding waste.[6] Store them in a designated satellite accumulation area within the laboratory.[7][8] This area should be away from general lab traffic and have secondary containment to manage potential spills.

Step 3: Chemical Inactivation (Optional and Institution-Dependent)

For liquid peptide waste, chemical inactivation through hydrolysis can be an effective disposal prelude. This procedure should only be performed if sanctioned by your institution's Environmental Health & Safety (EHS) department and conducted within a chemical fume hood.

General Protocol for Peptide Inactivation:

  • Slowly add the liquid peptide waste to a 1 M solution of sodium hydroxide (NaOH) or hydrochloric acid (HCl).[5]

  • Allow the mixture to stand for a minimum of 24 hours to ensure complete degradation of the peptide.[5]

  • Neutralize the solution to a pH between 6.0 and 8.0 before collecting it as hazardous waste.[5]

Step 4: Final Disposal
  • Coordinate with your institution's Environmental Health & Safety (EHS) department for the pickup and final disposal of all this compound waste.[3] Adherence to institutional, local, state, and federal regulations is mandatory.[3][5]

Spill and Emergency Procedures

In the event of a spill or accidental exposure, follow these procedures:

  • Spills: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.[1][9] Ventilate the area and clean the spill site thoroughly.[9]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.[3]

  • Inhalation: Move the affected person to fresh air.[1]

In all cases of significant exposure, seek immediate medical attention.[1]

This compound Signaling Pathway

This compound is the master regulator of iron homeostasis. It exerts its function by binding to the iron exporter protein, ferroportin, on the surface of cells such as enterocytes and macrophages. This binding induces the internalization and degradation of ferroportin, thereby trapping iron within the cells and reducing its circulation in the plasma.[5][9][10][11]

Hepcidin_Ferroportin_Pathway Ferroportin_Surface Ferroportin (FPN) on Cell Surface Ferroportin_Internalized Internalized FPN Ferroportin_Surface->Ferroportin_Internalized Induces Internalization Iron_Plasma Circulating Iron (Transferrin-bound) Ferroportin_Surface->Iron_Plasma Iron_Intracellular Intracellular Iron (Ferritin) Iron_Intracellular->Ferroportin_Surface Iron Export Lysosome Lysosomal Degradation Ferroportin_Internalized->Lysosome Degradation Hepcidin This compound Hepcidin->Ferroportin_Surface Binds to FPN

Caption: The Hepcidin-Ferroportin signaling axis for iron regulation.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Hepcidin-25

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling Hepcidin-25, a peptide hormone critical in iron homeostasis research.[1][2][3][4] Adherence to these procedural steps will ensure a secure laboratory environment.

While some safety data sheets suggest no particular hazards are associated with this compound, it is prudent to treat all research-grade peptides as potentially hazardous chemicals.[5][6] This involves taking precautions to avoid inhalation, as well as skin and eye contact.[6][7]

Personal Protective Equipment (PPE): Your First Line of Defense

Consistent and correct use of Personal Protective Equipment (PPE) is the primary method for protecting laboratory personnel from chemical and biological hazards.[8] A risk assessment should be conducted for specific laboratory tasks to determine if additional PPE is required.[5][8]

PPE Category Item Specifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and liquid splashes. Must meet ANSI Z87.1 standards.[5]
Face ShieldRecommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[5]
Body Protection Laboratory CoatA standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[5]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are recommended for their chemical resistance. Gloves should be inspected before use and changed immediately after contact with the peptide.[5]
Respiratory Protection Respirator / Dust MaskRecommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles.[5]
General Attire Long Pants & Closed-Toe ShoesRequired minimum attire for working in any laboratory where hazardous materials are handled.[5]

Operational Plan: Step-by-Step Handling Protocol

A structured workflow is crucial for minimizing exposure and preventing contamination. All handling of peptides should be confined to a designated, clean, and organized laboratory area.[9]

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or compromised seals.[5]

  • Lyophilized Peptide: For long-term storage, keep the lyophilized powder at -20°C or colder in a tightly sealed, desiccated container, protected from light.[5]

  • Peptide in Solution: Storing peptides in solution for extended periods is not recommended. If necessary, create single-use aliquots and store them frozen at -20°C or -80°C to prevent repeated freeze-thaw cycles.[5]

2. Reconstitution and Handling:

  • Work in a designated area, such as a chemical fume hood or biosafety cabinet, to minimize the risk of inhalation.[10]

  • Don all appropriate PPE as outlined in the table above.

  • Allow the lyophilized peptide to reach room temperature before opening the vial to avoid condensation.

  • Use fresh, sterile equipment (e.g., pipettes, vials, syringes) for each step to prevent cross-contamination.[9]

  • Reconstitute the peptide using the appropriate sterile buffer or solvent as specified by the manufacturer.

  • Ensure all vials are clearly labeled with the peptide name, concentration, and date of preparation.[11]

3. In Case of a Spill or Exposure:

  • Skin Contact: Wash the affected area immediately with soap and water.[7][10]

  • Eye Contact: Flush the eyes with water for at least 15 minutes.[10]

  • Spill: Use a designated spill kit. For solid peptide, gently sweep up the material and place it into a suitable, closed container for disposal.[6][7] Ventilate the area and wash the spill site thoroughly after material pickup is complete.[7]

  • Reporting: Notify laboratory management and the institution's Environmental Health & Safety (EHS) office to document the incident.[10]

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Sanitized Workspace (e.g., Fume Hood) prep_ppe->prep_workspace prep_materials Gather Sterile Materials prep_workspace->prep_materials prep_reconstitute Reconstitute Lyophilized Peptide prep_materials->prep_reconstitute handle_aliquot Aliquot into Working Solutions prep_reconstitute->handle_aliquot Proceed to Handling handle_experiment Perform Experiment handle_aliquot->handle_experiment cleanup_decontaminate Decontaminate Workspace handle_experiment->cleanup_decontaminate Proceed to Cleanup cleanup_segregate Segregate Waste (Solid & Liquid) cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose via EHS Protocols cleanup_segregate->cleanup_dispose

A step-by-step workflow for the safe handling of this compound.

Disposal Plan: Ensuring Compliant Waste Management

Proper disposal of peptide waste is a critical component of laboratory safety and environmental responsibility.[10] All peptide waste should be treated as chemical waste.[10][11]

Step-by-Step Disposal Protocol:

  • Waste Classification: Classify all materials contaminated with this compound as chemical waste. It is crucial to consult your institution's Environmental Health & Safety (EHS) office for specific guidance.[10]

  • Segregation and Containerization:

    • Solid Waste: Collect all materials contaminated with the peptide, such as pipette tips, gloves, and empty vials, in a designated, clearly labeled, and leak-proof hazardous waste container.[5][10]

    • Liquid Waste: Collect all aqueous solutions containing the peptide in a separate, sealed, and clearly labeled container designated for chemical waste.[5] Do not pour peptide solutions down the sink.[9][11]

  • Labeling: Ensure all waste containers are properly labeled with "Hazardous Waste," the chemical name (this compound), and the date accumulation began.[10]

  • Final Disposal: Coordinate with your institution's EHS department to schedule regular pickups for compliant disposal through a licensed hazardous waste contractor.[9] Maintain meticulous records of all disposal activities, including the material's identity, quantity, and disposal date.[10]

By implementing these safety and handling protocols, you can foster a secure research environment, ensuring both the well-being of laboratory personnel and the integrity of your scientific data.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.